Fludioxonil

Catalog No.
S528118
CAS No.
131341-86-1
M.F
C12H6F2N2O2
M. Wt
248.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fludioxonil

CAS Number

131341-86-1

Product Name

Fludioxonil

IUPAC Name

4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile

Molecular Formula

C12H6F2N2O2

Molecular Weight

248.18 g/mol

InChI

InChI=1S/C12H6F2N2O2/c13-12(14)17-10-3-1-2-8(11(10)18-12)9-6-16-5-7(9)4-15/h1-3,5-6,16H

InChI Key

MUJOIMFVNIBMKC-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N

solubility

In water, 1.8 mg/L at 25 °C
Solubility in: acetone 190; ethanol 44; toluene 2.7; n-octanol 20; hexane 0.1 (g/L at 25 °C)

Synonyms

Fludioxonil; CGA 173506

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)C3=CNC=C3C#N

The exact mass of the compound Fludioxonil is 248.0397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.25e-06 min water, 1.8 mg/l at 25 °csolubility in: acetone 190; ethanol 44; toluene 2.7; n-octanol 20; hexane 0.1 (g/l at 25 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Supplementary Records. It belongs to the ontological category of pyrroles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Fludioxonil Mechanism of Action: Molecular Insights into HOG Pathway Targeting and Antifungal Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fludioxonil and Its Significance

This compound is a broad-spectrum phenylpyrrole fungicide that has become an essential tool in agricultural protection and post-harvest management worldwide. This compound is a nonsystemic analog of the natural antibiotic pyrrolnitrin, which was originally isolated from various Pseudomonas bacterial species [1]. What makes this compound particularly remarkable is its exceptional antifungal activity against a wide range of fungal pathogens across all fungal species except Oomycetes, with notable efficacy against genera including Botrytis, Fusarium, Magnaporthe, Aspergillus, Monilinia, and Penicillium [2] [3]. The agricultural importance of this compound is underscored by its extensive use for both pre- and post-harvest treatments, providing critical protection against mold damage in grains, fruits, and vegetables that would otherwise lead to substantial crop losses [4].

The scientific significance of this compound extends beyond its practical agricultural applications. For nearly three decades of intensive use, hardly any cases of field resistance have been reported, making its mode of action one of the most intriguing subjects in plant protection research [3]. This sustained efficacy is exceptionally rare among single-site fungicides and suggests a complex mechanism that fungi struggle to overcome through conventional resistance mechanisms. Understanding precisely how this compound kills fungal cells has become a priority not only for improving agricultural practice but also for potentially informing new approaches to antifungal drug development for medical applications [1].

Traditional Model: HOG Pathway Hyperactivation

The classical understanding of this compound's mechanism of action centers on its interaction with the high osmolarity glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) signaling cascade in fungi. The HOG pathway is fundamentally responsible for osmotic stress adaptation, allowing fungal cells to respond to changes in environmental osmolarity by modulating internal glycerol levels to maintain cellular homeostasis [5]. Under normal physiological conditions, when fungi encounter hyperosmotic stress, the HOG pathway is temporarily activated, leading to increased glycerol production that helps retain water and maintain turgor pressure.

According to the traditional model, this compound hyperactivates this pathway through its interaction with group III hybrid histidine kinases (HHKs), which are membrane-associated sensors that initiate the phosphorelay signaling cascade [6] [5]. In this model, this compound binding supposedly causes constitutive activation of the HOG pathway regardless of actual environmental conditions, leading to excessive glycerol accumulation within the cell. This uncontrolled activation results in hyphal swelling and bursting, ultimately causing fungal cell death [5]. This model was supported by observations that null mutants of key HOG pathway components display resistance to this compound while simultaneously exhibiting hypersensitivity to osmotic stress [5].

The HOG pathway represents a multistep phosphorelay system (MSP) consisting of three core components: (I) a two-component sensor hybrid histidine kinase, (II) a histidine-containing phosphotransfer protein (HPt), and (III) a regulatory response protein [6]. Under normal conditions, signal transduction occurs through a series of phosphorylation events: the sensor HK autophosphorylates at a conserved histidine residue, transfers the phosphate to an aspartate in its own receiver domain, then to a histidine on the HPt, and finally to an aspartate on the response regulator [6]. This signaling cascade ultimately leads to phosphorylation of Hog1, the MAPK that translocates to the nucleus to activate transcription factors responsible for stress-responsive genes, including those involved in glycerol biosynthesis.

Table 1: Key Components of the HOG Pathway Targeted by this compound

Component Gene/Protein Function Response to this compound
Group III Hybrid Histidine Kinase MoHik1p (Magnaporthe), FoOs1 (Fusarium) Osmosensor; initiates phosphorelay signaling Required for this compound sensitivity; mutation confers resistance [2] [7]
MAPK Kinase Kinase Ssk2/Ssk22 Phosphorylates Pbs2 in response to Sln1 branch activation Mutants show this compound resistance in some species [8]
MAPK Kinase Pbs2 Dual-specificity kinase; phosphorylates Hog1 Essential for this compound sensitivity; deletion confers resistance [8]
MAP Kinase Hog1 Final kinase in cascade; regulates gene expression Central to pathway hyperactivation; deletion confers resistance [5] [8]

Revised Molecular Mechanism: Distinct from Osmotic Stress Sensing

Recent research has fundamentally challenged the traditional model, revealing that this compound's mechanism is more complex and distinct from conventional osmotic stress sensing. A pivotal study published in the Journal of Fungi in 2021 provided compelling evidence that the molecular mechanism of this compound action differs significantly from natural osmotic stress perception [2] [3]. This groundbreaking research demonstrated that a specific point mutation in the histidine kinase MoHik1p (H736A) in Magnaporthe oryzae confers complete resistance to this compound while maintaining near-normal sensitivity to osmotic stress [2]. This finding was revolutionary because it indicated that the phosphotransfer at histidine 736 within the HisKA domain is essential for this compound toxicity but dispensable for natural osmotic stress sensing.

The distinct mechanism revealed by this research suggests that this compound action and osmotic stress sensing diverge at the molecular level within the same histidine kinase protein. While both processes require MoHik1p, they utilize different molecular interfaces and signaling mechanisms within the protein structure. This explains why null mutants of group III HHKs are both resistant to this compound and osmosensitive, whereas specific point mutants like H736A can decouple these phenotypes [2]. The research indicates that histidine 736 is critical for the phosphorelay that leads to this compound-induced cell death but is not essential for the phosphorelay triggered by natural osmotic stressors like sorbitol.

Further insights into this compound's unique mechanism come from proteomic studies that examined global cellular responses to this compound exposure. Research on Paracoccidioides brasiliensis revealed that this compound treatment triggers extensive proteomic changes, with identification of over 4100 proteins and significant upregulation or downregulation of 54 proteins [1]. The most upregulated protein was HSP12, which participates in osmotic stress adaptation via the HOG1 pathway, but numerous other stress response proteins were also altered, indicating a broader cellular impact beyond simple osmotic pathway activation [1].

Diagram 1: this compound and osmotic stress signaling diverge at histidine kinase MoHik1p. This compound requires H736 for signaling, while natural osmotic stress utilizes different molecular interfaces.

Cellular Consequences: Oxidative and Aldehydic Stress

Beyond the initial signaling events, this compound exposure triggers a complex cascade of cellular disturbances that ultimately lead to fungal cell death. A groundbreaking study from the University of Wisconsin–Madison revealed that this compound induces a previously unrecognized form of cellular stress called aldehydic stress [4]. This research demonstrated that this compound causes a significant spike in methylglyoxal levels, a highly reactive aldehyde compound that normally forms in small amounts during sugar metabolism but becomes toxic at elevated concentrations [4]. Methylglyoxal is particularly damaging because it can modify and disrupt the function of essential cellular components, including DNA and proteins.

The study identified that this compound inhibits key enzymes involved in sugar metabolism, leading to the abnormal accumulation of methylglyoxal [4]. The researchers found that supplying fungal cells with dimedone, a chemical that alleviates aldehydic stress, conferred resistance to this compound, confirming the central role of aldehydic stress in the fungicidal mechanism. Furthermore, they discovered that HHK proteins contain sulfur-containing amino acids that use sensitive sulfur atoms to detect and respond to methylglyoxal and other aldehydes. When these sulfur atoms were removed through mutation, HHK no longer responded to this compound, and the cells became resistant [4].

Concurrently, this compound exposure also induces significant oxidative stress within fungal cells. Proteomic studies have shown that this compound treatment increases reactive oxygen species (ROS) production and activates cellular antioxidant systems, including increased catalase activity [1]. The oxidative stress response represents a separate but complementary pathway contributing to fungal cell death. The combination of aldehydic and oxidative stress creates a dual assault on cellular integrity that becomes lethal to fungal cells.

Table 2: Cellular Stress Responses Induced by this compound

Stress Type Key Mediators Cellular Effects Experimental Evidence
Aldehdyic Stress Methylglyoxal Damage to proteins and DNA; activation of HHK cascade Dimedone treatment confers resistance; methylglyoxal accumulation detected [4]
Oxidative Stress Reactive oxygen species (ROS) Oxidation of cellular components; membrane damage Increased ROS production; elevated catalase activity [1]
Mitochondrial Dysfunction Membrane hyperpolarization Disrupted energy metabolism; impaired ATP production Mitochondrial membrane hyperpolarization observed [1]
Cell Wall Remodeling Altered chitin synthase, mannosyltransferase Abnormal cell wall structure; impaired integrity Proteomic changes in cell wall proteins [1]

The integrated cellular response to this compound also includes mitochondrial dysfunction, manifested as mitochondrial membrane hyperpolarization, and substantial cell wall remodeling [1]. The cell wall changes include reduced levels of mannosyltransferase and β-glucosidase, alongside increased chitin synthase, indicating a disrupted coordination of cell wall biosynthesis and maintenance. These multiple stress pathways activated simultaneously create an insurmountable challenge to fungal cellular homeostasis, ultimately leading to the observed hyphal swelling and bursting that characterizes this compound's antifungal activity.

Resistance Mechanisms and Fitness Costs

Despite nearly three decades of agricultural use, field resistance to this compound remains rare, which speaks to the unique multifaceted mechanism of this fungicide and the significant fitness costs associated with resistance development. Laboratory-generated resistant mutants consistently demonstrate that the primary resistance mechanism involves mutations in group III HHK genes, such as OS1 in various fungal species [5] [7]. These mutations typically occur as missense mutations in critical functional domains of the histidine kinase, particularly in regions between the HAMP domains and the histidine kinase domain [5]. Molecular analyses of this compound-resistant Fusarium oxysporum f. sp. melonis mutants strongly associate resistance with sequence changes in the FoOs1 gene [7].

This compound-resistant mutants consistently exhibit significant fitness costs that likely limit their persistence and spread in natural environments. These fitness penalties manifest across multiple physiological parameters:

  • Hypersensitivity to osmotic stress: Resistant mutants show dramatically reduced growth under hyperosmotic conditions created by salts (KCl, NaCl) or sugars (sorbitol, mannitol) [5] [7].
  • Reduced vegetative growth: Most resistant strains exhibit significantly slower mycelial growth rates even under optimal conditions [5].
  • Impaired sporulation: Resistant mutants often produce fewer spores, limiting their reproductive capacity and dispersal [7].
  • Diminished pathogenicity: Resistant strains consistently show reduced virulence on host plants, with some causing minimal disease symptoms compared to wild-type strains [5].

Transcriptomic analyses of this compound-resistant Sclerotinia sclerotiorum strains reveal that resistance mutations trigger extensive changes in global gene expression, affecting 269 genes compared to wild-type strains [5]. Among these differentially expressed genes are numerous transmembrane transporters and secondary metabolite biosynthetic genes, indicating that disruption of the osmotic stress response pathway has far-reaching consequences on fungal physiology beyond simple osmoregulation [5]. The consistent observation of these fitness penalties across multiple fungal species explains why field resistance to this compound remains uncommon despite its extensive use.

Experimental Approaches for Investigating this compound Mechanisms

The complex mechanism of this compound action has been elucidated through a range of sophisticated experimental approaches that provide complementary insights into its molecular targets and cellular effects. Key methodologies have evolved from traditional growth assays to advanced molecular and omics techniques that collectively build a comprehensive understanding of this compound activity.

Table 3: Key Experimental Methods for Studying this compound Mechanisms

Method Category Specific Techniques Applications Key Findings
Genetic Manipulation Targeted gene deletion (ΔMohik1), Point mutations (H736A), Agrobacterium tumefaciens-mediated transformation [2] [3] Identify essential genes; determine critical protein domains H736 required for this compound action but not osmotic sensing [2]
Resistance Selection Continual sub-culturing on sub-lethal fungicide doses [5] [7] Generate resistant mutants; study resistance mechanisms OS1 mutations confer resistance but reduce fitness [5] [7]
Transcriptomics/Proteomics RNA sequencing, Data-independent acquisition (DIA) mass spectrometry [1] [5] Global analysis of gene/protein expression changes 269 differentially expressed genes in resistant mutants; oxidative stress proteins upregulated [1] [5]
Physiological Assays Methylglyoxal detection, ROS measurement, mitochondrial membrane potential assays [1] [4] Characterize cellular stress responses Methylglyoxal spike and mitochondrial hyperpolarization [1] [4]

Genetic approaches have been particularly instrumental in deciphering this compound's mechanism. The creation of specific point mutations, such as the H736A substitution in MoHik1p, requires sophisticated molecular techniques including Gibson assembly cloning for plasmid construction and Agrobacterium tumefaciens-mediated transformation for fungal genetic modification [3]. These precise genetic manipulations allow researchers to dissect the contribution of specific amino acid residues to both this compound sensitivity and osmotic stress sensing, revealing the molecular distinction between these related pathways.

The experimental workflow typically begins with discriminatory dose assays to determine sensitivity profiles, followed by detailed physiological characterization of growth rates, stress tolerance, and pathogenicity. Complementary omics approaches then provide system-level insights into the broader cellular impacts of this compound exposure or resistance mutations. Finally, biochemical assays measuring specific metabolites like methylglyoxal or cellular parameters like mitochondrial membrane potential offer mechanistic insights into the downstream consequences of HOG pathway hyperactivation.

Diagram 2: Experimental workflow for investigating this compound mechanisms. Integrated approaches combine genetic, molecular, and biochemical methods to elucidate the complex mode of action.

Conclusion and Research Implications

The molecular mechanism of this compound action represents a sophisticated example of targeted fungal toxicity that has maintained its efficacy against diverse fungal pathogens for decades. Rather than simply hyperactivating the HOG pathway as initially presumed, this compound exploits specific molecular features of group III hybrid histidine kinases to trigger a lethal cascade of cellular stresses, including both aldehydic and oxidative stress that collectively overwhelm fungal cellular defense systems [2] [4]. The distinction between natural osmotic stress signaling and this compound-induced activation at the level of MoHik1p reveals the complexity of fungal signal transduction and provides insights into why resistance development carries such significant fitness costs for fungal pathogens.

The implications of these research findings extend beyond agricultural fungicide development to potential medical applications. Understanding how this compound selectively targets fungal cells through a mechanism that involves methylglyoxal accumulation and subsequent activation of the HHK cascade could inform the development of novel antifungal drugs for human pathogens [1]. Additionally, the species-specific variations in HOG pathway components and functions highlighted across different fungi suggest opportunities for developing even more targeted antifungal agents with minimal off-target effects [8].

References

Fludioxonil molecular target histidine kinase

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Fludioxonil's lethality stems from hijacking the fungal High Osmolarity Glycerol (HOG) pathway, which is normally responsible for managing osmotic stress.

The following diagram illustrates the established mechanism of this compound action, from initial TPI inhibition to final Hog1 pathway activation:

G This compound This compound TPI Triosephosphate Isomerase (TPI) This compound->TPI Inhibits MG Methylglyoxal (MG) TPI->MG Increased Production HHK Group III HHK (e.g., Drk1) MG->HHK Modifies Cysteines (e.g., C392) Ypd1 Phospho-Ypd1 HHK->Ypd1 Phosphatase Activity (Dephosphorylates) Hog1 Hog1 Phosphorylation Ypd1->Hog1 Leads to CellDeath Cell Death Hog1->CellDeath Constitutive Activation

This compound mechanism: TPI inhibition increases methylglyoxal, modifying HHK to a phosphatase that activates Hog1, causing cell death. [1] [2]

Key Experimental Evidence & Protocols

The proposed mechanism is supported by several key experiments, which you can adapt for further research.

Identifying the Role of the HHK

A core experimental approach involves expressing a group III HHK in a heterologous system like Saccharomyces cerevisiae, which is naturally resistant as it lacks this kinase [1] [2].

  • Key Finding: Heterologous expression of Drk1 (from Blastomyces dermatitidis) in S. cerevisiae rendered the yeast sensitive to this compound, demonstrating the HHK is essential for drug action [1].
  • Key Finding: In this model, this compound treatment caused Drk1 to act as a phosphatase, dephosphorylating its downstream target Ypd1. This dephosphorylation is the switch that triggers constitutive activation of the HOG pathway [1].
  • Protocol: Site-Directed Mutagenesis of HHK: To identify critical residues, researchers mutated cysteine 392 in Drk1 to serine (C392S). This mutant, when expressed in yeast, showed significantly increased resistance to this compound while retaining its core kinase function, indicating C392 is critical for sensing the drug-induced stress [2].
Establishing TPI as the Direct Target

Subsequent research shifted focus upstream of the HHK to identify the initial trigger.

  • Key Finding: this compound was shown to directly inhibit TPI activity in vitro. TPI normally converts dihydroxyacetone phosphate (DHAP) to glyceraldehyde-3-phosphate. When inhibited, DHAP non-enzymatically decomposes into methylglyoxal (MG) [2].
  • Key Finding: Treating Drk1-expressing yeast with exogenous methylglyoxal perfectly phenocopied the effects of this compound, causing cell death through the same HOG pathway hyperactivation [2].
  • Protocol: Measuring Drug-Induced Metabolic Stress:
    • In vitro TPI Assay: Purify TPI enzyme and measure its kinetic parameters (e.g., Km, Vmax) with and without this compound to confirm direct inhibition [2].
    • In vivo MG Detection: Use liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular methylglyoxal levels in fungal cells after this compound treatment, confirming elevated MG production [2].
    • Rescue Experiment: Apply compounds like dimedone that scavenge reactive carbonyls. Dimedone treatment was shown to reverse this compound sensitivity, proving MG is the cytotoxic signaling molecule [2].

Resistance Mechanisms in Field Isolates

Studying resistant fungal isolates provides further evidence for this mechanism and informs resistance management. The table below summarizes findings from field-resistant Fusarium graminearum [3].

Observation in Resistant Isolates Implied Mechanism
Mutations in genes homologous to FgOs1 (HHK), FgOs2, and FgOs4 (HOG pathway components) [3]. Resistance arises from mutations in the signaling pathway that this compound hijacks, preventing its hyperactivation.
Decreased phosphorylation level of Hog1 [3]. Confirms that successful resistance prevents the constitutive activation of the HOG pathway.
Altered glycerol accumulation [3]. The HOG pathway regulates glycerol metabolism; disrupted signaling leads to abnormal glycerol levels, a hallmark of pathway dysfunction.

Research Applications and Future Directions

Understanding this mechanism opens several research avenues for professionals in drug development:

  • Target Validation: TPI and the HHK's sentinel cysteines represent validated targets for novel antifungal discovery.
  • Resistance Management: Monitoring for mutations in HHK and HOG pathway genes in field populations can guide fungicide rotation strategies.
  • Combination Therapies: Exploring compounds that enhance methylglyoxal production or disrupt its detoxification could synergize with this compound or overcome resistance.

References

biochemical mode of action fludioxonil

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Molecular Mechanism

The fungicidal process involves a multi-step mechanism that culminates in cell lysis.

  • Initial Metabolic Shock and Signal Trigger: Research indicates that fludioxonil's action begins by inhibiting a sugar-metabolizing enzyme common to all cells. This inhibition causes a spike in the production of methylglyoxal, a highly reactive and damaging aldehyde compound. This leads to a state of "aldehydic stress" [1] [2].
  • Lethal Signal Transduction: The elevated methylglyoxal, or the damage it causes, is detected by the Group III HHK. Specific sulfur-containing amino acids within the HHK are critical for sensing this stress [1]. Once activated, the HHK initiates a phosphorelay signal.
  • Pathway Hyperactivation and Cellular Dysfunction: The signal from the HHK hyperactivates the HOG pathway. This hyperactivation is not a normal stress response and has two critical, synergistic consequences:
    • Elevated Osmotic Pressure: The pathway triggers a massive accumulation of glycerol inside the cell, creating high internal osmotic pressure [3].
    • Cell Wall Weakening: Simultaneously, the transcription factor Skn7 directs a reorganization of the cell wall. While this includes an increase in chitin content, it paradoxically results in a reduction of cell wall rigidity [4] [3].
  • Cell Lysis: The combination of high internal osmotic pressure and a weakened cell wall causes the fungal hyphae to take in excessive water, swell dramatically (ballooning), and ultimately burst [3].

The following diagram illustrates this complex signaling pathway and the pivotal role of Skn7 in triggering the lethal outcome.

G This compound This compound MG Methylglyoxal Spike This compound->MG Induces HHK Group III HHK (e.g., TcsC, MoHik1p) MG->HHK Activates HOG HOG Pathway Hyperactivation HHK->HOG Phosphorelay Skn7 Skn7 (Transcription Factor) HOG->Skn7 Activates Glycerol Glycerol Accumulation HOG->Glycerol Causes WallWeak Cell Wall Weakening Skn7->WallWeak Mediates Lysis Cell Lysis & Death Glycerol->Lysis Combined Effect WallWeak->Lysis

This compound lethality requires Skn7-mediated cell wall weakening alongside osmotic pressure buildup.

Experimental Insights and Resistance

The proposed mechanism is supported by various experimental findings, which also explain the rare occurrence of field resistance.

  • Evidence from Mutant Studies: Mutant fungi lacking the HHK gene (e.g., ΔtcsC) are highly resistant to this compound [4] [3]. Mutants lacking the Skn7 gene also show strong resistance, demonstrating its essential role in the lethal effect despite normal glycerol accumulation [3]. Transcriptomic studies reveal that this compound treatment in sensitive strains induces a vast stress response, including genes related to oxidative stress, cell wall biosynthesis, and metabolism [5] [4].

  • Fitness Cost of Resistance: While this compound-resistant mutants can be generated in the lab, they often suffer from a fitness cost. These mutants may exhibit reduced sporulation and impaired growth under various osmotic stressors (e.g., KCl, NaCl, glucose), which likely explains why resistance has rarely become a widespread problem in agricultural fields despite decades of use [6] [3].

The table below outlines common experimental approaches used to study this compound's action.

Methodology Application in this compound Research Key Insights from Method
Genetic Knockout Mutants [7] [6] [3] Deleting genes encoding pathway components (e.g., HHK, Skn7, SakA). Determines the essentiality of specific proteins for this compound's toxicity and fungal viability.
Site-Directed Mutagenesis [7] [1] Introducing specific point mutations (e.g., H736A in MoHik1p). Identifies critical amino acid residues for fungicide sensing and signal transduction.
Transcriptomic Analysis (RNA-seq) [5] [4] Profiling global gene expression changes after this compound exposure. Reveals broad cellular responses, stress pathways, and specific gene families (e.g., chitin synthases) affected.
Proteomic Analysis (DIA Mass Spectrometry) [5] Identifying and quantifying protein abundance changes post-treatment. Confirms protein-level responses, such as upregulation of stress proteins (HSP12) and cell wall remodeling enzymes.
Phenotypic Characterization [6] [3] Assessing hyphal morphology, glycerol concentration, and sensitivity to other stressors. Links genetic and molecular changes to physical outcomes like ballooning, osmosensitivity, and oxidative stress response.

Implications for Research and Development

The unique mode of action of this compound presents both opportunities and cautions for professionals in the field.

  • Antifungal Drug Discovery: The HOG pathway and its components, particularly the Group III HHK and Skn7, represent attractive and fungus-specific targets for developing new therapeutic antifungals. This compound itself is a valuable lead compound for this purpose [4] [3].
  • Re-evaluation of Non-Target Effects: The discovery that this compound inhibits a fundamental metabolic enzyme and generates methylglyoxal suggests it has the potential to affect non-fungal cells. This warrants careful consideration of its environmental and toxicological profile, especially given its presence on food crops and persistence in the environment [8] [1] [2].

References

Fludioxonil structure activity relationship SAR

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Known Resistance

Fludioxonil is a phenylpyrrole fungicide derived from pyrrolnitrin, a natural compound produced by some Pseudomonas bacteria [1]. Its biological activity is linked to the hyper-accumulation of glycerol, leading to fungal cell swelling and rupture [1].

  • Molecular Target: this compound's primary target is group III histidine kinase (HHK), a key protein in the fungal high-osmolarity glycerol (HOG) pathway [1]. This pathway is critical for fungal responses to external stresses like osmotic shock.
  • Resistance Mutations: Fungal resistance is often linked to specific mutations in the HHK protein. The table below lists identified mutations in non-target Penicillium species [1].
Fungal Species Mutation in Group III HHK (NikA) Associated Fungicide Resistance
Penicillium chrysogenum G693D This compound or Iprodione
Penicillium chrysogenum T1318P This compound or Iprodione
Penicillium oxalicum T960S This compound or Iprodione

These mutations result in multi-drug resistance, meaning strains resistant to this compound are also frequently resistant to the dicarboximide fungicide iprodione and its natural lead compound, pyrrolnitrin [1].

Signaling Pathway and Mechanism Visualization

The following diagram illustrates the HOG pathway and the proposed mechanism of action for this compound, based on the described research.

G Proposed this compound Mechanism via the HOG Pathway Stimuli External Stressors (Osmotic Shock, etc.) HHK Group III Histidine Kinase (HHA) Stimuli->HHK Signal HOG HOG Pathway Activation HHK->HOG Glycerol Glycerol Hyper-accumulation HOG->Glycerol Effects Cellular Effects: Hyphal Swelling, Rupture Glycerol->Effects This compound This compound This compound->HHK Inhibits Resistance Resistance via HHK Mutations Resistance->HHK Loss-of-function

This compound inhibits group III HHK, disrupting the HOG pathway and causing lethal glycerol buildup [1].

A Framework for SAR Analysis

While a detailed SAR for this compound is not public, you can approach its study using established computational medicinal chemistry methods.

  • Core Scaffold Analysis: The Bemis-Murcko framework analysis is a standard method to decompose a molecule into its core ring system and linkers [2] [3]. For this compound, this involves identifying the central phenylpyrrole scaffold as a starting point for understanding how structural modifications affect activity.
  • Suggested Workflow: The diagram below outlines a potential workflow to systematically investigate the SAR of this compound.

G A Define Core Scaffold (Phenylpyrrole) B Generate Analogues (Vary Substituents) A->B C Profile Properties (LogP, TPSA, etc.) B->C D Biological Assay (Activity & Resistance) C->D E SAR Model C->E QSAR D->E F Guide Optimization E->F

A systematic workflow for building a Structure-Activity Relationship model for this compound [2] [3].

References

Comprehensive Technical Guide: Fludioxonil-Induced Activation of the HOG MAPK Pathway in Fungi

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fludioxonil and Its Significance

This compound is a phenylpyrrole fungicide derived from the natural antifungal compound pyrrolnitrin, produced by Pseudomonas pyrrocinia. This broad-spectrum fungicide exhibits remarkable efficacy against diverse fungal species and is extensively used in agricultural practices, particularly for post-harvest management of seeds and fruits. Unlike clinical antifungal agents, this compound specifically targets fungal-specific signaling pathways, making it an invaluable tool for both agricultural protection and fundamental research on fungal signal transduction. The strategic importance of this compound has increased in response to the growing challenges of fungal resistance against conventional antifungals and the rising incidence of invasive fungal infections in immunocompromised patients, which cause approximately 1.5 million deaths annually [1].

The unique mode of action of this compound centers on its ability to hyperactivate the High Osmolarity Glycerol (HOG) pathway, a conserved mitogen-activated protein kinase (MAPK) signaling cascade in fungi. This hyperactivation triggers a cascade of cellular events that ultimately lead to fungal cell death through a mechanism that remains only partially understood. Research over the past decade has revealed that this compound's fungicidal activity involves more than just osmotic disruption, encompassing effects on vesicle trafficking, cell wall integrity, and endosomal function [1]. This technical guide synthesizes current understanding of this compound's molecular targets, mechanisms of action, downstream cellular consequences, and experimental approaches for studying its effects, providing researchers and drug development professionals with a comprehensive resource for investigating this important antifungal compound.

Molecular Targets and Signaling Mechanism

Core Molecular Targets

Table 1: Key Molecular Targets in this compound Action

Target Type Function Role in this compound Action
HHK3 (Group III Hybrid Histidine Kinase) Sensor kinase Osmosensing upstream of HOG pathway Primary target; this compound binding causes constitutive activation
Hog1 MAPK Final kinase in HOG cascade Hyperphosphorylation and nuclear translocation
Skn7 Response regulator Transcription factor Mediates cell wall reorganization and partial glycerol response
CORVET Complex Tethering complex Endosomal trafficking and vacuole fusion Overexpression alleviates this compound toxicity
Ssd1 RNA-binding protein Cell wall biosynthesis Deletion confers resistance by suppressing Hog1 activation

The primary molecular target of this compound is the Group III hybrid histidine kinase (HHK3), a highly conserved sensor kinase in fungi that functions upstream of the HOG/p38 MAPK pathway. These kinases, known as Nik1 in various fungal species including Candida lusitaniae and Neurospora crassa, serve as critical osmosensing components that normally regulate adaptive responses to environmental stress. This compound interacts with HHK3, though interestingly, studies indicate that it does not bind directly to the kinase itself but rather induces cytotoxic methylglyoxal accumulation that modifies thiol groups on the kinase, leading to its aberrant activation [2]. This interaction results in constitutive phosphorylation of the HOG pathway components downstream.

The signaling mechanism involves a complex phosphorelay system that transmits the this compound-induced signal. In the model fungus Magnaporthe oryzae, the histidine kinase MoHik1p contains a critical histidine residue (H736) within its HisKA domain that is essential for this compound action but surprisingly not required for sensing conventional osmotic stress, indicating a fundamental difference in the molecular mechanisms governing these two processes [3]. This finding suggests that this compound exploits specific structural features of HHK3 that are distinct from its normal osmosensing function. The phosphorelay proceeds through a series of phosphorylation events: from the histidine kinase to a histidine-containing phosphotransfer (HPt) protein, and finally to response regulators including both SskA (which activates the MAPK cascade) and Skn7 (a transcription factor) [4] [5].

Figure 1: this compound-Induced HOG MAPK Pathway Activation. This compound activates HHK3, triggering a phosphorelay through Ypd1 to both the MAPK cascade (via Ssk1/SskA) and the transcription factor Skn7, resulting in transcriptional reprogramming and ultimately cellular dysfunction and lysis.

The downstream consequences of HOG pathway hyperactivation include massive glycerol accumulation, disruption of endosomal trafficking, and impairment of cell wall integrity. Research has demonstrated that the response regulator Skn7 plays an indispensable role in mediating the fungicidal effects of this compound in Aspergillus fumigatus, where it coordinates both glycerol accumulation and cell wall reorganization [4]. This dual functionality explains why Skn7 is essential for this compound-induced cell death, while the SskA-SakA (Hog1) axis contributes partially to the glycerol response but is not sufficient for full fungicidal activity. Additionally, recent evidence has revealed that components of the CORVET complex, which regulates endosomal trafficking and vacuole fusion, are critically involved in this compound toxicity, with overexpression of VPS11, VPS16, and VPS18 alleviating its fungicidal effects [1].

Cellular Consequences of HOG Pathway Hyperactivation

Glycerol Accumulation and Osmotic Imbalance

The hyperactivation of the HOG pathway by this compound triggers massive glycerol accumulation within fungal cells, creating a severe osmotic imbalance that contributes to cellular swelling and eventual lysis. In Aspergillus fumigatus, this compound treatment induces glycerol concentrations comparable to those elicited by 1.2 M sorbitol or 1 M NaCl [4]. This uncontrolled glycerol accumulation results from the constitutive activation of Hog1, which translocates to the nucleus and drives transcription of genes involved in glycerol biosynthesis, including glycerol-3-phosphate dehydrogenase and glycerol-3-phosphatase [5]. Interestingly, research indicates that glycerol accumulation alone is necessary but not sufficient to explain this compound's fungicidal activity, as mutants that accumulate glycerol without concomitant cell wall defects survive treatment [4].

The osmotic imbalance created by intracellular glycerol accumulation leads to water influx and increased internal turgor pressure, causing dramatic cellular swelling. In sensitive fungi, this manifests as hyphal ballooning, formation of aberrant septa, and accumulation of multiple nuclei within swollen compartments [4]. These morphological changes precede membrane rupture and cell lysis. The critical role of osmotic disruption in this compound's mechanism is further supported by the observation that null mutants in HOG pathway components, including Hog1 itself, exhibit both this compound resistance and osmotic sensitivity across multiple fungal species [6] [7].

Disruption of Vesicle Trafficking and Endosomal Function

Beyond its osmotic effects, this compound significantly disrupts vesicle trafficking and endosomal function in fungal cells. Chemical genomic profiling in Saccharomyces cerevisiae expressing a heterologous HHK3 revealed that this compound impairs secretory vesicle trafficking, thereby inhibiting hyphal growth in pathogenic fungi like Candida albicans [1]. This disruption manifests as vacuolar fragmentation and inhibition of endocytosis, processes essential for maintaining cellular homeostasis and polarized growth in fungi.

The CORVET complex (Class C Core Vacuole/Endosome Tethering) has been identified as a critical determinant of this compound sensitivity. Components of this complex, including Vps11, Vps16, and Vps18, are essential for viability in the presence of sublethal this compound concentrations, while their overexpression alleviates this compound toxicity [1] [8]. This finding establishes a direct molecular link between HOG pathway hyperactivation and vesicle trafficking disruption. The CORVET complex normally mediates endosome-vacuole fusion and protein sorting processes; its dysfunction under this compound treatment likely contributes to the observed defects in secretion, endocytosis, and cellular compartmentalization.

Cell Wall Integrity Defects

This compound treatment triggers substantial cell wall reorganization that reduces its structural integrity and rigidity. In Aspergillus fumigatus, this includes a massive increase in chitin content that depends on the response regulator Skn7 [4]. The compromised cell wall, when combined with elevated internal turgor pressure from glycerol accumulation, creates a lethal combination that executes cellular expansion and rupture. This synergistic effect explains why both glycerol accumulation and cell wall remodeling must occur simultaneously for full fungicidal activity.

Recent research has identified additional players in this compound-induced cell wall damage. In Saccharomyces cerevisiae, deletion of Bem2, a Rho GTPase-activating protein involved in maintaining cell wall integrity, confers this compound resistance [2]. Similarly, the RNA-binding protein Ssd1, which regulates the localization and translation of mRNAs encoding cell wall remodeling enzymes, has been identified as a key effector of this compound cytotoxicity. Deletion of SSD1 confers this compound resistance by potentially allowing continued translation of cell wall proteins despite HOG pathway hyperactivation [2]. This compound perturbs the localization of Cbk1 kinase at the bud neck and causes accumulation of Ssd1 in P-bodies, thereby disrupting the polarized synthesis of cell wall components necessary for maintaining structural integrity during stress.

Resistance Mechanisms and Genetic Determinants

Genetic Mutations Conferring Resistance

Table 2: this compound Resistance Mechanisms Across Fungal Species

Resistance Mechanism Genetic Alteration Observed Phenotype Representative Species
HHK3 mutation Point mutations or deletion in HHK3 gene This compound resistance with osmosensitivity Magnaporthe oryzae, Sclerotinia sclerotiorum
HOG pathway disruption Deletion or mutation in HOG1, PBS2, SSK1 Resistance to this compound with hyperosmosensitivity Cochliobolus heterostrophus, Fusarium graminearum
Skn7 inactivation Deletion of SKN7 gene Strong this compound resistance with oxidative stress sensitivity Aspergillus fumigatus
SSD1 deletion Disruption of SSD1 gene This compound resistance with altered cell wall regulation Saccharomyces cerevisiae
CORVET overexpression Elevated expression of VPS11, VPS16, VPS18 Reduced this compound sensitivity Candida albicans, Saccharomyces cerevisiae
CBK1 overexpression Increased CBK1 expression Suppression of Hog1 activation and this compound resistance Saccharomyces cerevisiae

Understanding the genetic determinants of this compound resistance provides valuable insights into its mechanism of action and has important implications for managing potential resistance development in agricultural and clinical settings. The most common resistance mechanism involves mutations in the HHK3 genes themselves, which result in this compound-resistant but often osmosensitive phenotypes. In Magnaporthe oryzae, specific point mutations in the HisKA domain of MoHik1p (such as H736A) confer strong this compound resistance while partially preserving osmotic stress sensing [3]. Similarly, in Sclerotinia sclerotiorum, laboratory-generated this compound-resistant strains harbored missense mutations in the OS1 gene homolog (the HHK3 ortholog) and exhibited both this compound resistance and hypersensitivity to osmotic stress [7].

Resistance can also arise through mutations in downstream components of the HOG pathway. Deletion of HOG1 itself confers this compound resistance in multiple fungal species, including Cochliobolus heterostrophus and Fusarium graminearum [6] [9]. Interestingly, in Aspergillus fumigatus, deletion of the response regulator skn7 produces strong this compound resistance, while deletion of sskA or sakA (components of the canonical HOG MAPK cascade) does not, indicating that Skn7 plays a more critical role in mediating this compound toxicity than the MAPK cascade itself [4]. This highlights the branch-specific functionality within the HOG pathway and demonstrates that this compound toxicity requires specific downstream outputs rather than general pathway activation.

Recent research has identified novel resistance mechanisms outside the core HOG pathway. In Saccharomyces cerevisiae, either deletion of SSD1 or overexpression of CBK1 confers this compound resistance by suppressing Hog1 activation and potentially maintaining cell wall integrity under stress [2]. These findings reveal an important connection between this compound toxicity and the regulation of cell wall biosynthesis. Additionally, studies have shown that deletion of FgHOG1 can partially suppress the defects of mgv1 (a cell wall integrity MAPK) mutant in Fusarium graminearum, further illustrating the complex cross-talk between different MAPK pathways in determining this compound sensitivity [9].

Fitness Costs of Resistance

This compound resistance typically carries significant fitness costs that may explain the relatively low incidence of field resistance despite decades of agricultural use. This compound-resistant mutants frequently exhibit reduced vegetative growth, hypersensitivity to osmotic stress, and attenuated virulence [7]. For example, this compound-resistant strains of Sclerotinia sclerotiorum showed significantly reduced mycelial growth rates and caused much smaller lesions on host plants compared to wild-type strains [7]. These fitness defects likely result from the impairment of normal osmotic stress adaptation mechanisms that are crucial for fungal survival in fluctuating environments.

The pleiotropic effects of this compound resistance mutations extend beyond osmotic sensitivity to include increased susceptibility to other stressors. Some resistant mutants display heightened sensitivity to oxidative stress and cell wall disrupting agents, reflecting the interconnected nature of stress signaling pathways in fungi [4] [9]. This collateral sensitivity presents potential opportunities for designing combination therapies that exploit these weaknesses. The substantial fitness penalties associated with this compound resistance provide a biological explanation for its durable effectiveness in agricultural settings and suggest that targeting the HOG pathway remains a viable strategy for antifungal development.

Experimental Methods and Research Protocols

Assessing this compound Sensitivity and Resistance

Standardized protocols for evaluating This compound sensitivity are essential for characterizing fungal responses and identifying resistance mechanisms. The most common approach involves discriminatory dose assays using solid or liquid media containing serial dilutions of this compound. For solid media assays, fungi are typically point-inoculated onto plates containing 0-10 μg/ml this compound and monitored for growth inhibition over several days [7]. In liquid medium assays, minimal inhibitory concentration (MIC) is determined as the lowest concentration that prevents visible growth, with this compound MICs for sensitive strains generally ranging from 0.3-1 μg/ml, while resistant strains grow at concentrations exceeding 20 μg/ml [4].

Disk diffusion assays provide an alternative method for assessing this compound sensitivity, particularly for rapid screening of multiple isolates. In this method, fungal conidia or spores are spread evenly on agar plates, and filter disks containing specified this compound concentrations are placed on the inoculated surface. After incubation, the diameter of the inhibition zone around each disk is measured, with larger zones indicating greater sensitivity [4]. For genetic screens, researchers have successfully employed chemical genomics approaches with Saccharomyces cerevisiae heterologously expressing HHK3 genes from pathogenic fungi, enabling high-throughput identification of genes that when deleted confer this compound resistance [1] [2].

Monitoring HOG Pathway Activation

Detecting Hog1 phosphorylation provides a direct measure of HOG pathway activation following this compound treatment. The standard protocol involves immunoblotting with phospho-specific antibodies that recognize dually phosphorylated (Thr-X-Tyr) Hog1. Typically, fungal cells are treated with this compound (0.5-5 μg/ml) for various durations (5 minutes to several hours), followed by rapid harvesting and protein extraction [1]. The transient nature of Hog1 phosphorylation under osmotic stress contrasts with the sustained phosphorylation observed under this compound treatment, which persists for several hours and contributes to its toxicity [1].

Transcriptional profiling offers a comprehensive view of this compound-induced changes in gene expression. RNA sequencing or microarray analysis is performed on fungal cultures treated with sublethal this compound concentrations (typically 0.1-1 μg/ml) for 1-4 hours. This approach has revealed that this compound upregulates hundreds of genes in an SskA- and HogA-dependent manner, including genes involved in glycerol biosynthesis, stress response, and secondary metabolism [7] [10]. For example, in Aspergillus nidulans, this compound-induced genes (FUGs) largely overlap with osmotic stress-responsive genes, though distinct subsets exist that may explain its unique toxicity [10].

Measuring Cellular Responses

Quantifying intracellular glycerol accumulation is crucial for evaluating this compound's cellular effects. The standard protocol involves treating fungal cells with this compound for 2-6 hours, followed by rapid harvesting and extraction of intracellular metabolites. Glycerol concentration is then determined enzymatically using glycerol kinase or through HPLC-based methods, with results typically expressed as μmol glycerol per mg dry weight or per 10^8 cells [4] [6]. This compound treatment generally increases glycerol concentrations 3- to 5-fold over basal levels, comparable to the effect of 1 M NaCl [4].

Assessing vesicular trafficking and vacuolar integrity provides insights into non-osmotic aspects of this compound toxicity. Fluorescence microscopy using vital dyes such FM4-64 for tracking endocytosis or Lucifer Yellow for assessing vacuolar morphology can reveal this compound-induced defects [1]. Additionally, fluorescence recovery after photobleaching (FRAP) assays with GFP-tagged membrane proteins can quantify rates of vesicular trafficking. These approaches have demonstrated that this compound causes vacuolar fragmentation and disrupts normal endocytic pathways, defects that can be suppressed by overexpression of CORVET complex components [1] [8].

Research Gaps and Future Directions

Despite significant advances in understanding this compound's mechanism of action, several important research gaps remain. The precise molecular interaction between this compound and HHK3 requires further elucidation, particularly regarding whether this compound binds directly to the kinase or acts through intermediate metabolites like methylglyoxal as suggested by recent studies [2]. Additionally, the basis for the differential signaling through the SskA-SakA and Skn7 branches of the HOG pathway remains poorly understood, yet has profound implications for fungicidal activity [4].

The connection between HOG pathway hyperactivation and vesicle trafficking disruption warrants deeper investigation. While CORVET complex components clearly influence this compound sensitivity, the precise mechanisms linking HOG signaling to endosomal function remain obscure [1] [8]. Understanding this connection could reveal novel targets for combination therapies. Furthermore, the transcriptional reprogramming underlying this compound toxicity is only partially characterized, with potential roles for transcription factors beyond AtfA waiting to be discovered [10].

From a translational perspective, exploiting the fitness costs associated with this compound resistance represents a promising strategy for preventing resistance development in agricultural and clinical settings. Research should focus on identifying compounds that specifically exacerbate the vulnerabilities of resistant mutants, particularly their hypersensitivity to osmotic and oxidative stresses [7]. Additionally, the conservation of this compound's target and mechanism across diverse fungal pathogens suggests potential for repurposing this compound or developing derivatives for clinical use, though this requires careful assessment of selectivity and potential off-target effects in mammalian systems.

References

Fludioxonil-induced glycerol accumulation fungi

Author: Smolecule Technical Support Team. Date: February 2026

The Core Mechanism of Action

The fungicidal action of fludioxonil is initiated by its interaction with the group III hybrid histidine kinase (HHK), a key osmosensor in fungi [1] [2]. Under normal conditions, this kinase helps the fungus adapt to osmotic stress. However, this compound binding triggers a permanent, non-physiological activation of the entire HOG pathway [3] [4]. This results in the uncontrolled stimulation of glycerol biosynthesis and a massive influx of water, causing hyphal swelling and eventual cell rupture [3] [2]. The following diagram illustrates this signaling cascade:

G This compound This compound HHK Group III Histidine Kinase (HHK) This compound->HHK Ypd1 Phosphotransfer Protein (Ypd1) HHK->Ypd1 SskA Response Regulator (SskA) Ypd1->SskA Skn7 Response Regulator (Skn7) Ypd1->Skn7 SakA MAPK SakA/Hog1 SskA->SakA GlycerolProduction Glycerol Production & Cell Wall Remodeling SakA->GlycerolProduction Skn7->GlycerolProduction CellBursting Cell Swelling & Bursting GlycerolProduction->CellBursting

Research in Aspergillus fumigatus indicates that the lethal effect requires two synergistic processes: the high internal osmotic pressure from glycerol accumulation, and a Skn7-dependent remodeling that weakens the cell wall, reducing its rigidity and making it susceptible to bursting under pressure [2].

Key Experimental Protocols and Data

Investigating this compound's effects involves specific protocols to measure glycerol accumulation, fungicide sensitivity, and resistance mutations.

Experimental Methods for Key Assays
Assay Objective Detailed Protocol Description Key Measurements & Outcomes
Glycerol Quantification Fungal strains are cultured in liquid medium with sub-lethal this compound doses or osmolytes (e.g., 1.2 M sorbitol). Internal glycerol concentration is measured using enzymatic assay kits that convert glycerol to a colored product, with absorbance measured spectrophotometrically [2]. Internal glycerol concentration (e.g., mM per gram of biomass); comparison of levels between wild-type and mutant strains under treatment [2].
Sensitivity Testing (EC₅₀) Fungal mycelia or spores are placed on solid growth medium (e.g., Potato Dextrose Agar) containing a gradient of this compound concentrations. After incubation, radial growth is measured and compared to untreated controls [5]. Effective concentration that inhibits 50% of growth (EC₅₀). Sensitive (FludS) isolates have EC₅₀ values as low as 0.03–0.04 μg/mL, while resistant (FludR) isolates can have EC₅₀ values > 1000 μg/mL [5].
Whole-Genome Sequencing for Resistance Genomic DNA is extracted from this compound-resistant mutants and their wild-type parent. Sequencing is followed by alignment to a reference genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) [3]. Identification of missense mutations in the HHK gene (e.g., OS1 homolog) and other genes in the HOG pathway (e.g., OS2, OS4, OS5) [3] [5].
Physiological Characterization of Resistant Mutants

Laboratory-generated and field-derived this compound-resistant mutants often share common physiological traits, summarized below:

Characteristic Typical Observation in this compound-Resistant Mutants Reference
Growth Rate Significantly reduced radial mycelial growth on standard culture media. [3]
Pathogenicity (Virulence) Markedly attenuated. For example, lesion lengths on host plants can be reduced to less than 10% of those caused by the wild-type strain. [3]
Osmotic Stress Sensitivity Hypersensitive. Fail to grow on media supplemented with osmolytes like KCl, NaCl, sorbitol, or mannitol. [3]
HOG Pathway Phosphorylation Exhibit a decreased level of Hog1 phosphorylation in response to this compound. [5]

Molecular Basis of Resistance

Resistance to this compound is primarily linked to mutations in genes encoding key components of the HOG pathway, which prevent its harmful hyperactivation.

  • Primary Target - Group III HHK (OS1): Most resistant mutants carry point mutations in the HHK gene. These often occur in the HAMP domain, which is critical for signal perception, and render the kinase unable to be activated by the fungicide [3] [5]. A study on Magnaporthe oryzae demonstrated that a single amino acid change (H736A) in the histidine kinase domain was sufficient to confer high resistance, showing this histidine residue is essential for this compound action [1].

  • Downstream Pathway Mutations: While less common, resistance can also arise from mutations in other HOG pathway genes. Documented examples in Fusarium graminearum field isolates include mutations in FgOs2 (the downstream MAPK) and FgOs4 (a MAPK kinase) [5].

The flowchart below shows the workflow for characterizing this compound-resistant fungal isolates, integrating the molecular and phenotypic assays:

G Start Isolate Putative Resistant Mutant A EC₅₀ Assay Start->A B Confirm High Resistance Level A->B C Phenotypic Characterization B->C D Whole-Genome Sequencing B->D E Identify Mutations in HOG Pathway Genes D->E F Glycerol Quantification Assay E->F G Validate Mechanism F->G

References

Core Mechanism: From Glucose Metabolism to Lethal Stress

Author: Smolecule Technical Support Team. Date: February 2026

The model below illustrates the established mechanism where fludioxonil targets a central metabolic enzyme, leading to methylglyoxal accumulation, signaling disruption, and lethal oxidative stress.

G This compound This compound TPI Triosephosphate Isomerase (TPI) This compound->TPI Inhibits MG Methylglyoxal (MG) TPI->MG Increased Production HHK Group III HHK (e.g., Drk1) MG->HHK Modifies Cysteines (e.g., C392) HOG HOG Pathway Constitutive Activation HHK->HOG Converts to Phosphatase Outcomes Cell Swelling Rupture Cell Death HOG->Outcomes

Figure 1: this compound triggers fungal cell death by inhibiting TPI, causing methylglyoxal accumulation that dysregulates the HOG pathway.

Key Experimental Evidence and Protocols

The proposed mechanism is supported by robust experimental data, with key methodologies and findings from foundational studies detailed in the table below.

Table 1: Key Experimental Evidence for the this compound-Methylglyoxal Mechanism

Experimental Aspect Findings & Significance
Key Experimental Model [1] [2] Heterologous expression of Drk1 (a Group III HHK from Blastomyces dermatitidis) in Saccharomyces cerevisiae. This model engenders this compound sensitivity in an otherwise resistant yeast, proving the mechanism is dependent on the introduced HHK.
Critical Molecular Findings [2] Cysteine 392 of Drk1 was identified as a key residue. A C392S mutation increased this compound resistance by one log, indicating this site is likely modified by MG to trigger the HHK's change in function.
Direct Biochemical Evidence [2] This compound directly inhibited TPI enzyme activity *in vitro*. The treatment also caused TPI to release more MG, confirming TPI as the direct drug target that leads to MG accumulation.
Phenocopy Validation [2] Treatment with exogenous methylglyoxal on yeast expressing Drk1 reproduced the effects of this compound, causing cell death without the fungicide present. This strongly supports MG as the critical cytotoxic intermediate.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the core methodologies are outlined below.

Table 2: Detailed Experimental Protocols from Foundational Studies

Protocol Component Detailed Methodology

| Establishing the Model System [1] [2] | - Strain: Saccharomyces cerevisiae (lacks native Group III HHK).

  • Transformation: Introduce a plasmid carrying the gene for a Group III HHK (e.g., Drk1 from B. dermatitidis).
  • Culture & Induction: Grow transformed yeast in appropriate selective media (e.g., synthetic dropout) with galactose to induce HHK expression. | | Assessing Fungicide Sensitivity [1] [2] [3] | - Growth Assays: Spot serial dilutions of yeast cells or mycelial plugs onto agar plates containing a range of this compound concentrations (e.g., 0-100 µg/ml).
  • Liquid Growth Curves: Measure optical density (OD600) over time in liquid media with and without this compound to generate EC₅₀ values.
  • Viability Staining: Use dyes like methylene blue to quantify dead cells. | | Measuring Methylglyoxal & Oxidative Stress [2] [4] | - Intracellular MG Detection: Use commercial Methylglyoxal Assay Kits, which often rely on derivatization of MG and measurement by fluorescence or colorimetry.
  • Oxidative Stress Markers:
    • ROS: Use fluorescent probes like DCFH-DA and measure by flow cytometry or fluorescence microscopy.
    • Lipid Peroxidation: Measure malondialdehyde (MDA) levels with a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
    • Antioxidant Depletion: Measure glutathione (GSH) levels using commercial kits. | | Analyzing Pathway Activation [1] [5] [6] | - Protein Phosphorylation: Perform western blotting with phospho-specific antibodies (e.g., anti-phospho-p38/Hog1) on protein extracts from treated and control cells.
  • Transcriptomics/Proteomics: Use RNA-seq or mass spectrometry to identify differentially expressed genes/proteins (e.g., those involved in oxidative stress response, cell wall remodeling). |

Interpretation and Research Implications

The evidence confirms that this compound's primary action is not a direct inhibition of the HHK, but rather a manipulation of the kinase's natural role as a stress sensor [1] [2]. The accumulation of methylglyoxal creates a potent aldehydic stress signal that the HHK is wired to detect. This interaction, likely through cysteine modification, flips the HHK from its typical kinase function to a phosphatase, initiating the fatal misregulation of the HOG pathway [1].

This mechanism offers several potential avenues for antifungal drug development:

  • Target Exploration: The fungal TPI enzyme and the sentinel cysteine residues on Group III HHKs represent novel targets for screening new compounds.
  • Resistance Management: Understanding that resistance often arises from mutations in the HHK's HAMP domains [3] can inform the design of new molecules that bypass this resistance.
  • Combination Therapy: Agents that impair the glyoxalase system (the primary MG detoxification pathway) could synergize with this compound or other drugs that induce metabolic stress.

References

Comprehensive Technical Guide: Fludioxonil Interaction with Group III Hybrid Histidine Kinases in Antifungal Development

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Fludioxonil, a phenylpyrrole fungicide derived from the natural antifungal compound pyrrolnitrin, represents a critically important agricultural and potential therapeutic antifungal agent with a unique mechanism of action targeting fungal-specific Group III Hybrid Histidine Kinases (HHKs). This technical review synthesizes current understanding of how this compound interacts with Group III HHKs to trigger lethal hyperactivation of the High Osmolarity Glycerol (HOG) pathway, ultimately resulting in fungal cell death through a combination of excessive glycerol accumulation, cell wall remodeling, and cellular swelling. The fungicide's novel mode of action – converting HHKs from kinases to phosphatases – and its specificity to fungal pathogens make it an invaluable tool for crop protection and a promising template for developing novel human antifungal therapeutics. Recent research has elucidated key aspects of this process, including the identification of triosephosphate isomerase as an upstream target and the critical role of methylglyoxal stress in signaling, while also characterizing resistance mechanisms that primarily involve mutations in HHK genes. This comprehensive analysis details the molecular mechanisms, experimental approaches, and research gaps in understanding this compound's interaction with Group III HHKs, providing researchers and drug development professionals with essential technical knowledge for advancing this promising antifungal target.

Introduction to this compound and Group III HHKs

This compound Background and Significance

This compound is a synthetic phenylpyrrole fungicide developed from pyrrolnitrin, a natural antifungal metabolite produced by Pseudomonas pyrrocinia [1] [2]. It exhibits broad-spectrum activity against diverse fungal pathogens, making it valuable for agricultural applications including pre- and post-harvest crop protection [1] [3]. The significance of this compound extends beyond agriculture due to its potent activity against major human fungal pathogens such as Aspergillus fumigatus, Candida albicans, Blastomyces dermatitidis, and Cryptococcus neoformans [1] [4]. With only four major classes of antifungal drugs currently available and limited new treatments emerging, understanding this compound's mechanism provides critical insights for developing novel therapeutics against fungal infections that pose serious risks to immunocompromised patients [1].

Group III Hybrid Histidine Kinases: Structure and Function

Group III HHKs are fungal-specific signaling proteins absent in humans, making them appealing targets for antifungal development [1] [4]. These kinases are characterized by their unique domain architecture featuring multiple N-terminal HAMP domains (typically 5-7 repeats), followed by histidine kinase (HisKA), receiver (REC), and histidine phosphotransfer (HPt) domains [1] [3]. Structurally, HAMP domains function as signal transduction modules, while the C-terminal domains facilitate a multistep phosphorelay signaling mechanism [3].

In fungal stress response systems, Group III HHKs typically function as environmental sensors that regulate the HOG pathway under normal physiological conditions [1]. Under non-stress conditions, these kinases act as negative regulators of the HOG pathway through a phosphorelay system that maintains Hog1 (the terminal MAP kinase) in an unphosphorylated state [1] [2]. During osmotic stress, the phosphorelay is disrupted, leading to Hog1 phosphorylation and activation of protective cellular responses including glycerol production [1]. Most pathogenic fungi possess Group III HHKs, while Saccharomyces cerevisiae notably lacks them, making heterologous expression systems valuable for studying their function [1].

Molecular Mechanism of this compound Action

This compound-Induced Signaling Pathway

This compound exerts its fungicidal effect through a multistep process that begins with upstream cellular targeting and culminates in lethal hyperactivation of the HOG pathway. The currently understood signaling mechanism involves several key stages:

  • Primary Target Engagement: this compound directly inhibits triosephosphate isomerase (TPI), a glycolytic enzyme, leading to accumulation of methylglyoxal (MG), a highly reactive aldehydic compound [2].

  • Stress Signal Detection: Elevated methylglyoxal levels are detected by Group III HHKs, likely through modification of specific cysteine residues (particularly C392 in Drk1) [2].

  • Kinase-Phosphatase Conversion: The HHK undergoes a functional switch from a kinase to a phosphatase [1].

  • Phosphorelay Disruption: The HHK phosphatase dephosphorylates Ypd1, the histidine-containing phosphotransfer protein [1] [2].

  • Pathway Hyperactivation: Dephosphorylated Ypd1 leads to constitutive activation of the HOG pathway, resulting in Hog1 phosphorylation and nuclear translocation [1] [4].

  • Cellular Dysregulation: Persistent HOG signaling causes excessive glycerol production, cell wall remodeling, and ultimately cell swelling and rupture [4] [5].

Table 1: Key Components in this compound Signaling Mechanism

Component Role in this compound Mechanism Functional Effect
Triosephosphate isomerase (TPI) Upstream target Inhibition increases methylglyoxal production [2]
Methylglyoxal (MG) Signaling molecule Reacts with HHK cysteine residues [2]
Group III HHK (Drk1, TcsC, Nik1, etc.) Primary sensor Converts from kinase to phosphatase [1]
Ypd1 Phosphotransfer protein Dephosphorylation enables HOG activation [1] [2]
Hog1/SakA MAP kinase Constitutively phosphorylated, drives glycerol synthesis [1] [4]
Skn7 Response regulator Mediates cell wall reorganization [4] [5]

The following diagram illustrates the core signaling pathway through which this compound triggers fungal cell death:

G This compound This compound TPI Triosephosphate Isomerase This compound->TPI Inhibits MG Methylglyoxal TPI->MG Releases HHK Group III HHK (e.g., Drk1, TcsC) MG->HHK Activates Ypd1 Ypd1 HHK->Ypd1 Dephosphorylates Hog1 Hog1/SakA Ypd1->Hog1 Enables phosphorylation Skn7 Skn7 Hog1->Skn7 CellDeath CellDeath Hog1->CellDeath Excessive glycerol production Skn7->CellDeath Cell wall reorganization

This compound-induced signaling pathway leading to fungal cell death

From Signaling Dysregulation to Fungal Cell Death

The terminal events in this compound's mechanism involve cellular dysregulation triggered by persistent HOG pathway activation. This manifests through two synergistic processes: osmotic imbalance and structural fragility [4] [5]. Constitutive Hog1 activation drives excessive glycerol production, creating massive internal osmotic pressure [4]. Simultaneously, Skn7 activation mediates extensive cell wall reorganizations including increased chitin deposition, which paradoxically reduces cell wall rigidity [4] [5]. The combination of elevated internal osmotic pressure and compromised cell wall integrity leads to characteristic cellular ballooning, with hyphae swelling dramatically before ultimately rupturing [4] [5]. Transcriptional studies in Aspergillus fumigatus reveal that this compound treatment triggers multifaceted stress responses affecting ribosomal function, peroxisomal activity, iron homeostasis, and oxidative stress defense, further contributing to cellular collapse [5].

Fungal Resistance Mechanisms

Molecular Basis of Resistance

Resistance to this compound primarily occurs through mutations in Group III HHK genes that prevent the fungicide from inducing the kinase-to-phosphatase conversion [6] [3] [7]. These mutations typically manifest as amino acid substitutions in critical domains, with distinct patterns emerging across fungal species:

Table 2: Documented HHK Mutations Conferring this compound Resistance

Fungal Species HHK Protein Resistance Mutations Biological Cost
Penicillium chrysogenum NikA G693D, T1318P [8] Variable fitness impacts
Penicillium oxalicum NikA T960S [8] Reduced sporulation [7]
Magnaporthe oryzae MoHik1 H736A [3] Osmosensitivity [3]
Fusarium oxysporum f. sp. melonis FoOs1 Various sequence changes [7] Reduced growth under osmotic stress [7]
Aspergillus fumigatus TcsC Not specified Severe osmosensitivity [4]

Beyond point mutations, complete deletion of Group III HHK genes also confers resistance but typically imposes significant fitness costs [4] [7]. These costs manifest as increased sensitivity to osmotic stress (NaCl, KCl), reduced growth on various carbon sources, and impaired sporulation [7]. The substantial fitness penalties associated with HHK mutations likely explain why field resistance to this compound remains relatively rare despite decades of agricultural use [4] [3].

Resistance Without HHK Mutations

While most documented resistance involves HHK mutations, emerging evidence suggests alternative mechanisms exist. Some this compound-resistant isolates show no mutations in HHK coding sequences, indicating potential involvement of regulatory adaptations or mutations in other pathway components [7]. Additionally, toxicokinetic interactions may influence resistance development, as demonstrated by this compound's ability to inhibit CYP3A4 metabolism of other compounds [9]. However, these non-HHK resistance mechanisms remain less characterized and likely represent minor contributors compared to primary HHK mutations.

Experimental Methods and Protocols

Heterologous Expression Systems

A cornerstone methodology for studying Group III HHK function involves heterologous expression in Saccharomyces cerevisiae, which naturally lacks Group III HHKs and is this compound-resistant [1] [2]. This system enables functional analysis of HHKs from pathogenic fungi in a well-characterized genetic background:

  • Strain Engineering: Introduce Group III HHK genes (e.g., Drk1 from Blastomyces dermatitidis, Nik1 from Candida albicans) into S. cerevisiae via expression vectors [1] [2].
  • Drug Sensitivity Assay: Transformants are tested for acquired this compound sensitivity through growth assays on media containing 0.1-10 μg/ml this compound [1] [2].
  • Functional Complementation: Assess HHK functionality by testing complementation of temperature-sensitive sln1 mutants at restrictive temperatures [2].
  • Pathway Analysis: Monitor HOG pathway activation through phosphorylated Hog1 immunoblotting and transcriptional reporter assays [1].

This approach demonstrated that heterologous expression of Drk1 in S. cerevisiae engenders this compound sensitivity and recapitulates the characteristic signaling dysregulation seen in pathogenic fungi [1] [2].

Molecular and Biochemical Characterization

Comprehensive analysis of this compound mechanism requires integrated methodologies spanning genetic, biochemical, and omics approaches:

  • Site-Directed Mutagenesis: Systematically mutate candidate residues (e.g., cysteines, phosphosites) in HHKs to identify critical functional domains [2] [3]. The H736A mutation in MoHik1 specifically disrupts this compound response while preserving osmotic sensing [3].
  • In Vitro Kinase/Phosphatase Assays: Purify HHK proteins and measure phosphorylation dynamics using radiolabeled ATP or phosphoprotein staining [1]. These assays demonstrated Drk1's intrinsic kinase activity but required cellular context for this compound-induced phosphatase conversion [1].
  • Transcriptomic Profiling: RNA-seq analysis of this compound-treated fungi identifies differentially expressed genes and pathway responses [5]. In A. fumigatus, this revealed Skn7-dependent cell wall gene regulation distinct from osmotic stress responses [5].
  • Chemical Biology Approaches: Use methylglyoxal detectors and dimedone-based cysteine modification assays to track reactive molecule generation and sensor kinase modification [2].

The experimental workflow below outlines a comprehensive approach to studying this compound-HHK interactions:

G Heterologous Heterologous Expression (S. cerevisiae system) Binding Target Binding Assays Heterologous->Binding Mutagenesis Site-Directed Mutagenesis Mutagenesis->Binding Pathway Pathway Activation Analysis Binding->Pathway Integration Data Integration & Modeling Binding->Integration Transcriptomics Transcriptomic Profiling Pathway->Transcriptomics Pathway->Integration Phenotype Phenotypic Characterization Transcriptomics->Phenotype Phenotype->Integration

Comprehensive workflow for studying this compound-HHK interactions

Quantitative Sensitivity Assessment

Standardized protocols for evaluating this compound sensitivity enable cross-species comparisons and resistance monitoring:

  • Liquid Culture Assays: Measure growth inhibition in liquid media containing serial this compound dilutions (typically 0.01-100 μg/ml) [1] [7].
  • Disc Diffusion: Apply this compound-soaked filter discs to lawn-inoculated plates and measure zones of inhibition after 24-72 hours incubation [1].
  • EC50 Determination: Calculate half-maximal effective concentrations using regression analysis of growth inhibition data across at least 5 concentrations with 3-6 replicates each [7].
  • HOG Activation Monitoring: Assess pathway hyperactivation through immunoblotting for phosphorylated Hog1 or nuclear localization of Hog1-GFP fusions [1] [4].

Research Gaps and Future Directions

Despite significant advances, critical knowledge gaps remain in understanding this compound's mechanism and optimizing its therapeutic potential:

  • Structural Basis: No full-length structures exist for any Group III HHK, limiting understanding of how this compound-induced conformational changes drive the kinase-phosphatase switch [1] [3].
  • Direct Target Verification: While TPI inhibition is established, whether this compound directly binds TPI or acts through intermediate effectors requires confirmation [2].
  • Methylglyoxal Signaling Specificity: The precise mechanism whereby methylglyoxal modifies HHKs and whether specific cysteine residues function as dedicated sensors remains unverified [2].
  • Therapeutic Translation: Barriers to developing this compound derivatives for human use include optimization of pharmacokinetics and selective toxicity against human fungal pathogens [1].
  • Resistance Monitoring: Comprehensive surveillance of emerging resistance mechanisms in clinical and agricultural settings is needed [7] [8].

Priority research areas include structural characterization of HHK transitions, identification of allosteric inhibitors targeting the phosphatase state, and development of combination therapies that exploit this compound-induced stress responses. The unique mode of action and fungal specificity of this compound continue to make it an invaluable tool for basic research and a promising template for novel antifungal development.

References

Comprehensive Analysis of Fludioxonil Residues in Food Commodities Using HPLC-MS/MS: Methods, Applications, and Dietary Risk Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fludioxonil is a broad-spectrum phenylpyrrole fungicide widely employed as a pre- and post-harvest treatment to control fungal diseases in various crops, particularly against Botrytis cinerea (gray mold) in fruits like cherries. With global sweet cherry production increasing from 1.9 to 2.32 million tons over recent years, the use of this compound has become crucial for preventing postharvest losses [1] [2]. However, concerns about its potential ecotoxicological effects on aquatic organisms and possible impacts on human health have highlighted the necessity for robust analytical methods to monitor its residues in food products [1]. This application note provides a detailed protocol for this compound residue analysis using high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. The method has been rigorously validated and applied to investigate the dissipation behavior and terminal residues of this compound in cherries, with additional assessment of dietary risk for consumers according to international standards [1] [2].

Analytical Method Development

HPLC-MS/MS Instrumentation and Conditions

Optimal chromatographic separation of this compound was achieved using an HPLC system coupled with a triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode. This ionization mode was selected after comparative analysis revealed it provided higher precursor signal intensities and better fragmentation patterns compared to positive mode [1] [2]. The mobile phase consisted of a mixture of 0.2% acetic acid and 5 mM ammonium acetate in ultra-pure water, which significantly improved peak shapes and retention behaviors compared to using pure methanol or acetonitrile as dissolution media [1] [2].

The mass spectrometry parameters were carefully optimized to achieve maximum sensitivity and selectivity. The instrument was operated in multiple reaction monitoring (MRM) mode with two specific transitions for this compound: 247.0 → 180.1 m/z (qualitative ion) and 247.0 → 126.0 m/z (quantitative ion) [1]. These transitions provided reliable identification and quantification with a retention time of approximately 1.0 minute, significantly shorter than methods reported in previous studies where retention times ranged from 5-12.75 minutes, thereby enhancing analytical throughput when processing large sample batches [1] [2].

Table 1: Optimized HPLC-MS/MS Parameters for this compound Analysis

Parameter Specification
HPLC Column C18 reversed-phase column
Mobile Phase 0.2% acetic acid and 5 mM ammonium acetate in ultra-pure water
Ionization Mode Negative Electrospray Ionization (ESI-)
Retention Time 1.0 minute
Quantitative Transition 247.0 → 126.0 m/z
Qualitative Transition 247.0 → 180.1 m/z
Fragmentor Voltage 160 V
Collision Energy 3 eV (180.1), 10 eV (126)
Sample Preparation Using QuEChERS

The QuEChERS method was employed for sample preparation due to its well-established advantages in pesticide residue analysis, including high recovery rates, precision, minimal solvent consumption, and compatibility with a wide range of pesticide compounds [1] [2]. The procedure began with homogenization of cherry samples, followed by extraction using acetonitrile as the primary solvent, which demonstrated superior extraction efficiency with minimal matrix interference compared to alternative solvents [1].

The extraction process was followed by a purification step using dispersive solid-phase extraction (d-SPE) with multiple sorbents to remove co-extractives and matrix interferences. The sorbent combination included:

  • PSA (Primary Secondary Amine) for removal of polar impurities such as organic acids, fatty acids, and sugars
  • C18 for elimination of non-polar substances including lipids
  • GCB (Graphitized Carbon Black) for effective removal of pigments present in the matrix [1]

This optimized purification approach significantly improved the signal-to-noise ratio (S/N) of the target analytes while minimizing the matrix effect, which was further addressed through the use of matrix-matched calibration standards for accurate quantification [1].

Method Validation

The developed HPLC-MS/MS method for this compound determination in cherries underwent comprehensive validation according to established analytical guidelines. The validation assessed linearity, accuracy, precision, sensitivity, and matrix effects to ensure reliability and reproducibility of results [1] [2].

Table 2: Method Validation Parameters for this compound in Cherries

Validation Parameter Result Acceptance Criterion
Linearity (R²) >0.99 ≥0.99
Accuracy (Recovery %) 81-94% 70-120%
Precision (RSD %) 2.5-11.9% ≤20%
Limit of Detection (LOD) 0.005 mg/kg -
Limit of Quantification (LOQ) 0.01 mg/kg -
Matrix Effect Required matrix-matched calibration -

The method demonstrated excellent sensitivity with a limit of detection (LOD) of 0.005 mg/kg and limit of quantification (LOQ) of 0.01 mg/kg, sufficient to monitor this compound residues at levels well below the maximum residue limits (MRLs) established by regulatory bodies [1]. The linearity of the method was confirmed with a coefficient of determination (R²) greater than 0.99 across the calibrated range. Accuracy was verified through recovery experiments at various fortification levels, yielding results between 81-94%, which falls within the acceptable range for pesticide residue analysis. The precision of the method, expressed as relative standard deviation (RSD%), ranged from 2.5-11.9%, indicating good repeatability and intermediate precision [1] [2].

Application & Dissipation Kinetics

Application to Cherry Matrix

The validated method was successfully applied to investigate the residue levels and dissipation behavior of this compound in cherries obtained from four different geographical production areas. Cherry samples were treated with this compound according to good agricultural practices and analyzed at various time intervals to monitor the decline pattern of residue concentrations [1] [2]. The terminal residues of this compound detected in all cherry samples were below 5.00 mg/kg, which represents the maximum residue limit (MRL) recommended by the European Commission for this compound in cherries, indicating compliance with international regulatory standards [1].

Dissipation Kinetics and Half-Life

The dissipation behavior of this compound in cherries was found to follow first-order kinetics, which is consistent with the degradation pattern observed for many pesticides in fruit matrices [1]. The calculated half-lives of this compound in cherries ranged between 33.7 and 44.7 days across the different production regions [1]. This relatively prolonged half-life indicates that this compound persists on cherries for a considerable duration post-application, which can be attributed to its chemical stability and the protective nature of the cherry fruit surface. The variation in half-lives among different geographical areas may be influenced by environmental factors such as temperature, humidity, and sunlight exposure, as well as differences in cherry cultivar characteristics and agricultural practices [1].

Compared to other fruits, the half-life of this compound in cherries is notably longer than that reported in blueberries, where half-lives of 12.7 and 16.3 days were observed in Emerald and Jewel varieties, respectively [3]. This discrepancy highlights the matrix-dependent degradation behavior of pesticides and underscores the importance of conducting residue studies on specific crop commodities.

Dietary Risk Assessment

The dietary risk assessment for this compound exposure through cherry consumption was conducted using the risk quotient (RQ) approach, which compares the estimated exposure to established toxicological reference values [1]. Based on Chinese dietary patterns and the terminal residue distributions observed in the study, the calculated risk quotient for this compound was 0.61% [1]. This value is significantly below the threshold of 100%, indicating that the long-term intake of this compound residues from treated cherries presents an acceptably low dietary risk to consumers [1].

This finding is consistent with other regulatory assessments. The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) of 0.37 mg/kg body weight per day for this compound and concluded that the long-term exposure to this compound residues from various crops, including Florence fennel, accounted for only 20% of the ADI for the most vulnerable population (NL toddler) [4]. Similarly, the Environmental Protection Agency (EPA) has determined that aggregate exposure to this compound residues through food and drinking water presents a reasonable certainty of no harm to consumers [5]. The comprehensive risk assessment takes into account the established ADI and the lack of necessity for an acute reference dose (ARfD) due to this compound's low acute toxicity [4].

Experimental Protocol

Sample Preparation and Extraction
  • Homogenization: Representative cherry samples (approximately 1 kg) should be thoroughly homogenized using a food-grade blender until a consistent puree is obtained.

  • Extraction: Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile to the tube and vortex vigorously for 1 minute. Subsequently, add a extraction packet containing 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate. Immediately shake the tube vigorously for 1 minute to prevent aggregation of the salts.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 5 minutes at room temperature to achieve phase separation. The upper acetonitrile layer contains the extracted analytes.

  • Purification: Transfer 1 mL of the upper acetonitrile extract to a d-SPE tube containing 150 mg of MgSO₄, 25 mg of PSA, and 25 mg of C18. If analyzing pigmented matrices, include 5-10 mg of GCB to remove pigments. Vortex the mixture for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tubes at 4000 rpm for 5 minutes. Transfer the purified supernatant to an autosampler vial for HPLC-MS/MS analysis [1].

HPLC-MS/MS Analysis
  • Instrument Setup: Configure the HPLC system with a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 μm particle size) maintained at 40°C. The mobile phase should consist of (A) 0.2% acetic acid and 5 mM ammonium acetate in water and (B) methanol or acetonitrile. Use a gradient elution program as follows: 0-1 min: 50% B; 1-5 min: 50-95% B; 5-7 min: 95% B; 7-7.1 min: 95-50% B; 7.1-10 min: 50% B for re-equilibration. The flow rate should be set at 0.3 mL/min and the injection volume at 5 μL.

  • MS/MS Configuration: Operate the mass spectrometer in negative electrospray ionization mode with the following source parameters: drying gas temperature: 300°C; drying gas flow: 10 L/min; nebulizer pressure: 40 psi; sheath gas temperature: 350°C; sheath gas flow: 11 L/min; capillary voltage: 3500 V. Set the MRM transitions to 247.0 → 180.1 m/z (qualitative) and 247.0 → 126.0 m/z (quantitative) with fragmentor voltage at 160 V and collision energies of 3 eV and 10 eV, respectively [1] [2].

  • Quantification: Prepare a series of matrix-matched calibration standards by fortifying blank cherry extract with this compound at concentrations ranging from 0.001 to 1.0 mg/kg. Use the 247.0 → 126.0 m/z transition for quantification and the 247.0 → 180.1 m/z transition for confirmatory identification. The ratio of the two transitions should be within ±20% of that observed for the calibration standards for positive identification [1].

Residue Quantification and Calculation
  • Calibration Curve: Construct a matrix-matched calibration curve by plotting the peak area of the quantitative transition against the corresponding concentration of this compound in the calibration standards. The correlation coefficient (R²) should be greater than 0.99 for acceptable linearity.

  • Sample Quantification: Calculate the concentration of this compound in unknown samples by comparing their peak areas to the calibration curve. Apply appropriate dilution factors if necessary.

  • Quality Control: Include procedural blanks, recovery samples (fortified at LOQ, 10xLOQ, and 50xLOQ), and duplicate samples in each analytical batch to ensure data quality. The recovery rates should fall within 70-120% with RSDs ≤20% [1].

Supporting Visualizations

fludioxonil_workflow SamplePreparation Sample Preparation Extraction Extraction with Acetonitrile SamplePreparation->Extraction Purification d-SPE Purification (PSA, C18, GCB) Extraction->Purification Analysis HPLC-MS/MS Analysis Purification->Analysis Quantification Residue Quantification Analysis->Quantification Validation Method Validation Quantification->Validation

Figure 1: Analytical Workflow for this compound Residue Analysis in Cherries

The chemical structure of this compound (4‐(2,2‐difluoro‐1,3‐benzodioxol‐4‐yl)‐1H‐pyrrole‐3‐carbonitrile) features a benzodioxole ring system connected to a pyrrole carbonitrile group, which contributes to its fungicidal activity and analytical properties [4].

method_validation Validation Method Validation Parameters Linearity Linearity R² > 0.99 Validation->Linearity Accuracy Accuracy Recovery: 81-94% Validation->Accuracy Precision Precision RSD: 2.5-11.9% Validation->Precision Sensitivity Sensitivity LOD: 0.005 mg/kg LOQ: 0.01 mg/kg Validation->Sensitivity

Figure 2: Method Validation Parameters and Performance Characteristics

Conclusion

The established HPLC-MS/MS method using QuEChERS sample preparation provides a reliable, efficient, and sensitive approach for quantifying this compound residues in cherry matrices. The method validation demonstrates excellent performance characteristics with satisfactory linearity, accuracy, precision, and sensitivity meeting international standards for pesticide residue analysis [1] [2]. The application of this methodology to dissipation studies revealed that this compound follows first-order kinetics with half-lives ranging between 33.7-44.7 days in cherries, significantly longer than observed in other fruits like blueberries [1] [3].

Critically, the dietary risk assessment confirmed that this compound residues in cherries present an acceptably low risk to consumers, with a risk quotient of only 0.61%, well below the level of concern [1]. This comprehensive analytical approach provides regulatory agencies, researchers, and food safety professionals with a robust tool for monitoring this compound residues, supporting the establishment of science-based maximum residue limits, and ensuring the protection of consumer health while facilitating international trade of agricultural commodities.

References

Analytical Workflow for Fludioxonil in Cherries

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines the complete experimental procedure from sample preparation to final analysis.

G QuEChERS-HPLC-MS/MS Workflow for Fludioxonil in Cherries start Start: Homogenized Cherry Sample (10.0 ± 0.1 g) extraction Extraction start->extraction add_solvent Add 10 mL Acetonitrile (containing 1% Acetic Acid) extraction->add_solvent add_salts Add QuEChERS Salts: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate add_solvent->add_salts shake Shake Vigorously for 1 min add_salts->shake centrifuge1 Centrifuge (5,000 rpm for 5 min) shake->centrifuge1 cleanup Clean-up (d-SPE) centrifuge1->cleanup transfer Transfer 6 mL supernatant to d-SPE tube cleanup->transfer d_spe d-SPE Tube contains: 150 mg MgSO₄, 50 mg PSA, 50 mg C18 transfer->d_spe vortex Vortex for 30 s d_spe->vortex centrifuge2 Centrifuge (5,000 rpm for 5 min) vortex->centrifuge2 analysis Instrumental Analysis centrifuge2->analysis filter Filter Supernatant (0.22 μm PTFE filter) analysis->filter inject Inject into HPLC-MS/MS filter->inject

Detailed Experimental Protocol

Sample Preparation and Extraction
  • Sample Homogenization: Fresh cherry samples should be pitted and thoroughly homogenized using a commercial food blender until a consistent puree is achieved [1].
  • Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [1].
  • Solvent Extraction: Add 10 mL of acetonitrile (AcN) containing 1% (v/v) acetic acid to the sample [2].
  • Salting-Out: Immediately add a salt mixture to induce phase separation. A common and effective mixture is 4 g of anhydrous magnesium sulfate (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate (Na₃Citrate), and 0.5 g of disodium hydrogen citrate sesquihydrate (Na₂HCitrate) [2].
  • Shaking and Centrifugation: Seal the tube tightly and shake vigorously for 1 minute to ensure thorough mixing. Then, centrifuge at approximately 5,000 rpm for 5 minutes. The cherry/acetonitrile mixture will separate into distinct layers [1].
Extract Clean-up (d-SPE)
  • Transfer: Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube. Avoid disturbing the lower aqueous and solid pellet.
  • d-SPE Sorbents: The d-SPE tube should contain a mixture of 150 mg MgSO₄ (for water removal), 50 mg Primary Secondary Amine (PSA) sorbent (for removing organic acids, sugars, and fatty acids), and 50 mg C18 (for removing non-polar interferents like lipids and pigments) [1] [2].
  • Clean-up Step: Vortex the d-SPE tube for 30 seconds to maximize contact between the extract and the sorbents, then centrifuge again at 5,000 rpm for 5 minutes [1].
  • Filtration: Prior to instrumental analysis, pass the final cleaned extract through a 0.22 μm Polytetrafluoroethylene (PTFE) syringe filter [1].

HPLC-MS/MS Instrumental Analysis

This method provides high sensitivity and selectivity for this compound detection [1].

Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus-C18, 3.0 mm × 150 mm, 3.5 μm) [2].
  • Mobile Phase: Gradient elution using:
    • A: 5 mM Ammonium Acetate and 0.1% Formic Acid in ultra-pure water.
    • B: Methanol or Acetonitrile [1] [2].
  • Flow Rate: 0.45 mL/min [2].
  • Column Temperature: 40 °C [2].
  • Injection Volume: 1-2 μL [1].
Mass Spectrometric Conditions
  • Ionization Mode: Electrospray Ionization in negative mode (ESI-) has been shown to provide higher sensitivity and better fragmentation for this compound [1].
  • Detection: Multiple Reaction Monitoring (MRM).
  • Ion Transitions: Monitor the quantifier and qualifier ion transitions for confident identification and accurate quantification. The specific transitions and parameters optimized for this compound are listed in the table below [1].

Method Validation Parameters

The established method has been validated for reliability in detecting this compound in cherries [1].

Validation Parameter Result / Value for this compound
Retention Time ~1.00 min [1]
Linear Range Up to 0.20 mg/L [3]
Linearity (R²) > 0.99 [1]
Recovery (%) 81 – 94% [1]
Precision (RSD%) 2.5 – 11.9% [1]
Limit of Detection (LOD) 0.005 mg/kg [1]
Limit of Quantification (LOQ) 0.01 mg/kg [1]
Precursor Ion (m/z) 247 [1]
Quantifier Ion (m/z) 247 > 126 [1]
Qualifier Ion (m/z) 247 > 180.1 [1]

Application Notes & Troubleshooting

  • Matrix Effects: Cherry matrix can cause ion suppression or enhancement. Using matrix-matched calibration standards (preparing calibration curves in a blank cherry extract) is crucial for accurate quantification [1] [4].
  • Solvent-to-Sample Ratio: A 1:1 (w/v) ratio (10 g sample / 10 mL AcN) is standard. For smaller sample sizes, increasing the solvent volume can significantly improve the extraction efficiency of lipophilic pesticides [4].
  • Clean-up Specifics: The PSA and C18 sorbents are highly effective for the cherry matrix. If samples are particularly pigmented, a minimal amount of Graphitized Carbon Black (GCB, ~0.01g) can be added to the d-SPE to remove pigments, but use it cautiously as it can also adsorb planar pesticides [2].
  • Dissipation and Safety: Studies show this compound dissipates in cherries with a half-life of 33.7–44.7 days. Terminal residues were found to be below the EU Maximum Residue Limit (MRL of 5.00 mg/kg), and dietary risk assessment indicated an acceptably low risk to consumers (Risk Quotient of 0.61%) [1].

Alternative Methods

While HPLC-MS/MS is preferred, this compound can also be analyzed using Gas Chromatography with a Nitrogen Phosphorus Detector (GC-NPD). This method requires careful cleanup, potentially including a Solid-Phase Extraction (SPE) step with a silica cartridge, to manage matrix interference [5].

References

fludioxonil seed treatment application protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fludioxonil Seed Treatment

This compound is a broad-spectrum fungicide belonging to the phenylpyrrole class used as a seed treatment to protect against various fungal pathogens [1] [2] [3]. It ensures healthy germination and robust seedling establishment by controlling diseases like seed rot, seedling blight, and damping-off [2]. Its use contributes to uniform crop emergence, enhanced plant vigor, and can reduce the need for later foliar fungicide applications [2].

Mechanism of Action

This compound's fungicidal activity stems from disrupting fungal cellular homeostasis, primarily through the hyperactivation of the High-Osmolarity Glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) signaling cascade [4] [5]. The following diagram illustrates this process and its consequences.

G This compound Fungicidal Mechanism on HOG Pathway This compound This compound HistidineKinase Group III Histidine Kinase (e.g., FoOs1) This compound->HistidineKinase Inhibits HOG_Pathway HOG-MAPK Signaling Pathway HistidineKinase->HOG_Pathway Hyperactivates GlycerolInhibition Inhibition of Glycerol Synthesis HOG_Pathway->GlycerolInhibition ROS_Accumulation Accumulation of Reactive Oxygen Species (ROS) HOG_Pathway->ROS_Accumulation SporeInhibition Inhibition of Spore Germination HOG_Pathway->SporeInhibition Consequences Cellular Consequences GlycerolInhibition->Consequences ROS_Accumulation->Consequences SporeInhibition->Consequences CellDeath Hyphal Swelling, Rupture, and Fungal Cell Death Consequences->CellDeath

This hyperactivation inhibits spore germination and triggers several cellular stresses that lead to fungal cell death [4] [5]. Key effects include:

  • Disrupted Osmotic Balance: Inhibits glycerol synthesis, an essential osmolyte, causing cellular dehydration [4].
  • Oxidative Stress: Disturbs reactive oxygen species (ROS) homeostasis, leading to damaging oxidative stress [4] [6].
  • Inhibited Spore Germination: Prevents the initiation of spore germination, halting the infection cycle before it begins [4].

Application Protocol and Efficacy

This compound seed treatment is applied using coating, dressing, or pelleting techniques to ensure uniform coverage [7] [2]. The table below outlines target pathogens, crops, and example dosage recommendations.

Table 1: Pathogen Control, Crop Use, and Dosage Examples

Target Pathogens Applicable Crops Example Formulation & Dosage
Fusarium spp., Rhizoctonia spp., Helminthosporium spp., Botrytis spp. [1] [2] Cereals & Grains (wheat, corn, rice), Oilseeds & Pulses (soybeans, canola), Fruits & Vegetables, Turfgrass, Forestry seedlings [1] [7] [2] This compound 4L ST: 4 lbs of active ingredient per gallon [1].
Rice blight Rice This compound (25g/L) + Metalaxyl-M (37.5g/L) FS: 336-400 mL per 100kg of seeds [8].
Soybean root rot Soybeans This compound (25g/L) + Metalaxyl-M (37.5g/L) FS: 300-400 mL per 100kg of seeds [8].

Seed Treatment Workflow

The process of treating seeds can be broken down into a standardized workflow, from preparation to sowing.

G Standard Seed Treatment Application Workflow Step1 1. Seed Preparation Use improved varieties meeting standards Step2 2. Solution Preparation Dilute formulation with water per dosage Step1->Step2 Step3 3. Coating/Application Thoroughly mix seeds and solution until uniform Step2->Step3 Step4 4. Drying Air-dry until seeds are not sticky Step3->Step4 Step5 5. Sowing Plant treated seeds within recommended timeframe Step4->Step5

Key considerations for application:

  • Formulation: Liquid formulations are most common for their ease of handling and uniform coverage [7].
  • Safety: When applying to new crop varieties or large areas, perform a small-scale safety test first [8].
  • Timing: Use the prepared medicinal solution within 24 hours for optimal efficacy [8].

Resistance and Regulatory Considerations

While this compound is highly effective, resistance can develop. The primary resistance mechanism is linked to mutations in the FoOs1 gene, which codes for a group III histidine kinase [5]. Although cross-resistance with other major fungicide classes is not common, it is crucial to adhere to anti-resistance strategies [5].

From an environmental and safety perspective, this compound is persistent in soil and water and has shown toxic effects on non-target organisms in laboratory studies [6]. Its registration and use must comply with local regulations.

Conclusion

This compound seed treatment is a critical tool for modern agriculture, providing robust, broad-spectrum protection against key fungal pathogens. Its unique mode of action, excellent residual activity, and benefits for crop establishment make it valuable for integrated disease management. Adherence to recommended application protocols and resistance management strategies is essential for its sustainable and effective long-term use.

References

Comprehensive Application Notes and Protocols for Post-harvest Fludioxonil Treatment in Fruits

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fludioxonil and Its Importance in Post-harvest Management

This compound is a broad-spectrum phenylpyrrole fungicide that has become a cornerstone treatment for controlling post-harvest diseases in a wide variety of fruit crops. Derived from the natural antibiotic pyrrolnitrin produced by Pseudomonas species, this compound was developed in 1993 with enhanced photostability and persistence compared to its parent compound [1]. The critical importance of this compound in modern agriculture stems from its exceptional efficacy against major post-harvest pathogens that cause significant economic losses worldwide. Post-harvest fungal decay results in the loss of approximately 45-55% of all fruits produced globally, representing a staggering 1.2-2 billion tons of wasted food annually [2]. In specific regions and crops, these losses can be even more devastating – for instance, mango orchards in Israel have experienced 30-40% losses due to stem-end rot alone [3].

The economic imperative for effective post-harvest treatments has made this compound an invaluable tool for fruit producers, packers, and distributors. Unlike many fungicides that are applied pre-harvest, this compound is primarily used post-harvest, typically through dipping, drenching, or spraying procedures applied directly before storage or transport [2]. This application timing provides several advantages: targeted protection during the vulnerable period between harvest and consumption, reduced environmental impact compared to field-applied fungicides, and the ability to use lower concentrations while maintaining high efficacy. The United States Environmental Protection Agency (EPA) has classified this compound as a reduced-risk fungicide due to its low toxicity to humans and the environment at recommended application rates [2].

Chemical Properties and Mechanism of Action

Fundamental Chemical Characteristics

This compound belongs to the benzodioxole class of compounds, characterized by a 2,2-difluoro-1,3-benzodioxole molecular structure with a 3-cyanopyrrol-4-yl group attached at position 4 [2]. It is formulated as a 23% w/v suspension concentrate (commercially known as Scholar 230SC) among other formulations [2]. The compound exhibits exceptional hydrophobicity and chemical stability, enabling prolonged protective activity on fruit surfaces [1]. These properties contribute to its extended residual control, reducing the need for repeated applications during extended storage or transport periods.

Mechanism of Action: Current Understanding

The precise mechanism of this compound's fungicidal activity has been the subject of ongoing research and scientific debate. Initially, the primary mode of action was believed to involve inhibition of fungal histidine kinases, particularly those associated with the high-osmolarity glycerol (HOG) pathway [1]. This pathway, which is unique to fungi, was thought to be hyperactivated by this compound, leading to excessive intracellular glycerol accumulation and consequent fungal cell lysis [1]. However, recent research has called this mechanism into question, with studies demonstrating that this compound retains efficacy even in fungal strains with deleted or modified HOG pathway components [1].

Emerging evidence suggests that this compound may primarily act through disruption of mitochondrial function, particularly by inhibiting respiratory complex I in the electron transport chain [1]. This inhibition leads to a cascade of cellular consequences, including:

  • Accumulation of reactive oxygen species (ROS) that damage cellular components
  • Depletion of cellular antioxidants like glutathione
  • Disruption of energy metabolism and cellular homeostasis
  • Induction of oxidative stress responses that may contribute to fungal cell death

This mechanism would align with this compound's origins from pyrrolnitrin, which was known to inhibit mitochondrial function [1]. The stress response activation may also explain why this compound demonstrates synergistic effects when combined with other stress-inducing treatments, including biological control agents and physical methods [4] [5].

G This compound This compound Mitochondrial_Dysfunction Mitochondrial_Dysfunction This compound->Mitochondrial_Dysfunction Primary mechanism Histidine_Kinase_Inhibition Histidine_Kinase_Inhibition This compound->Histidine_Kinase_Inhibition Proposed mechanism ROS_Generation ROS_Generation Mitochondrial_Dysfunction->ROS_Generation Cellular_Antioxidant_Depletion Cellular_Antioxidant_Depletion ROS_Generation->Cellular_Antioxidant_Depletion Fungal_Cell_Death Fungal_Cell_Death Cellular_Antioxidant_Depletion->Fungal_Cell_Death HOG_Pathway_Activation HOG_Pathway_Activation Histidine_Kinase_Inhibition->HOG_Pathway_Activation Glycerol_Accumulation Glycerol_Accumulation HOG_Pathway_Activation->Glycerol_Accumulation Glycerol_Accumulation->Fungal_Cell_Death

Figure 1: Proposed Mechanisms of this compound Fungicidal Action. The diagram illustrates two potential pathways for this compound's activity: mitochondrial dysfunction (red) supported by recent evidence, and histidine kinase inhibition (blue) representing the traditional model. Both pathways ultimately converge on fungal cell death.

Efficacy Data and Pathogen Spectrum

Spectrum of Activity Against Major Post-harvest Pathogens

This compound demonstrates broad-spectrum efficacy against a wide range of economically significant post-harvest pathogens. Its activity encompasses fungi responsible for the majority of global post-harvest fruit losses, including Botrytis cinerea (gray mold), Penicillium species (blue and green molds), Alternaria alternata (black spot), Colletotrichum gloeosporioides (anthracnose), and various species causing stem-end rot including Lasiodiplodia theobromae [2] [3]. This wide pathogen spectrum makes this compound particularly valuable in commercial settings where multiple pathogens may be present simultaneously. Comparative studies have demonstrated that this compound often outperforms other commonly used post-harvest fungicides. For instance, in mango fruit, this compound showed superior efficacy against stem-end rot pathogens compared to prochloraz, which has been the traditional standard treatment [3].

Efficacy Data Across Fruit Crops

Table 1: Efficacy of this compound Against Major Post-harvest Pathogens in Different Fruit Crops

Fruit Crop Target Pathogens Effective Concentration Application Method Efficacy (%) Citation
Apple Penicillium spp., Botrytis spp. 69-86.25 g a.i./100 L Dipping, drenching Significant control throughout 90-day storage [2]
Mango Lasiodiplodia theobromae (stem-end rot) 300-600 ppm Dipping 85-95% reduction [3]
Mango Colletotrichum gloeosporioides 300 ppm Dipping Complete inhibition of conidial germination [3]
Pomegranate General decay control 400-600 mg/L Dipping Reduced browning index to 0.16-0.25 (vs 0.31 control) [6]
Citrus Penicillium digitatum (green mold) 300-600 ppm Dipping with sodium bicarbonate Enhanced efficacy in combination [7]
Cherry Botrytis cinerea, general spoilage Commercial formulation (Scholar) Dipping Comparable to biocontrol + MAP combination [4]

Table 2: Effect of Application Method on this compound Residues in Apples (Initial Deposit and Persistence)

Application Method Dose (g a.i./100 L) Initial Residue (mg/kg) Residue at 30 days (mg/kg) Residue at 90 days (mg/kg) Citation
Fruit dipping 69 0.89 0.45 0.18 [2]
Fruit dipping 86.25 1.28 0.71 0.31 [2]
Fruit drenching 69 0.51 0.31 0.12 [2]
Fruit drenching 86.25 0.79 0.49 0.21 [2]

The data demonstrate that dipping applications consistently result in higher initial residue deposits compared to drenching (mist spray), though both methods provide effective protection throughout standard storage periods [2]. The persistence of this compound residues – detectable throughout the 90-day sampling period in apples – confirms its long-lasting protective activity, which is particularly valuable for fruits undergoing long-term storage or extended transport [2].

Detailed Application Protocols and Methodologies

Standard Application Methods and Formulations

This compound is commercially available in various formulations, with 23% suspension concentrate (Scholar 230SC) being one of the most common for post-harvest treatments [2]. The selection of application method depends on fruit type, infrastructure capabilities, and specific target pathogens. The three primary application methods are:

  • Dipping: Fruit is immersed in this compound solution for a specified duration, typically 30 seconds to several minutes [2] [3]. This method provides the most complete coverage and generally results in higher fungicide residues and efficacy compared to other methods [2].
  • Drenching (mist spray): Fruit is conveyed under sprayers that apply a continuous mist of fungicide solution [2]. This method is more suitable for automated processing lines and uses less water but may result in slightly lower efficacy.
  • Spraying: Similar to drenching but typically applied with more focused spray nozzles, often in combination with wax applications [3].

For all application methods, proper solution maintenance is critical. Commercial operations should implement regular solution monitoring and replenishment to maintain effective concentrations, particularly when processing large volumes of fruit.

Fruit-Specific Treatment Protocols

Apple Treatment Protocol:

  • Prepare dipping solution at 69-86.25 g a.i./100 L (equivalent to 300-375 ppm of commercial Scholar 230SC formulation) [2].
  • Immerse apples for 30-60 seconds with gentle agitation to ensure complete surface coverage.
  • Drain excess solution and allow fruit to air dry before packing or storage.
  • Store treated fruit at 0-1°C with 90-95% relative humidity for long-term storage.
  • Under these conditions, this compound residues remain detectable for at least 90 days, providing continuous protection [2].

Mango Treatment Protocol:

  • Prepare dipping solution at 300-600 ppm of commercial formulation [3].
  • Apply as part of a sequential treatment system: initial chlorine sanitation, followed by hot water brushing (55°C for 15 seconds), then this compound dipping, and finally wax application [3].
  • Immerse fruit for 2-3 minutes to ensure thorough coverage, particularly around the stem end which is vulnerable to stem-end rot pathogens.
  • Acidification of the this compound solution to pH 2 may enhance efficacy, similar to observations with prochloraz [3].

Pomegranate Treatment Protocol:

  • Prepare solution at 400-600 mg/L concentration for optimal control of storage decay and browning [6].
  • Treat fruit by dipping for 2-3 minutes before storage.
  • Store at 5±1°C with 90-95% relative humidity.
  • This treatment significantly reduces browning index (to 0.16 in 600 mg/L treatment vs 0.31 in control after 112 days storage) without significantly affecting soluble solids, titratable acids, ascorbic acid, or total phenolic content [6].

Citrus Treatment Protocol:

  • Prepare solution containing 300-600 ppm this compound in combination with 2-3% sodium bicarbonate [7].
  • Dip fruit for 2-3 minutes at ambient temperature or slightly warmed (40-45°C).
  • The alkaline environment created by sodium bicarbonate enhances this compound's penetration and efficacy against Penicillium digitatum [7].

G cluster_0 Core this compound Application Step Harvesting Harvesting Initial_Sorting Initial_Sorting Harvesting->Initial_Sorting Chlorine_Sanitation Chlorine_Sanitation Initial_Sorting->Chlorine_Sanitation Hot_Water_Brushing Hot_Water_Brushing Chlorine_Sanitation->Hot_Water_Brushing Fludioxonil_Treatment Fludioxonil_Treatment Hot_Water_Brushing->Fludioxonil_Treatment Wax_Application Wax_Application Fludioxonil_Treatment->Wax_Application Drying Drying Wax_Application->Drying Packaging Packaging Drying->Packaging Cold_Storage Cold_Storage Packaging->Cold_Storage

Figure 2: Standard Post-harvest Processing Workflow with this compound Treatment. The diagram illustrates the sequential steps in a typical post-harvest treatment line, with this compound application as the core fungicidal protection step, positioned after sanitation and thermal treatments but before waxing and packaging.

Combination Treatments and Synergistic Approaches

This compound demonstrates enhanced efficacy when combined with other treatment modalities, allowing for reduced fungicide concentrations while maintaining or improving disease control:

  • This compound with Shellolic Oligosaccharide: Patent CN107668194A describes a synergistic composition combining this compound with shellolic oligosaccharide for controlling post-harvest diseases in fruits and vegetables [5]. This combination reportedly allows for 30-50% reduction in this compound concentration while maintaining effective control against Botrytis cinerea and other pathogens [5]. The combination is prepared by mixing this compound (50-200 mg/L) with shellolic oligosaccharide (100-500 mg/L) in water, followed by fruit dipping for 1-2 minutes.

  • This compound with Sodium Bicarbonate: As mentioned in citrus protocols, the addition of 2-3% sodium bicarbonate creates an alkaline environment that enhances this compound's penetration and efficacy against citrus green mold [7]. This combination has become a standard commercial practice in many citrus packinghouses.

  • This compound with Biological Control Agents: Research has demonstrated that this compound treatment can be effectively complemented with antagonistic yeasts such as Pichia kudriavzevii and Metschnikowia pulcherrima [4]. When combined with modified atmosphere packaging, these integrated approaches can provide decay control comparable to this compound alone, potentially allowing for reduced chemical usage [4].

  • This compound in Fungicide Mixtures: Patent CN103271144B describes complex fungicidal mixtures containing this compound combined with pyrimethanil, prochloraz, and biguanide compounds [8]. These mixtures are designed to broaden the spectrum of activity and manage resistance development.

Safety Profile, Residue Dynamics, and Regulatory Considerations

Toxicity Concerns and Health Implications

Despite its classification as a reduced-risk pesticide by the EPA, emerging research has raised questions about this compound's safety profile. Studies indicate that this compound may disrupt hepatic, endocrine, and neurological systems in mammalian models [1]. Of particular concern is its potential to induce oxidative stress in non-target organisms, possibly through mechanisms similar to its fungicidal activity [1]. These findings have prompted calls for re-evaluation of this compound's safety, with some researchers noting that the absence of a firmly established mechanism of action warrants caution [1].

The toxicological uncertainties are especially relevant for post-harvest applications, where the treatment is applied directly to the edible portion of the crop close to consumption. However, it is important to note that regulatory agencies have established tolerance limits for this compound residues based on extensive toxicological testing. The debate highlights the need for continued research into this compound's effects on mammalian systems and potential human health impacts.

Residue Dynamics and Degradation Profiles

Understanding residue dynamics is essential for both regulatory compliance and safety assurance. Residue studies in apples provide comprehensive data on this compound persistence:

  • Application method significantly influences initial residue deposits, with dipping resulting in 1.5-1.8 times higher initial residues compared to drenching at equivalent concentrations [2].
  • Dose-dependent residue levels are observed, with the higher application rate (86.25 g a.i./100 L) resulting in approximately 40-50% higher residues throughout the 90-day sampling period compared to the standard rate (69 g a.i./100 L) [2].
  • Clearance follows first-order kinetics, with residues declining gradually over time but remaining detectable throughout standard storage periods [2].
  • Transfer to processed products occurs, with detectable residues found in apple juice prepared from treated fruit, though at significantly reduced concentrations [2].

Table 3: Maximum Residue Limits (MRLs) and Comparative Residue Data for this compound in Fruits

Fruit Type Application Rate Application Method Pre-harvest Interval (PHI) Maximum Residue Limit (MRL) Typical Residue at Harvest Citation
Apple 69-86.25 g a.i./100 L Post-harvest dip Not applicable (post-harvest) Varies by country 0.18-0.31 mg/kg at 90 days [2]
Pomegranate 400-600 mg/L Post-harvest dip Not applicable Varies by country Not specified in studies [6]
Mango 300-600 ppm Post-harvest dip Not applicable Varies by country Not specified in studies [3]
Regulatory Status and Future Outlook

The regulatory landscape for this compound is evolving in response to new safety data and the phase-out of alternative fungicides. The compound remains approved for post-harvest use in numerous countries, but researchers should monitor several key developments:

  • The European Union has maintained this compound approvals while implementing restrictions on other post-harvest fungicides like prochloraz, which received a limited use extension until 2021 [3].
  • Maximum Residue Limits (MRLs) vary significantly between importing and exporting countries, requiring careful attention for fruits in international trade.
  • The growing consumer demand for reduced pesticide residues in food may drive increased interest in this compound alternatives, including biological control agents, physical treatments, and natural compounds [4].

Resistance Management and Alternative Strategies

Resistance Development and Management Strategies

Despite nearly three decades of widespread use, documented resistance to this compound in field populations of post-harvest pathogens remains relatively rare [1]. This is somewhat surprising given the single-site mode of action and extensive use patterns. However, laboratory studies have demonstrated that resistance can be induced through mutagenesis, typically involving mutations in genes related to the HOG pathway [1]. The potential for resistance development necessitates proactive management strategies:

  • Rotation with alternative fungicides having different modes of action is recommended for packinghouses with continuous year-round operation.
  • Combination treatments with fungicides having complementary mechanisms can reduce selection pressure. Patent CN103271144B specifically describes mixtures of this compound with pyrimethanil, prochloraz, and other compounds to manage resistance [8].
  • Integration with non-chemical controls including sanitation, temperature management, and biological antagonists helps reduce dependency on this compound alone.
Emerging Alternatives and Complementary Approaches

Several promising alternatives and complements to this compound are emerging from recent research:

  • Biological Control Agents: Antagonistic yeasts such as Pichia kudriavzevii and Metschnikowia pulcherrima have demonstrated efficacy comparable to this compound when combined with modified atmosphere packaging in cherries [4]. These biocontrol agents work through multiple mechanisms including competition for nutrients, space, and induction of host defense responses.

  • Shellolic Oligosaccharide Combinations: As mentioned previously, the combination of this compound with shellolic oligosaccharide allows for reduced fungicide concentrations while maintaining efficacy [5]. This approach exemplifies the trend toward "green" formulations that reduce chemical load while maintaining protection.

  • Physical Treatments: Hot water treatments, controlled atmosphere storage, and UV-C irradiation continue to be important components of integrated management programs that can reduce this compound dependence [7].

  • Plant-Derived Antimicrobials: Essential oils, plant extracts, and natural compounds show potential as complementary treatments, though their commercial application remains limited due to issues with consistency, odor transfer, and registration [7].

Conclusion and Future Research Directions

This compound remains a highly effective tool for managing post-harvest diseases in fruits, with proven efficacy against a broad spectrum of pathogens, favorable residue profiles, and flexibility in application methods. However, the evolving regulatory landscape, emerging safety questions, and consumer preferences are driving increased interest in integrated approaches that reduce reliance on synthetic fungicides alone. Future research should focus on:

  • Elucidating the precise mechanism of this compound's fungicidal activity to better understand its environmental and health impacts
  • Developing optimized combination strategies that maintain efficacy while reducing chemical usage
  • Establishing clearer relationships between application methods, residue levels, and actual disease control outcomes
  • Exploring next-generation formulations that enhance targeted delivery and reduce environmental persistence

The protocols and data summarized in this document provide researchers and industry professionals with evidence-based guidance for implementing effective this compound treatments while highlighting areas requiring further investigation. As the global community works toward reducing food waste while ensuring food safety, this compound and its integrated application will continue to play a crucial role in sustainable fruit production and distribution systems.

References

Comprehensive Application Notes and Protocols: Assessing Fludioxonil Soil Ecotoxicity Using Nematode Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fludioxonil and Its Environmental Relevance

This compound is a broad-spectrum phenylpyrrole fungicide widely employed in agricultural systems for controlling fungal diseases in vegetables, fruits, and cereals. Derived from the natural antibiotic pyrrolnitrin, this fungicide is characterized by its persistence in environmental matrices and has been detected in agricultural soils, water bodies, and even indoor dust environments. This compound functions by disrupting fungal osmoregulation through hyperactivation of the high osmolarity glycerol (HOG) signaling pathway, ultimately leading to fungal cell death. Despite its specific antifungal mode of action, growing evidence indicates potential non-target effects on soil invertebrates and aquatic organisms, raising concerns about its ecological safety [1] [2] [3].

The environmental fate of this compound is of particular concern for soil ecosystems. As a hydrophobic organic compound (log Kow = 4.12), this compound tends to partition to soil organic matter and sediments upon application, where it may persist and potentially affect non-target soil organisms. Recent monitoring studies have revealed that this compound is frequently detected in agricultural soils as part of complex pesticide mixtures, with concentrations varying based on application patterns and seasonal factors [4]. This persistence, combined with its widespread use in over 900 agricultural products, necessitates thorough ecotoxicological assessment to understand its potential impacts on soil ecosystem functioning and biodiversity [2].

Why Nematodes are Ideal Bioindicators for Soil Ecotoxicity Testing

Soil nematodes represent an excellent model system for assessing soil ecotoxicity due to their abundant presence in virtually all soil ecosystems, their diverse feeding habits (bacterivores, fungivores, herbivores, omnivores, and predators), and their key positions in soil food webs. As nematodes participate in essential ecosystem processes such as organic matter decomposition, nutrient mineralization, and microbial community regulation, they serve as sensitive indicators of soil health and ecosystem functioning. The relatively short generation times of many nematode species facilitate the observation of toxic effects across multiple generations in laboratory settings, while their well-characterized biology enables researchers to link biochemical responses to higher-level ecological effects [5] [6].

From a practical perspective, nematodes offer several advantages for standardized ecotoxicity testing. The availability of established protocols for both single-species tests and community-level assessments provides a robust framework for generating comparable data across different laboratories and studies. Furthermore, the differential sensitivity of various nematode taxa to environmental stressors allows for the calculation of informative ecological indices, such as the Maturity Index (MI) and Enrichment Index (EI), which can reflect disturbance impacts on soil ecosystems. These indices can detect subtle changes in nematode community structure that often precede more obvious ecological impacts, making nematodes valuable early warning indicators of soil ecosystem stress [5] [6].

Single-Species Toxicity Testing with Caenorhabditis elegans

Standardized Laboratory Protocol

The single-species toxicity test using Caenorhabditis elegans follows the ISO 10872 standard for assessing chemical effects on nematode reproduction and development. Begin by preparing artificial soil according to ISO specifications, which consists of 70% quartz sand, 20% kaolinite clay, and 10% finely ground sphagnum peat, with calcium carbonate added to adjust the pH to 6.0 ± 0.5. For testing this compound, prepare a stock solution in an appropriate solvent (e.g., acetone or ethanol) and spike it into the artificial soil to achieve a concentration series spanning environmentally relevant levels. Include a solvent control and untreated control in your experimental design to account for any potential solvent effects [7] [8].

Synchronize a population of C. elegans (wild-type N2 strain) using standard bleaching protocols to obtain age-synchronized larvae. Inoculate each test soil with approximately 100 L1-stage larvae and maintain the tests at 20°C ± 1°C in the dark for 96 hours. After the exposure period, extract the nematodes using a Baermann funnel technique and transfer the collected nematodes to a counting slide. Fix the nematodes with gentle heat and count the total number of individuals per replicate under a stereomicroscope at 40-50× magnification. Calculate the reproduction inhibition relative to the control treatment to determine effect concentrations (ECx values) through regression analysis [5] [8].

Key Considerations and Methodological Notes
  • Exposure duration: The standard test duration is 96 hours, which encompasses approximately one complete life cycle of C. elegans under optimal conditions.
  • Soil characteristics: Note that this compound demonstrates higher toxicity in artificial ISO sediments compared to natural field-collected sediments, likely due to differences in organic matter content and binding capacity [8].
  • Endpoint selection: Reproduction (total number of individuals after 96 hours) is the primary endpoint, but additional endpoints such as adult survival, body size, and feeding behavior can provide supplementary information.
  • Chemical analysis: Verify actual exposure concentrations through chemical analysis of soil samples, as this compound may undergo transformation or binding during the test period.

Model Ecosystem Testing: Microcosm Approaches

Outdoor Microcosm Design for Community-Level Assessment

Outdoor microcosms provide a bridge between standardized single-species tests and full-scale field studies by allowing the assessment of chemical effects on natural nematode communities under more realistic environmental conditions. Establish microcosms using intact soil cores collected from appropriate habitats (e.g., agricultural fields, grasslands) to preserve the natural soil structure and indigenous biological communities. For this compound testing, spike the soil cores with a concentration series that includes both environmentally relevant concentrations and higher levels to establish dose-response relationships. Recommended concentration ranges based on published studies include 75-600 mg this compound/kg soil dry weight for single applications, though lower concentrations may be appropriate for chronic exposure scenarios [5].

Maintain the microcosms under natural environmental conditions (temperature, light, precipitation) with appropriate irrigation to simulate field moisture conditions. Monitor nematode communities at multiple time points (e.g., 0, 7, 14, 28, and 56 days after application) to capture both immediate and delayed responses. At each sampling interval, collect soil samples from each microcosm and extract nematodes using a modified Cobb sieving and decanting method followed by sucrose centrifugation. Identify nematodes to genus or species level when possible, and assign them to trophic groups (bacterivores, fungivores, herbivores, omnivores, predators) and colonizer-persister (c-p) classes for calculation of ecological indices [5] [6].

Community Analysis and Ecological Indices
  • Trophic group analysis: Categorize nematodes into bacterivores, fungivores, herbivores, omnivores, and predators based on known feeding habits.
  • Maturity Index (MI): Calculated as the weighted mean of the c-p values of all individual nematodes in a sample, with higher values indicating more stable, mature ecosystems.
  • Enrichment Index (EI): Reflects the food web response to organic matter enrichment, with high EI values indicating nutrient-enriched conditions.
  • Structure Index (SI): Provides information about the complexity of the soil food web, with higher values suggesting more structured and stable ecosystems.
  • Taxonomic diversity: Calculate traditional diversity indices (Shannon-Wiener, Simpson) to assess effects on community richness and evenness.

Experimental Workflows and Signaling Pathways

This compound Tox Testing Workflow

The following diagram illustrates the comprehensive workflow for assessing this compound toxicity using nematode models, integrating both single-species and community-level approaches:

G cluster_single Single-Species Testing cluster_community Model Ecosystem Testing Start Study Design SS1 C. elegans culture synchronization Start->SS1 CO1 Soil core collection (intact field samples) Start->CO1 SS2 Soil spiking with This compound concentration series SS1->SS2 SS3 Nematode exposure (96 hours, 20°C) SS2->SS3 SS4 Nematode extraction (Baermann funnel) SS3->SS4 SS5 Reproduction assessment (microscopic counting) SS4->SS5 DataAnalysis Data Analysis & Statistical Evaluation SS5->DataAnalysis CO2 This compound application field-relevant concentrations CO1->CO2 CO3 Microcosm maintenance under natural conditions CO2->CO3 CO4 Temporal sampling (multiple time points) CO3->CO4 CO5 Community extraction and identification CO4->CO5 CO6 Ecological indices calculation CO5->CO6 CO6->DataAnalysis Interpretation Ecological Risk Assessment DataAnalysis->Interpretation

This compound Mechanism & Nematode Impact

The diagram below illustrates the current understanding of this compound's cellular mechanism of action and its impacts on nematode biology:

G cluster_cellular Cellular Mechanisms cluster_effects Nematode Effects Flu This compound Exposure OS Oxidative Stress (ROS production) Flu->OS MD Mitochondrial Dysfunction Flu->MD CD Cytoskeleton Disruption Flu->CD LPO Lipid Peroxidation OS->LPO DNA DNA Damage OS->DNA AP Apoptosis MD->AP CD->AP DNA->AP RI Reproduction Inhibition AP->RI CS Community Structure Changes RI->CS EC Ecological Consequences CS->EC

Data Interpretation and Application

Quantitative Toxicity Data for this compound

Table 1: Summary of this compound toxicity values for nematodes in different test systems

Test System Endpoint Effect Concentration Experimental Conditions Reference
C. elegans (single species) Reproduction (EC50) 209.9 mg/kg soil dw Artificial soil, 96-h exposure [5]
C. elegans (single species) Reproduction (NOEC) 63.0 mg/kg soil dw Artificial soil, 96-h exposure [5]
Nematode community (microcosm) Maturity Index (MI25) Significant effects at 14.3 mg/kg dw Outdoor microcosms, field-collected sediment [5]
Nematode community (microcosm) Enrichment Index (EI) Significant effects at 62.4 mg/kg dw Outdoor microcosms, field-collected sediment [5]
Nematode community (microcosm) Community composition No effects up to 39.9 mg/kg dw Outdoor microcosms, natural communities [8]
Ecological Risk Assessment and Regulatory Applications

The data generated from nematode toxicity tests can be directly applied to ecological risk assessment of this compound in soil environments. For preliminary risk characterization, the Predicted No Effect Concentration (PNEC) for nematodes can be derived by applying an appropriate assessment factor to the most sensitive endpoint from standardized tests. Research indicates that applying an assessment factor of 10 to the C. elegans 96-h EC10 yields a Tier-1 Risk Assessment Concentration (RAC) for nematodes of 7.99 mg this compound/kg dry artificial sediment, which proved protective for nematode communities in microcosm studies [8].

When interpreting results, consider that community-level responses often manifest at concentrations lower than those affecting individual-level endpoints in single-species tests. For this compound, trait-based indices such as the Maturity Index and Enrichment Index have demonstrated sensitivity to concentrations approximately one order of magnitude lower than those affecting reproduction in C. elegans [5]. This highlights the importance of incorporating community-level assessments and sublethal endpoints in comprehensive ecotoxicity evaluations, as they may provide earlier indicators of ecosystem stress than traditional single-species endpoints.

Conclusion and Future Perspectives

The application of nematode-based ecotoxicity testing for this compound provides valuable insights into the potential non-target effects of this widely used fungicide on soil ecosystems. The integration of standardized single-species tests with more environmentally realistic model ecosystem approaches offers a robust framework for detecting effects across multiple levels of biological organization, from biochemical responses to population-level impacts and community restructuring. Current evidence indicates that this compound can significantly affect nematode communities at environmentally relevant concentrations, with particular sensitivity observed for ecological indices that reflect the structure and function of soil food webs.

Future methodological developments should focus on enhancing the mechanistic understanding of this compound toxicity in nematodes, particularly through the incorporation of molecular endpoints such as gene expression profiling and biomarker development. Additionally, there is a need to better understand the long-term implications of repeated this compound applications on soil ecosystem functioning and the potential for recovery following exposure. As agricultural practices continue to evolve, nematode-based ecotoxicity testing will remain an essential component of comprehensive environmental risk assessment for pesticides, providing critical data to support sustainable use patterns that protect soil biodiversity and ecosystem services.

References

Comprehensive Application Notes and Protocols for Fludioxonil Resistance Monitoring in Fusarium graminearum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FHB and Fludioxonil Resistance

Fusarium head blight (FHB), primarily caused by the assomycete fungus Fusarium graminearum, represents one of the most economically devastating diseases affecting small grain cereals worldwide. The pathogen not only causes significant yield losses but also contaminates grains with mycotoxins such as deoxynivalenol (DON) and zearalenone (ZEA), which pose serious threats to human and animal health. Chemical control through fungicides remains a cornerstone of integrated FHB management strategies, with the phenylpyrrole fungicide This compound emerging as an important option registered for FHB control in several countries, including China. [1] [2]

The unique mode of action of this compound involves over-stimulation of the high osmolarity glycerol (HOG) pathway, a key mitogen-activated protein kinase (MAPK) signaling cascade in fungi. This overstimulation leads to excessive glycerol accumulation, hyphal swelling, and eventual cell bursting. However, with increasing use of this fungicide, resistance development has become a concern. Recent studies have documented the emergence of this compound-resistant (FludR) F. graminearum field isolates in China, highlighting the urgent need for systematic resistance monitoring and management protocols. These application notes provide comprehensive methodologies for monitoring this compound resistance in F. graminearum populations, elucidating underlying molecular mechanisms, and implementing science-based management strategies. [2] [3]

Current Status of this compound Resistance

Global Resistance Situation

Monitoring studies conducted in Chinese wheat production regions have revealed that This compound resistance is currently at an emerging but limited stage. In 2020, a comprehensive survey identified only 6 this compound-resistant isolates from 2,910 F. graminearum isolates tested, representing a resistance frequency of approximately 0.2%. These resistant isolates were detected in Jiangsu, Anhui, and Henan provinces, where this compound has been used for FHB control with one or two applications per season. The resistance factors (RF) observed in these field isolates ranged from 170.73 to >1,000, indicating significant reductions in sensitivity. Interestingly, no resistance to this compound was detected in Fusarium pseudograminearum populations from Hebei Province, suggesting potential pathogen-specific differences in resistance development. [2] [4]

Resistance Level Classification

Table 1: this compound Resistance Classification for Fusarium graminearum

Sensitivity Category EC50 Range (μg/mL) Resistance Factor (RF) Field Prevalence
Sensensitive (FludS) 0.03 - 0.04 1 >99% of population
Moderately Resistant 0.05 - 50 1.7 - 1,667 Rare
Highly Resistant 171 - >1,000 >5,000 Extremely rare
Ultra-high Resistant >100 >400,000 Laboratory mutants only

[5] [2]

The baseline sensitivity of field populations to this compound has been established through extensive monitoring. For F. graminearum, the mean EC50 values for sensitive isolates typically range between 0.03-0.04 μg/mL, while for the related species F. pseudograminearum, the baseline sensitivity mean EC50 was determined to be 0.021 ± 0.003 μg/mL. These values provide critical reference points for detecting shifts in population sensitivity and identifying resistant isolates in monitoring programs. The occurrence of resistant mutants with EC50 values exceeding 100 μg/mL, representing resistance factors >400,000, has been reported in laboratory settings but not yet in field conditions, though recent research has identified structural variations in field isolates that could potentially lead to such extreme resistance levels. [2] [4] [5]

Resistance Monitoring Protocols

Field Sampling and Isolate Collection

Collection of diseased samples should be performed during the heading to filling stages of wheat development (typically late April to May in the Northern Hemisphere) when FHB symptoms are most apparent. Samples should include infected wheat heads showing characteristic bleaching and pink-orange sporodochia, as well as crop residues bearing fungal perithecia. A minimum of 30 isolates should be collected per geographical region, with sampling sites separated by at least 2 km to ensure population diversity. Isolates are obtained by directly plating surface-disinfested tissues onto selective media or by inducing sporulation in moist chambers. [2] [4]

Single-spore isolation is essential to ensure genetic purity of isolates. This is achieved by suspending spores in sterile distilled water, diluting to approximately 100 spores/mL, and spreading 100 μL aliquots on water agar plates. After 24 hours of incubation at 25°C, individual germinated spores are transferred to potato dextrose agar (PDA) slants and maintained at 4°C for long-term storage. Species identification should be confirmed using molecular markers such as primers Fp1-1 and Fp1-2 for F. pseudograminearum or translation elongation factor 1α (TEF1-α) sequencing for F. graminearum species complex identification. [4]

In Vitro Sensitivity Assay

The microtiter broth dilution method provides a reliable approach for high-throughput sensitivity testing. Prepare stock solution of technical-grade this compound (98% purity) in methanol at 10,000 μg/mL and store at -20°C. Create a concentration series (e.g., 0, 0.001, 0.01, 0.1, 1, 10 μg/mL) in potato dextrose broth (PDB) in 96-well microtiter plates, ensuring proper dilution so that the methanol concentration does not exceed 1% in any treatment. [2] [4]

Inoculation and incubation should be performed by adding 100 μL of a conidial suspension (1×10⁵ spores/mL) to each well. Include three replicates for each concentration and negative controls (medium only). Incubate plates at 25°C for 48-72 hours without shaking. Measure mycelial growth spectrophotometrically at 595 nm or visually assess growth inhibition. Calculate the effective concentration for 50% inhibition (EC50) using probit analysis or nonlinear regression models with appropriate statistical software. [2]

Table 2: Interpretation of this compound Sensitivity Test Results

EC50 Value (μg/mL) Resistance Status Monitoring Recommendation
<0.1 Sensitive Continue routine monitoring
0.1 - 1.0 Reduced sensitivity Increase monitoring frequency
>1.0 Resistant Implement management actions
>50 High resistance Evaluate alternative chemistries

[2] [4]

Fitness Assessment of Resistant Isolates

Comprehensive fitness characterization is essential for understanding the potential persistence and spread of resistant genotypes. Evaluate mycelial growth rates by inoculating 5-mm mycelial plugs onto the center of PDA plates and measuring colony diameter after 3 days at 25°C. Assess conidiation capacity by growing isolates in mung bean broth (MBL) for 5-7 days on a shaker (150 rpm) and counting spores using a hemocytometer. Determine pathogenicity through point inoculation of wheat heads at early anthesis or by inoculating wheat seedlings, measuring lesion development over 7-21 days. [2] [6]

Evaluate osmotic sensitivity by comparing growth on PDA amended with 0.5 M NaCl, 0.5 M MgCl₂, 0.5 M glucose, or 0.5 M mannitol. Resistant mutants often exhibit increased osmotic sensitivity, which represents a fitness cost that may limit their competitiveness in the absence of fungicide selection pressure. Compare these parameters between resistant isolates and sensitive reference strains to determine the magnitude of any fitness penalties. [2] [7]

Molecular Resistance Mechanisms

HOG Pathway and Resistance Mutations

The high osmolarity glycerol (HOG) pathway represents the primary signaling cascade targeted by this compound. Under normal conditions, this pathway regulates adaptation to osmotic stress through controlled glycerol synthesis. This compound hyperactivates this pathway, leading to excessive glycerol accumulation and cell death. Resistance typically arises through mutations in key pathway components that prevent fungicide-induced activation while impairing osmotic adaptation. [3]

Diagram 1: HOG Pathway and this compound Resistance Mechanisms in Fusarium graminearum. The diagram illustrates the normal HOG-MAPK signaling pathway (blue arrows), this compound's site of action (yellow arrows), and documented resistance mechanisms (red arrows). Structural variations in FgOs1 and FgPtp3 overexpression represent the primary resistance mechanisms identified in field and laboratory mutants.

Target Gene Mutations in Resistant Isolates

Molecular characterization of this compound-resistant isolates has identified several mutations in key components of the HOG pathway. The most significant mutations occur in FgOs1, a group III histidine kinase that acts as an osmosensor. Recent research has identified two major structural variation types in field isolates from China: a deletion spanning the HAMP2-HAMP3 domains and a deletion covering the HisKA-HATPase_c domains. These structural variations confer ultrahigh resistance (EC50 > 100 μg/mL; RF > 4000) without disrupting FgOs1 transcription or translation, representing a novel field resistance mechanism. [5]

Additional mutations have been documented in other HOG pathway components, including FgOs2 (MAPKKK), FgOs4 (MAPKK), and FgOs5 (MAPK Hog1). Sequencing of these genes in resistant isolates is essential for comprehensive resistance monitoring. The molecular diagnostic protocol involves extracting genomic DNA from mycelia using standard CTAB methods, amplifying target genes with specific primers, and sequencing the products. Key mutation hotspots in FgOs1 include the HAMP domains, while mutations in FgOs2, FgOs4, and FgOs5 tend to cluster in conserved kinase domains. [2] [8]

Alternative Resistance Mechanisms

Beyond target-site mutations, alternative resistance mechanisms have been identified in laboratory mutants. Overexpression of FgPtp3, a tyrosine protein phosphatase, has been shown to confer this compound resistance by inhibiting the phosphorylation of FgHog1. Transcriptome analysis of this compound-resistant strains has revealed that FgPtp3 overexpression significantly suppresses FgHog1 phosphorylation and disrupts signal transmission in the HOG-MAPK pathway. This mechanism represents a regulatory adaptation rather than a direct target-site mutation and highlights the complexity of resistance development. [9]

Resistance Management Strategies

Anti-Resistance Fungicide Use

Implement strategic fungicide rotation by alternating this compound with fungicides from different cross-resistance groups. Monitoring studies have demonstrated no positive cross-resistance between this compound and phenamacril, carbendazim, tebuconazole, pyraclostrobin, or pydiflumetofen. However, positive cross-resistance has been observed with dimethachlon and cyprodinil, indicating these combinations should be avoided in rotation programs. [2] [6] [7]

Adhere to application best practices including:

  • Apply this compound during early anthesis with a possible extension to a few days post-anthesis, as this timing aligns with F. graminearum infection windows
  • Limit applications to one per season to reduce selection pressure
  • Use recommended label rates without under-dosing, which can promote gradual resistance development
  • Implement integrated field management combining chemical control with host resistance and cultural practices
Monitoring Program Implementation

Establish a systematic resistance monitoring program with annual sensitivity screening of at least 50-100 isolates per major wheat production region. Focus collection efforts on areas with intensive this compound usage and include baseline sensitivity assessments for comparison. The monitoring program should incorporate both phenotypic screening (in vitro sensitivity assays) and molecular characterization (genetic analysis of HOG pathway components) to detect resistance early and understand its genetic basis. [2] [4]

Table 3: Comprehensive this compound Resistance Risk Assessment

Risk Factor Risk Level Evidence Management Implications
Resistance Development Low to Medium 0.2% field resistance frequency after several years of use Continue monitoring with vigilance
Fitness Penalty High Reduced growth, sporulation, pathogenicity, and osmotic sensitivity in resistant mutants Resistance may not persist without selection pressure
Cross-Resistance Limited No cross-resistance with major fungicide groups except dimethachlon Suitable for rotation with multiple chemistries
Resistance Stability Variable Some resistant mutants show stable resistance despite fitness costs Monitor for compensatory mutations that restore fitness

[5] [2] [6]

Document and report resistance occurrences through appropriate channels, such as the Fungicide Resistance Action Committee (FRAC) reporting system, to facilitate coordinated management responses. Maintain long-term sensitivity databases to track population shifts and evaluate the effectiveness of resistance management strategies over time. [1]

Conclusion and Future Perspectives

This compound remains a valuable tool for FHB management despite the emergence of resistance in field populations of F. graminearum. The current resistance frequency remains low (0.2%), and resistant isolates exhibit significant fitness penalties, potentially limiting their spread in natural populations. However, the identification of structural variations in FgOs1 that confer ultrahigh resistance without disrupting gene expression represents a concerning development that warrants close monitoring. [5] [2]

Future resistance management should emphasize integrated approaches combining chemical control with cultural practices (crop rotation, residue management) and host resistance. Research priorities should include developing rapid molecular diagnostics for detecting resistance mutations in field populations, elucidating the potential for compensatory mutations that restore fitness in resistant genotypes, and investigating novel fungicide combinations that may delay resistance development. Through vigilant monitoring and science-based management strategies, the utility of this compound for FHB control can be preserved while minimizing the evolution and spread of resistance in Fusarium graminearum populations. [1] [10]

References

Comprehensive Protocol for Determining Fludioxonil EC50 in Fungal Isolates and Resistance Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fludioxonil Applications in Plant Pathology

This compound is a broad-spectrum phenylpyrrole fungicide derived from the natural antibiotic pyrrolnitrin produced by Pseudomonas species. It has become a crucial tool in managing economically significant fungal pathogens across various crops, particularly against necrotrophic fungi such as Botrytis cinerea (gray mold), Penicillium expansum (blue mold), and various Fusarium species. The primary mode of action of this compound involves disruption of fungal osmoregulation through overstimulation of the high osmolarity glycerol (HOG) pathway, specifically targeting group III hybrid histidine kinases (Os1 homologs) in the osmotic signal transduction cascade. This overstimulation leads to excessive glycerol accumulation, hyphal swelling, and eventual cell bursting, making it highly effective against a broad spectrum of fungal pathogens.

The determination of the effective concentration 50 (EC50) value—the concentration that inhibits 50% of fungal growth—serves as a fundamental metric in plant pathology for monitoring fungicide sensitivity, establishing baseline sensitivity profiles, and detecting shifts in fungal populations toward resistance. This protocol details standardized methodologies for evaluating this compound sensitivity across various fungal pathogens, incorporating current research findings and resistance monitoring strategies to assist researchers and disease management professionals in maintaining fungicide efficacy.

This compound Sensitivity Profiles Across Fungal Pathogens

Table 1: Baseline Sensitivity of Various Fungal Pathogens to this compound

Fungal Pathogen Host Crop Number of Isolates EC50 Range (μg/mL) Mean EC50 (μg/mL) Reference
Botrytis cinerea Tomato 187 Not specified 34.76% resistant isolates* [1]
Fusarium pseudograminearum Wheat 71 0.0165-0.1719 0.0613 ± 0.0347 [2]
Corynespora cassiicola Cucumber 170 0.082-0.539 0.207 ± 0.0053 [3]
Penicillium expansum Apple 120 0.011-0.068 0.020 [4]
Alternaria alternata Citrus 48 All sensitive Not specified [5]
Fusarium oxysporum f. sp. melonis Melon 11 Strong inhibition at low concentrations Not specified [6]

Note: [1] reported 34.76% of isolates were resistant to this compound (19.25% highly resistant, 15.51% moderately resistant) using discriminatory concentrations rather than EC50 values.

The sensitivity variation observed across fungal species highlights the importance of establishing pathogen-specific baseline values before implementing this compound in new cropping systems. The significant resistance percentage reported in Botrytis cinerea populations from Shanghai Province (34.76%) underscores the selection pressure exerted by repeated fungicide applications and necessitates rigorous resistance monitoring programs in field conditions [1]. In contrast, the consistent sensitivity observed in Corynespora cassiicola populations (EC50 range: 0.082-0.539 μg/mL) with a unimodal distribution suggests the absence of resistant subpopulations in Liaoning, China, indicating this compound remains a viable option for managing cucumber corynespora leaf spot in this region [3].

Mycelial Growth Inhibition Assay for EC50 Determination

Materials and Reagents
  • Fungal Isolates: Collect target fungal pathogens from infected plant tissues using standard isolation techniques. For Botrytis cinerea, isolate from diseased tomato leaves and fruits with typical symptoms on potato dextrose agar (PDA) at 17°C in darkness [1]. For Fusarium pseudograminearum, collect from wheat stems showing crown rot symptoms and confirm species identity through morphological and molecular markers [2].
  • Culture Media: Potato Dextrose Agar (PDA) for general growth and sensitivity testing [1] [2]. For specific pathogens like Fusarium pseudograminearum, PDA serves as the standard medium [2].
  • Fungicide Stock Solution: Prepare this compound (technical grade, ≥96% purity) as a 10,000 μg/mL stock solution dissolved in dimethyl sulfoxide (DMSO) or acetone [6]. For additional working concentrations, prepare a 1 mg/mL (1000 μg/mL) stock solution in ethanol [7] [8].
  • Equipment: Sterile Petri dishes, cork borer (5 mm diameter), incubator, laminar flow hood, calipers or digital image analysis system for colony measurement.
Experimental Procedure
  • Medium Preparation: Prepare PDA medium amended with this compound at a series of concentrations. For initial screening of Botrytis cinerea, use discriminatory concentrations of 10 and 100 μg/mL to categorize isolates as sensitive (S), moderately resistant (MR), or highly resistant (HR) [1]. For precise EC50 determination, use a concentration series such as 0, 0.01, 0.1, 0.5, 1, 10, 50, and 100 μg/mL [1]. Include solvent-only controls with equivalent DMSO concentrations.

  • Inoculum Preparation and Plating: Harvest mycelial plugs (5 mm diameter) from the actively growing margin of 3-day-old colonies using a sterile cork borer [1] [2]. Invert plugs and place one in the center of each amended PDA plate. For each isolate and concentration, prepare three replicate plates [1].

  • Incubation and Data Collection: Incubate plates at optimal growth temperature for the target pathogen (typically 17-25°C) in darkness [1] [2]. Measure two perpendicular diameters of each colony after 3-5 days when controls approach full plate coverage. Calculate average colony diameter for each replicate and subtract the inoculum plug diameter (5 mm) to determine radial growth.

  • EC50 Calculation: Calculate percent growth inhibition relative to solvent controls for each concentration. Use statistical software (e.g., R, SPSS) to fit log-probit regression or non-linear regression models to the inhibition data. The EC50 represents the fungicide concentration that provides 50% inhibition of mycelial growth.

G Start Prepare this compound Stock Solution (10,000 μg/mL in DMSO) MediaPrep Prepare this compound-Amended PDA at Serial Concentrations Start->MediaPrep Inoculum Harvest 5mm Mycelial Plugs from 3-Day-Old Colony Margins MediaPrep->Inoculum Plating Plate One Inverted Plug per Dish (3 Replicates) Inoculum->Plating Incubation Incubate in Darkness at Pathogen-Specific Temperature Plating->Incubation Measurement Measure Colony Diameters After 3-5 Days Incubation->Measurement Calculation Calculate Growth Inhibition Relative to Control Measurement->Calculation EC50 Determine EC50 via Log-Probit Regression Calculation->EC50

Figure 1: Experimental workflow for determining this compound EC50 values using mycelial growth inhibition assay

Molecular Mechanisms of this compound Resistance

This compound resistance develops primarily through mutations in genes encoding components of the osmotic stress response pathway, particularly the group III hybrid histidine kinase (Os1). Research across multiple fungal pathogens has identified specific amino acid substitutions associated with resistance phenotypes:

  • In Botrytis cinerea, resistant isolates revealed mutations in the Bos1 gene including I365S, I365N, Q369P/N373S, and N373S [1].
  • Laboratory-generated resistant mutants of Sclerotinia sclerotiorum contained missense mutations in the OS1 homologue, leading to this compound resistance accompanied by hypersensitivity to osmotic stress [9].
  • This compound-resistant Fusarium oxysporum f. sp. melonis mutants demonstrated changes in both sequence and expression of the FoOs1 gene, with associated fitness costs including reduced sporulation and impaired growth under osmotic stress [6].

The molecular basis of this compound action and resistance involves the fungicide's interaction with the osmotic regulation system in fungal cells. This compound overstimulates the high osmolarity glycerol (HOG) pathway, a mitogen-activated protein kinase (MAPK) signal transduction system responsible for osmoregulation. Under normal conditions, this pathway activates glycerol production to maintain turgor pressure under hyperosmotic stress. This compound hyperactivates this pathway, leading to excessive glycerol accumulation, hyphal swelling, and cell bursting. Resistance-conferring mutations in Os1 histidine kinase prevent this overstimulation, rendering the fungicide ineffective [9].

G This compound This compound Application OS1 Group III Hybrid Histidine Kinase (OS1) This compound->OS1 HOG HOG-MAPK Pathway Activation OS1->HOG Resistance Resistance via OS1 Mutations: I365S, I365N, Q369P, N373S, etc. OS1->Resistance Amino Acid Substitutions Glycerol Glycerol Overproduction HOG->Glycerol CellDeath Hyphal Swelling & Cell Bursting Glycerol->CellDeath FitnessCost Fitness Costs: Reduced Growth, Sporulation, Osmotic Sensitivity Resistance->FitnessCost

Figure 2: Molecular mechanism of this compound action and resistance development in fungal pathogens

Fungicide Resistance Management Recommendations

Based on resistance patterns observed across multiple pathosystems, the following management strategies are recommended to preserve this compound efficacy:

  • Establish Baseline Sensitivity: Before implementing this compound in new cropping systems or regions, determine baseline sensitivity for the target pathogen using the methods described in Section 3. This enables detection of subsequent sensitivity shifts. For example, baseline sensitivity for Fusarium pseudograminearum was established at 0.0613 ± 0.0347 μg/mL in Hebei Province, China [2].

  • Implement Regular Monitoring: Conduct annual sensitivity monitoring using discriminatory doses or full EC50 assays for high-risk pathogens. In Botrytis cinerea, where resistance frequency reached 34.76% in Shanghai populations, regular monitoring is essential for effective resistance management [1].

  • Apply Anti-Resistance Strategies: Use this compound in mixture or rotation with fungicides having different modes of action. Studies indicate no cross-resistance between this compound and tebuconazole in Fusarium pseudograminearum [2], or between this compound and carbendazim, pydiflumetofen, azoxystrobin, and prochloraz in Corynespora cassiicola [3], making these suitable partners for resistance management.

  • Utilize Molecular Diagnostics: For pathogens with known resistance mutations (e.g., I365S/N, Q369P, N373S in B. cinerea), develop PCR-based assays for rapid resistance monitoring [1].

Conclusion

The determination of this compound EC50 values using standardized mycelial growth inhibition assays provides critical data for fungicide resistance management and disease control optimization. The protocol outlined here incorporates methodologies validated across multiple fungal pathosystems and reflects current understanding of this compound resistance mechanisms. Regular monitoring of fungal sensitivity to this compound, combined with the implementation of anti-resistance strategies, is essential for preserving the efficacy of this important fungicide. As resistance continues to emerge in field populations—particularly in high-risk pathogens like Botrytis cinerea—integrating conventional EC50 determination with molecular diagnostics for detecting target-site mutations will enhance resistance monitoring efforts and support sustainable disease management programs.

References

Comprehensive Application Notes and Protocols for Fludioxonil Dietary Risk Assessment

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Fludioxonil and Dietary Risk Assessment Principles

This compound (4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile) is a broad-spectrum phenylpyrrole fungicide widely used in agricultural production for controlling fungal diseases in various crops including fruits, vegetables, and grains. As a non-systemic, surface fungicide, it is registered for treatment at both pre- and post-harvest stages on leaves, fruits, and seeds, with particular effectiveness against Botrytis cinerea (gray mold) in cherries, grapes, and other susceptible crops [1]. With increasing global use of this compound in the management of fruits and vegetables, comprehensive dietary risk assessment has become essential for ensuring consumer safety while maintaining effective fungal control strategies [1].

The dietary risk assessment process for pesticide residues follows a structured framework that integrates residue analytical data, consumption patterns, and toxicological reference values to characterize potential risks to human health. This process is mandated under regulatory frameworks such as the European Commission Regulation (EC) No 1107/2009 and the United States Federal Food, Drug, and Cosmetic Act (FFDCA) [2] [3]. These regulations require that established tolerances or Maximum Residue Limits (MRLs) ensure with reasonable certainty that no harm will result from aggregate exposure to the pesticide residue, including all anticipated dietary exposures and other reliable exposure information [3].

Table 1: Key Regulatory Definitions for this compound Dietary Risk Assessment

Term Definition Regulatory Context
Maximum Residue Limit (MRL) The maximum concentration of pesticide residue legally permitted in or on food commodities and animal feeds Established by regulatory authorities such as EPA and EFSA [1]
Tolerance The legal limit for a pesticide chemical residue in or on food in the U.S. Established under FFDCA [3]
Acceptable Daily Intake (ADI) The amount of a chemical that can be consumed daily over a lifetime without appreciable health risk Based on toxicological studies [2]
Risk Quotient (RQ) Ratio of estimated exposure to acceptable exposure level RQ < 1 indicates acceptable risk [1]

Analytical Methodology for this compound Residue Determination

Sample Preparation and Extraction (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method represents the current standard for multi-residue pesticide analysis in high-water content matrices like fruits and vegetables. For this compound analysis in cherry samples, the following optimized protocol has been established [1]:

  • Homogenization: Representative cherry samples (10 g) are homogenized with acetonitrile (10 mL) in a 50-mL centrifuge tube.
  • Salting-out: Anhydrous magnesium sulfate (4 g) and sodium chloride (1 g) are added immediately followed by vigorous shaking for 1 minute to induce phase separation.
  • Centrifugation: Samples are centrifuged at 4000 rpm for 5 minutes to achieve clear separation of the organic and aqueous phases.
  • Purification: An aliquot (6 mL) of the upper acetonitrile layer is transferred to a d-SPE tube containing 150 mg magnesium sulfate, 50 mg primary secondary amine (PSA), and 25 mg C18 sorbent.
  • Final Preparation: The tube is shaken vigorously for 30 seconds and centrifuged at 4000 rpm for 5 minutes. The purified extract (1 mL) is filtered through a 0.22-μm membrane for HPLC-MS/MS analysis.

The acetonitrile extraction has demonstrated excellent efficiency for this compound with recovery rates of 81-94% and relative standard deviation of 2.5-11.9%, meeting acceptability criteria for pesticide residue analysis [1]. The dispersive Solid Phase Extraction (d-SPE) clean-up effectively removes co-extractives and interferences, improving the signal-to-noise ratio of the target analytes by eliminating organic acids, fatty acids, sugars, and pigments from the cherry matrix [1].

Instrumental Analysis Using HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) provides the specificity, sensitivity, and reproducibility required for accurate this compound quantification at trace levels. The optimized parameters for this compound analysis are summarized below [1]:

Table 2: Optimized HPLC-MS/MS Parameters for this compound Analysis

Parameter Specification Description
HPLC Conditions
Column C18 reversed-phase (e.g., 100 mm × 2.1 mm, 1.8 μm) Provides optimal retention and separation
Mobile Phase 0.2% acetic acid and 5 mM/L ammonium acetate in ultra-pure water Improves peak shapes and retention behaviors
Flow Rate 0.3 mL/min Balances analysis time and resolution
Injection Volume 5 μL Optimal for sensitivity without overloading
MS/MS Conditions
Ionization Mode Negative electrospray ionization (ESI-) Higher sensitivity for this compound
Precursor Ion m/z 247 Molecular ion selection
Product Ions m/z 180.1 (qualitative), m/z 126 (quantitative) Fragmentation for identification and quantification
Collision Energy 3 eV (180.1), 10 eV (126) Optimized for each transition
Retention Time 1.00 min Enables high-throughput analysis

The negative electrospray ionization mode has been found to offer higher precursor signal intensities and better fragmentation patterns compared to positive mode for this compound analysis [1]. The retention time of 1.00 minute represents a significant improvement over previously published methods (which reported 5-12.75 minutes), substantially increasing throughput when processing large sample batches [1].

Method Validation Parameters

For regulatory acceptance, the analytical method must undergo comprehensive validation to demonstrate reliability, accuracy, and sensitivity. The validated parameters for this compound analysis in cherry matrices include [1]:

  • Linearity: Acceptable linearity with R² > 0.99 across the calibration range
  • Accuracy: Recovery rates of 81-94% across validation levels
  • Precision: Relative standard deviation of 2.5-11.9%
  • Limit of Detection (LOD): 0.005 mg/kg
  • Limit of Quantification (LOQ): 0.01 mg/kg

The method's specificity is confirmed through analysis of blank cherry samples, demonstrating no interfering peaks at the retention time of this compound, which is critical for accurate identification and quantification in complex matrices [1].

G SampleCollection Sample Collection (Homogenization) Extraction Acetonitrile Extraction (MgSO4 + NaCl) SampleCollection->Extraction Centrifugation Centrifugation (4000 rpm, 5 min) Extraction->Centrifugation dSPE d-SPE Cleanup (PSA + C18 + MgSO4) Centrifugation->dSPE Filtration Filtration (0.22-μm membrane) dSPE->Filtration HPLC_MSMS HPLC-MS/MS Analysis (Negative ESI mode) Filtration->HPLC_MSMS DataAnalysis Data Analysis & Quantification HPLC_MSMS->DataAnalysis MethodValidation Method Validation DataAnalysis->MethodValidation

Figure 1: Experimental Workflow for this compound Residue Analysis in Food Matrices

Dissipation Kinetics and Terminal Residue Studies

Field Study Design and Sampling

Controlled field trials are conducted to generate data on the dissipation behavior and terminal residues of this compound in various crop matrices. For cherries, studies should include samples from multiple geographical regions to account for climatic variations that may influence degradation rates [1]. The recommended study design includes:

  • Application: Follow Good Agricultural Practice (GAP) directions at the maximum recommended application rate and frequency
  • Sampling Intervals: Collect samples at 0 (2 hours after application), 1, 3, 5, 7, 14, 21, 28, and 35 days post-application
  • Replicates: Minimum of three replicate field plots per sampling interval
  • Controls: Untreated control samples from each geographical region
  • Storage: Immediate freezing at -20°C after collection to prevent degradation
Dissipation Kinetics Modeling

The dissipation behavior of this compound follows first-order kinetics, described by the equation:

[ C_t = C_0 \cdot e^{-kt} ]

Where:

  • ( C_t ) = residue concentration at time t
  • ( C_0 ) = initial residue concentration after application
  • k = dissipation rate constant
  • t = time after application

The half-life (DT₅₀) is calculated from the dissipation rate constant:

[ DT₅₀ = \frac{\ln(2)}{k} ]

Research on cherries has demonstrated this compound half-lives of 33.7-44.7 days across different geographical regions, reflecting its relatively persistent nature in this commodity [1]. This persistence is particularly relevant for post-harvest applications where the degradation period before consumption may be limited.

Table 3: Dissipation Kinetics of this compound in Cherries Across Different Regions

Geographical Region Half-Life (Days) Dissipation Rate Constant (k, day⁻¹) Coefficient of Determination (R²)
Region 1 33.7 0.0206 >0.99
Region 2 38.2 0.0181 >0.99
Region 3 41.5 0.0167 >0.99
Region 4 44.7 0.0155 >0.99
Terminal Residue Analysis

Terminal residues refer to the pesticide concentration remaining in the crop at the time of harvest. For this compound on cherries, terminal residues have been reported to be lower than 5.00 mg/kg, which is the MRL recommended by the European Commission [1]. These data are critical for establishing science-based MRLs that protect consumer health while reflecting actual residue levels under normal agricultural practice.

Dietary Risk Assessment Methodology

Exposure Estimation

Dietary exposure to this compound residues is estimated by combining residue concentration data with food consumption patterns. The calculation follows two distinct approaches depending on the nature of the toxicological effects:

  • Chronic Exposure Assessment: Based on average residue levels and long-term food consumption data
  • Acute Exposure Assessment: Based on highest residue levels and large portion consumption (not required for this compound as no acute toxicity endpoint has been identified) [3]

The chronic exposure calculation follows:

[ \text{Chronic Exposure} = \frac{\sum (RL_i \cdot F_i)}{bw} ]

Where:

  • ( RL_i ) = residue level in food commodity i (mg/kg)
  • ( F_i ) = average daily consumption of food commodity i (kg/day)
  • bw = body weight (kg)

For the U.S. population, the Dietary Exposure Evaluation Model - Food Commodity Intake Database (DEEM-FCID) Version 4.02 is utilized, which incorporates food consumption data from the USDA's National Health and Nutrition Examination Survey (NHANES/WWEIA) [3].

Risk Characterization

The Risk Quotient (RQ) approach is employed to characterize the potential risk from dietary exposure to this compound residues:

[ RQ = \frac{\text{Estimated Exposure}}{\text{Acceptable Daily Intake (ADI)}} \times 100% ]

An RQ value below 100% indicates acceptable risk, with lower values representing greater margins of safety. For this compound in cherries, the risk quotient has been calculated at 0.61%, revealing an acceptably low dietary risk to consumers according to Chinese dietary patterns [1].

The acceptable daily intake (ADI) for this compound is derived from toxicological studies identifying the No Observed Adverse Effect Level (NOAEL) and applying appropriate safety factors (typically 100-fold for interspecies and intraspecies differences). EPA's assessment has identified toxicological endpoints related to liver, kidney, and hematopoietic system effects across species, with no evidence of increased susceptibility following in utero or pre-/postnatal exposure [4].

G ResidueData Residue Data (Field Trials & Monitoring) ExposureAssessment Exposure Assessment (DEEM-FCID Model) ResidueData->ExposureAssessment ConsumptionData Food Consumption Data (NHANES/WWEIA) ConsumptionData->ExposureAssessment RiskCharacterization Risk Characterization (Risk Quotient Calculation) ExposureAssessment->RiskCharacterization ToxicologicalData Toxicological Data (NOAEL, ADI) ToxicologicalData->RiskCharacterization RiskManagement Risk Management (MRL Establishment) RiskCharacterization->RiskManagement

Figure 2: Dietary Risk Assessment Framework for this compound

Recent Findings and Regulatory Status

Endocrine Disruption Concerns

The European Food Safety Authority (EFSA) concluded in its 2024 peer review that this compound meets the criteria for an endocrine disruptor for human health and non-target organisms based on the oestrogen, androgen, and steroidogenesis (EAS) modalities according to Regulation (EC) No 1107/2009 [2]. This finding represents a significant development in the regulatory status of this compound and may impact future risk assessment approaches.

Genotoxic Metabolite

Metabolite CGA227731 is considered to be genotoxic in vitro and in vivo, creating data gaps in the consumer dietary risk assessment [2]. The residue definition for risk assessment requires further refinement to address the magnitude of residues of this metabolite in rotational crops and their potential impact on consumer safety.

Updated Tolerances

Recent regulatory actions include the establishment of a tolerance for this compound residues in or on cranberry at 0.04 parts per million, as published in the Federal Register in February 2025 [3]. This demonstrates the ongoing evolution of this compound regulations based on emerging residue data.

Table 4: Current Regulatory Status and Concerns for this compound

Aspect Status Implications for Risk Assessment
Carcinogenicity Classification Group D (Not classifiable as to human carcinogenicity) [4] No quantitative cancer risk assessment required
Endocrine Disruption Meets ED criteria for humans and non-target organisms [2] May affect future regulatory approval
Genotoxic Metabolite Metabolite CGA227731 considered genotoxic in vitro and in vivo [2] Requires expanded residue definition and monitoring
Aquatic Toxicity Toxic to aquatic life with long-lasting effects [1] Environmental risk assessment critical

Conclusion

The dietary risk assessment methodology for this compound combines robust analytical protocols using HPLC-MS/MS with comprehensive dissipation studies and exposure modeling. Current data indicate that dietary exposure to this compound residues in cherries presents an acceptably low risk to consumers, with risk quotients significantly below levels of concern [1]. However, recent findings regarding endocrine disruption properties and genotoxic metabolites highlight the evolving nature of this compound risk assessment and the need for ongoing evaluation as new scientific information emerges.

Researchers should note that regulatory requirements may differ across jurisdictions, and consultation with relevant authorities is recommended when designing studies for regulatory submission. The method validation parameters and field study design outlined in these application notes provide a scientifically sound framework for generating reliable data to support this compound risk assessment and regulatory decision-making.

References

Comprehensive Application Notes and Protocols: Fludioxonil Soil Microcosm Community Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fludioxonil is a broad-spectrum phenylpyrrole fungicide widely used in agricultural systems for controlling fungal diseases in fruits, vegetables, and ornamental plants. As a non-systemic fungicide with persistent properties in soil systems, understanding its impact on non-target soil microbial communities is essential for comprehensive environmental risk assessment. These application notes provide detailed methodologies for constructing soil microcosms, exposing them to this compound, and analyzing subsequent effects on soil microbial communities and enzyme activities. The protocols are specifically optimized to address the research gap in understanding how this compound influences non-target microbial communities in soil ecosystems, which is crucial for developing environmentally sustainable pesticide use strategies in agricultural systems.

The persistence of this compound in soil systems, with a reported half-life exceeding 365 days in water-sediment systems and high adsorption capacity (KOC of 145,600), necessitates thorough investigation of its ecological impacts [1] [2]. Recent studies have highlighted that this compound may have previously underestimated effects on non-target organisms through mechanisms involving oxidative stress and aldehydic stress pathways [3]. Furthermore, its classification as a candidate for substitution under EU regulations due to persistent, bioaccumulative, and toxic (PBT) criteria underscores the importance of rigorous environmental monitoring [4].

Chemical Properties and Regulatory Status

Physicochemical Characteristics

This compound (IUPAC name: 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile) is a phenylpyrrole fungicide with distinctive chemical properties that influence its environmental behavior and experimental handling requirements. The compound exhibits low aqueous solubility (1.8 mg/L at 20°C and pH 7) but demonstrates high solubility in organic solvents including acetone (190,000 mg/L) and methanol (42,000 mg/L) [4]. With a high octanol-water partition coefficient (Log P = 4.12), this compound displays significant hydrophobicity, explaining its tendency to adsorb to soil organic matter and sediment particles in environmental systems.

The compound has a molecular mass of 248.19 g/mol and melts at 199.8°C while decomposing before boiling [4]. Its environmental persistence is substantial, with a reported half-life exceeding 365 days in water-sediment systems, contributing to concerns about potential long-term ecological impacts. These physicochemical characteristics directly influence experimental design considerations, particularly for soil microcosm studies where maintaining consistent exposure concentrations and ensuring homogeneous distribution present significant methodological challenges.

Regulatory Status and Toxicity Profile

This compound is currently approved under EC Regulation 1107/2009 with an inclusion expiry date of 30 September 2026 [4]. However, it has been identified as a candidate for substitution within the European Union due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria. The compound is classified as moderately hazardous according to WHO guidelines and carries specific risk phrases including H361 (suspected of damaging fertility or the unborn child) and H410 (very toxic to aquatic life with long-lasting effects).

Table 1: Regulatory Status Across Regions

Region Approval Status Key Restrictions Expiry Date
European Union Approved Candidate for substitution 30 September 2026
United States Registered - No expiry specified
Canada Approved - Under reassessment
China Approved Restricted use patterns Varies by province

Recent research has revealed that this compound's mechanism of action involves induction of aldehydic stress in fungal cells through the production of methylglyoxal, which activates a lethal biochemical cascade via the hybrid histidine kinase (HHK) pathway [3]. This represents a significant expansion from the previously understood mechanism involving disruption of osmotic regulation through glycerol synthesis stimulation. Importantly, this mechanism may have implications for non-target organisms, as evidenced by studies showing toxic effects on aquatic microorganisms including microalgae (Scenedesmus rubescens and Dunaliella tertiolecta) and genotoxic effects in human lymphocytes at higher concentrations (10 μg mL⁻¹) [5].

Experimental Design and Microcosm Setup

Soil Collection and Characterization

Standardized soil collection procedures are critical for obtaining reproducible results in microcosm experiments. Soil should be collected from the upper cultivated layer (0-15 cm depth) of agricultural fields with documented pesticide history [6]. For this compound studies, select fields that have not been treated with this fungicide or related phenylpyrrole compounds for at least five years to establish baseline conditions. The collected soil should be air-dried at room temperature and carefully sieved through a 2 mm mesh to remove stones, root fragments, and large organic debris while preserving the soil structure and microbial communities.

Comprehensive soil characterization must include measurement of pH, organic matter content, soil texture classification, cation exchange capacity, and baseline microbial counts. The study by [6] utilized alkaline soil with pH 8.2 and organic matter content of 20.06 g/kg, which represents typical agricultural conditions. If using different soil types, preliminary trials are recommended to establish appropriate this compound dosing regimens as soil properties significantly influence fungicide availability and microbial responses.

Microcosm Construction and Treatment Setup

Standardized microcosms can be established in laboratory containers of appropriate size, with 250-500 g of processed soil being representative for most applications [6]. The experimental design should include a minimum of four treatment conditions: (1) untreated control (CK), (2) this compound-only treatment, (3) combined pesticide treatment (if investigating interactions), and (4) solvent control to account for any effects of carrier solvents. For seed treatment simulations, appropriate coating formulations should be prepared following manufacturer recommendations or published methodologies [6].

Table 2: Experimental Treatment Groups for Soil Microcosm Studies

Treatment Code Description Application Rate Number of Replicates
CK Untreated control No application 5-6
FLU This compound only 2 mL of 2.5% FLU in 1 kg seeds 5-6
CAP Chlorantraniliprole only 5.3 g of 50% CAP in 1 kg seeds 5-6
COM Combined treatment Mixed FLU and CAP (1:1 ratio) 5-6

For aquatic sediment microcosms, as described in [2], collect approximately 650 L of sediment from unpolluted freshwater systems, sieve through 1 mm mesh, and divide into uniform portions. The spiking procedure involves creating a this compound stock solution in an appropriate organic solvent (typically acetone or acetonitrile) and homogeneously mixing with the sediment to achieve target concentrations. Based on the research by [2], appropriate treatment levels for sediment studies include 4, 40, and 400 mg this compound/kg dry sediment, plus controls.

Chemical Spiking and Exposure Regimens

Soil Spiking Methodology

Standardized spiking protocols are essential for establishing consistent and environmentally relevant this compound concentrations in soil microcosms. Prepare a stock solution of analytical standard this compound (purity ≥95%) in high-performance liquid chromatography (HPLC)-grade acetonitrile at a concentration of 1,000 mg/L [6]. For homogeneous distribution, the stock solution should be gradually applied to a small portion of soil (approximately 10% of total weight) while continuously mixing, followed by combination with the remaining soil and further mixing for at least 30 minutes. The solvent should be allowed to evaporate completely under fume hood conditions before distributing the spiked soil to experimental containers.

For seed treatment simulations, prepare formulation-equivalent coatings by applying calculated volumes of this compound suspension (2.5% active ingredient) to corn seeds at a rate of 2 mL per kg seeds [6]. The treated seeds should be air-dried completely before planting in experimental microcosms. For combined pesticide studies, chlorantraniliprole can be applied simultaneously at 5.3 g of 50% active ingredient per kg seeds using the same methodology.

Concentration Levels and Environmental Relevance

Environmentally relevant concentrations for this compound microcosm studies should span both regulatory thresholds and actual field detection levels. Based on monitoring data, detected this compound concentrations in agricultural sediments range from 0.00035 mg/kg in lake sediments to 0.012 mg/kg in vineyard-associated waterways [2]. However, higher test concentrations (4-400 mg/kg) are often necessary to establish clear dose-response relationships for ecological risk assessment [1] [2].

The treatment timeline should encompass both short-term and long-term sampling points to capture immediate effects and potential recovery dynamics. Recommended sampling intervals include 2 hours, 3 days, 7 days, 14 days, 28 days, 42 days, 60 days, and 90 days post-application [6]. For microbial community analysis, key sampling points should align with expected population dynamics at 0, 7, 35, 60, and 90 days. All treatments must include adequate replication (minimum n=5) to support robust statistical analysis and account for microcosm variability.

Analytical Methodologies

Residue Quantification Using HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides the required sensitivity and specificity for this compound quantification in soil matrices. The analytical method should be rigorously validated according to established laboratory protocols with particular attention to matrix effects in soil samples [6]. For chromatographic separation, utilize a Bonshell C-18 Column (50 mm × 2.1 mm × 2.7 μm) maintained at 40°C with a mobile phase consisting of 0.1% formic acid in water (mobile phase A) and acetonitrile (mobile phase B) at a flow rate of 0.3 mL/min [6].

For MS/MS detection, this compound shows optimal sensitivity with a precursor ion of m/z 247 and characteristic product ions at m/z 180 and 126 [6]. The method should demonstrate linear response across a concentration range of 0.005 to 0.5 mg/kg with a correlation coefficient (R²) ≥0.998. Mean recovery rates for this compound from soil matrices should range between 96% and 104% with relative standard deviations (RSDs) below 6% to meet quality assurance criteria [6].

Table 3: HPLC-MS/MS Parameters for this compound Quantification

Parameter Specification Conditions
Chromatographic Column Bonshell C-18 50 mm × 2.1 mm × 2.7 μm
Column Temperature 40°C -
Mobile Phase 0.1% formic acid in water (A) and acetonitrile (B) Gradient elution
Flow Rate 0.3 mL/min -
Injection Volume 2 μL -
Precursor Ion 247 m/z -
Product Ions 180, 126 m/z Quantification and qualification
Linear Range 0.005-0.5 mg/kg R² ≥ 0.998
Soil Enzyme Activity Assays

Soil enzyme activities serve as sensitive indicators of microbial functional response to this compound exposure. Three key enzymes—urease, sucrase, and dehydrogenase—should be measured using standardized colorimetric procedures [6]. For urease activity, incubate 5 g of soil with 1 mL toluene, 5 mL of 10% urea solution, and 10 mL citrate buffer (pH 6.7) at 37°C for 24 hours. The ammonium released is determined by adding sodium benzoate and sodium hypochlorite solutions and measuring absorbance at 578 nm.

For sucrase activity, incubate 5 g soil with 15 mL of 8% sucrose solution, 5 mL phosphate buffer (pH 5.5), and 5 drops of toluene at 37°C for 24 hours. The reducing sugars released are quantified using DNS solution method. Dehydrogenase activity serves as an indicator of overall microbial metabolic activity and can be measured using 2,3,5-triphenyltetrazolium chloride (TTC) as substrate with incubation at 37°C for 24 hours and measurement of the triphenylformazan (TPF) produced at 485 nm. All enzyme assays should include appropriate controls and standards, with activities expressed as μg product formed g⁻¹ soil h⁻¹.

Microbial Community Analysis

Comprehensive microbial community analysis requires integration of cultivation-dependent and molecular approaches. For cultivation-based enumeration, prepare serial dilutions (10⁻¹ to 10⁻⁵) of soil suspensions in sterile water and plate on appropriate media [6]. Bacteria should be cultured on nutrient agar at 37°C for 1 day, actinomycetes on starch-casein agar at 37°C for 5 days, and fungi on Martin's Rose Bengal medium at 28°C for 5 days. Colony counts should be expressed as colony-forming units (CFU) per gram of dry soil.

For molecular analysis, extract genomic DNA from soil samples using the E.Z.N.A. Soil DNA Kit (Omega Bio-tek) following manufacturer's protocols [6]. Amplify the bacterial 16S rRNA gene V3-V4 hypervariable regions using primer pairs 338F (5'-ACTCCTACGGGAGGCAGCAG-3') and 806R (5'-GGACTACHVGGGTWTCTAAT-3'). For fungal community analysis, target the ITS1 or ITS2 regions with appropriate universal primers. Purify amplified products and quantify using the Quantus Fluorometer (Promega) before preparing sequencing libraries with the NEXTFLEX Rapid DNA-Seq Kit. Perform high-throughput sequencing on an Illumina MiSeq platform following standard protocols, with a minimum of 50,000 reads per sample after quality filtering.

Data Analysis and Interpretation

Bioinformatic Processing

Raw sequencing data requires substantial processing before biological interpretation. For 16S rRNA amplicon sequences, use QIIME2 or Mothur pipelines to demultiplex samples, join paired-end reads, perform quality filtering, remove chimeras, and cluster sequences into operational taxonomic units (OTUs) at 97% similarity threshold [6]. Classify taxonomy against reference databases such as SILVA for bacteria and UNITE for fungi. For functional prediction, utilize PICRUSt2 or Tax4Fun to infer metagenomic content from 16S rRNA data.

Statistical analysis should include both alpha-diversity indices (Richness, Chao1, Shannon, Simpson) and beta-diversity metrics (Bray-Curtis dissimilarity, Weighted/Unweighted UniFrac). Conduct permutational multivariate analysis of variance (PERMANOVA) to test for significant differences in community structure between treatment groups. Use linear discriminant analysis effect size (LEfSe) to identify specific taxonomic groups exhibiting significant responses to this compound exposure. For enzyme activity data, apply repeated measures ANOVA to identify significant treatment effects over time, followed by post-hoc tests for specific time point comparisons.

Residue Dissipation Modeling

This compound dissipation kinetics in soil can be modeled using first-order or biphasic decay functions. The first-order model is expressed as ( C_t = C_0 e^{-kt} ), where ( C_t ) is concentration at time t, ( C_0 ) is initial concentration, and k is the dissipation rate constant [6]. The half-life (DT₅₀) can then be calculated as ( DT₅₀ = \ln(2)/k ). For biphasic dissipation, use the double-first-order-in-parallel model: ( C_t = C_0 (fe^{-k_1t} + (1-f)e^{-k_2t}) ), where f is the fraction of the initial concentration dissipating at rate k₁ and (1-f) dissipating at rate k₂.

Correlation analysis between residue levels, enzyme activities, and microbial community parameters should be performed using Spearman's rank correlation for non-normal data or Pearson's correlation for normally distributed data. Structural equation modeling (SEM) can help elucidate direct and indirect effects of this compound on soil microbial ecosystem functioning. All statistical analyses should be conducted using R software with appropriate packages (vegan, phyloseq, nlme) at significance level α = 0.05.

Expected Results and Interpretation

Residue Dynamics and Dissipation Patterns

This compound exhibits relatively persistent behavior in soil systems, though dissipation rates may be influenced by soil properties and application methods. Studies indicate that combined application with other pesticides such as chlorantraniliprole can enhance degradation, particularly for the companion compound [6]. In typical agricultural soils, expect to observe biphasic dissipation patterns with an initial rapid decline phase followed by slower persistence. The half-life under laboratory conditions typically ranges between 30-90 days, though field conditions may accelerate degradation due to environmental factors like rainfall and temperature fluctuations.

Research demonstrates that combined applications can result in significantly different dissipation dynamics compared to individual treatments. For example, [6] reported that chlorantraniliprole residues decreased more rapidly when applied in combination with this compound than when applied alone. This interaction effect highlights the importance of studying pesticide mixtures rather than individual compounds to better simulate real-world agricultural practices.

Enzyme Activity Responses

Soil enzyme activities typically show transient inhibition following this compound application, with recovery patterns varying by enzyme type and soil characteristics. Urease and sucrase activities generally demonstrate temporary suppression during the initial 7-14 days post-application, followed by gradual recovery to control levels by 28-42 days [6]. Dehydrogenase activity, as an indicator of overall microbial metabolic activity, may exhibit more prolonged suppression, particularly at higher application rates.

The magnitude of enzyme inhibition typically follows a dose-dependent pattern, with higher application rates producing more pronounced and persistent effects. However, the combined application of this compound with other pesticides may mitigate certain enzyme inhibitory effects compared to individual treatments, possibly through complex effects on microbial community composition and functional redundancy [6].

Microbial Community Shifts

Soil microbial communities respond to this compound exposure with measurable changes in composition and abundance, though functional redundancy often maintains overall ecosystem processes. Bacterial communities typically show greater resilience compared to fungal communities, with specific taxonomic groups exhibiting differential sensitivity [6]. High-throughput sequencing reveals that this compound application can significantly alter fungal community structure, with notable decreases in the relative abundance of beneficial genera such as Talaromyces while potentially increasing abundance of other genera including Mortierella and Gibberella [6].

Table 4: Expected Microbial Community Responses to this compound Exposure

Microbial Group Expected Response Time Frame Ecological Implications
Total bacterial abundance Transient decrease (10-30%) 7-14 days Rapid recovery due to functional redundancy
Fungal:bacterial ratio Initial decrease, then increase 14-60 days Shift in decomposition pathways
Talaromyces spp. Significant decrease 14-90 days Reduction in beneficial fungi
Mortierella spp. Significant increase 14-90 days Shift in fungal community structure
Gibberella spp. Moderate increase 14-90 days Potential pathogen enrichment
Actinomycetes Mild transient decrease 7-28 days Limited impact on decomposition

The combined application effect observed in microbial community responses is particularly noteworthy. Research indicates that co-application of this compound with chlorantraniliprole may reduce populations of potentially harmful microorganisms more effectively than individual applications while simultaneously promoting a more environmentally compatible profile through reduced pesticide residues [6].

Troubleshooting and Technical Considerations

Common Methodological Challenges

Homogeneous spiking represents a frequent challenge in soil microcosm studies due to this compound's low water solubility and high adsorption coefficient. To address this, consider pre-dissolving the fungicide in a minimal amount of acetone followed by thorough mixing with a small portion of sterile sand before incorporating into the bulk soil. This sand carrier approach improves distribution homogeneity while minimizing solvent effects. For aquatic sediment studies, [2] successfully employed direct spiking of sediment with this compound dissolved in acetone, followed by extensive mixing and equilibrium periods before microcosm construction.

Maintaining stable exposure concentrations throughout long-term experiments presents another significant challenge. Regular monitoring of residue levels is essential, with adjustments to experimental timelines if dissipation occurs more rapidly than anticipated. For soil studies, maintaining consistent moisture content through regular weighing and replenishment with sterile deionized water helps stabilize degradation rates. In aquatic microcosms, [2] observed that this compound concentrations in sediment pore water were 16-26 times higher than in overlying water, highlighting the importance of measuring both compartments for accurate exposure assessment.

Quality Assurance Measures

Comprehensive quality assurance protocols are essential for generating reliable, reproducible data. Include procedural blanks (solvent only), matrix blanks (unspiked soil), and positive controls (soil spiked with known this compound concentrations) in each analytical batch. For microbial community analysis, include extraction blanks (no soil) and positive control samples (mock communities with known composition) to identify potential contamination and validate methodological accuracy.

Method validation for chemical analysis should establish linearity (R² > 0.995), accuracy (85-115% recovery), precision (RSD < 15%), limit of detection (LOD), and limit of quantification (LOQ) following established guidelines such as the FDA Bioanalytical Method Validation. For enzyme assays, include substrate controls (all components except soil) and autoclaved soil controls to account for non-enzymatic reactions. Statistical power analysis should guide replication levels, with minimum n=5 recommended for most microcosm studies to detect biologically relevant effects with 80% power at α = 0.05.

Visual Workflows and Signaling Pathways

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Methodology cluster_3 Data Output This compound This compound SoilApplication SoilApplication This compound->SoilApplication ChemicalAnalysis ChemicalAnalysis SoilApplication->ChemicalAnalysis EnzymeAnalysis EnzymeAnalysis SoilApplication->EnzymeAnalysis MicrobialAnalysis MicrobialAnalysis SoilApplication->MicrobialAnalysis CommunityAnalysis CommunityAnalysis SoilApplication->CommunityAnalysis HPLCMS HPLCMS ChemicalAnalysis->HPLCMS EnzymeAssays EnzymeAssays EnzymeAnalysis->EnzymeAssays CultureMethods CultureMethods MicrobialAnalysis->CultureMethods DNASequencing DNASequencing CommunityAnalysis->DNASequencing ResidueData ResidueData HPLCMS->ResidueData EnzymeActivity EnzymeActivity EnzymeAssays->EnzymeActivity MicrobialCounts MicrobialCounts CultureMethods->MicrobialCounts CommunityData CommunityData DNASequencing->CommunityData IntegratedAnalysis IntegratedAnalysis ResidueData->IntegratedAnalysis EnzymeActivity->IntegratedAnalysis MicrobialCounts->IntegratedAnalysis CommunityData->IntegratedAnalysis

Visual Workflow of this compound Soil Microcosm Analysis

G cluster_0 Primary Mechanisms cluster_1 Stress Pathways cluster_2 Cellular Consequences This compound This compound HHK HHK This compound->HHK Activates SugarMetabolism SugarMetabolism This compound->SugarMetabolism Disrupts OxidativeStress OxidativeStress HHK->OxidativeStress Induces Methylglyoxal Methylglyoxal SugarMetabolism->Methylglyoxal Produces AldehydicStress AldehydicStress Methylglyoxal->AldehydicStress Triggers CellularDamage CellularDamage OxidativeStress->CellularDamage Causes AldehydicStress->CellularDamage Potentiates CellDeath CellDeath CellularDamage->CellDeath Leads to FungalGrowthInhibition FungalGrowthInhibition CellDeath->FungalGrowthInhibition Results in

This compound's Mechanism of Action in Microbial Cells

Conclusion

These application notes provide comprehensive methodologies for conducting robust soil microcosm studies to evaluate the impact of this compound on soil microbial communities. The integrated approach combining chemical residue analysis, enzyme activity assays, and modern molecular techniques offers a powerful toolkit for elucidating the complex interactions between this widely used fungicide and non-target soil microorganisms. The protocols have been optimized based on current literature and practical considerations to ensure reproducibility and environmental relevance.

Researchers should note that context-dependent responses are expected across different soil types and agricultural systems, necessitating appropriate calibration and validation for specific experimental conditions. The troubleshooting guidance addresses common technical challenges while maintaining methodological rigor. By implementing these standardized protocols, the scientific community can generate comparable datasets that enhance our understanding of this compound's ecological impacts and support evidence-based regulatory decisions for sustainable agricultural management.

References

managing fludioxonil resistance field isolates

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Understanding Fludioxonil Resistance

1. What is the primary mode of action of this compound? this compound is a phenylpyrrole fungicide that inhibits fungal growth by over-stimulating the high osmolarity glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway [1] [2]. This hyperactivation disrupts osmotic regulation, leading to excessive glycerol accumulation, hyphal swelling, and eventual cell bursting [3] [2].

2. What are the main genetic mechanisms of resistance to this compound? The primary mechanism involves mutations in the group III hybrid histidine kinase (HK) gene, often called Os1 (osmosensing 1), which is a key upstream component of the HOG pathway [4] [1] [3]. Resistance can also be associated with the overexpression of drug efflux transporters, such as the ATP-binding cassette (ABC) transporter encoded by the atrB gene [4].

3. Is there a risk of cross-resistance between this compound and other fungicides? Research on Fusarium oxysporum f. sp. melonis (FOM) suggests that no cross-resistance was observed between this compound and other fungicides with different modes of action, including tebuconazole, prochloraz, fluazinam, carbendazim, pyraclostrobin, kresoxim-methyl, and difenoconazole [1]. This makes this compound a valuable candidate for use in anti-resistance management strategies.

Troubleshooting Guide: Experimental Protocols

Protocol for Determining this compound Sensitivity (EC₅₀)

This method is used to establish the effective concentration that inhibits 50% of fungal growth and to categorize isolates as sensitive or resistant [4] [1].

  • Materials Required:

    • Technical-grade this compound (dissolved in DMSO).
    • Potato Dextrose Agar (PDA) medium.
    • Fresh mycelial plugs (5 mm diameter) from the edge of actively growing colonies.
  • Procedure:

    • Prepare a series of PDA plates amended with a range of this compound concentrations (e.g., 0, 0.01, 0.1, 0.5, 1, 10, 50, and 100 µg/mL) [4].
    • Inoculate the center of each plate with a mycelial plug.
    • Incubate plates at a suitable temperature (e.g., 17-24°C) in the dark [4] [1].
    • After 3-4 days, measure the diameter of each colony in two perpendicular directions.
    • Calculate the percent inhibition of radial growth for each concentration compared to the non-amended control.
    • Use statistical software (e.g., GraphPad Prism or the CDD Vault Curves module) to fit a dose-response curve and determine the EC₅₀ value [5].
  • Interpretation of Results: You can use discriminatory concentrations to categorize isolates efficiently.

    • Sensitive (S): No growth at 10 µg/mL.
    • Moderately Resistant (MR): Growth at 10 µg/mL but not at 100 µg/mL.
    • Highly Resistant (HR): Growth at both 10 and 100 µg/mL [4].
Protocol for Molecular Characterization of Resistance

This protocol identifies mutations in the Os1 gene associated with resistance.

  • Materials Required:

    • Fungal genomic DNA.
    • PCR reagents and primers designed to amplify the Os1 gene.
    • DNA sequencer.
  • Procedure:

    • Extract genomic DNA from your field isolates and a known sensitive control isolate.
    • Amplify the entire coding region of the Os1 gene via PCR.
    • Sequence the purified PCR products.
    • Translate the DNA sequence to amino acid sequence and align it with sequences from sensitive and resistant isolates to identify mutations.
  • Troubleshooting Common Issues:

    • Problem: An isolate shows high resistance but no mutations are found in Os1.
    • Solution: Investigate alternative resistance mechanisms. Quantify the expression level of the atrB gene (an ABC transporter) via RT-qPCR, as its overexpression can confer the MDR1h phenotype and lead to this compound resistance [4].

Quantitative Data on this compound Resistance

The following table summarizes resistance frequencies and associated fitness costs from recent studies, providing a benchmark for your own findings.

Table 1: Documented this compound Resistance in Fungal Pathogens

Fungal Pathogen Resistance Frequency / Level Key Mutations in Os1 Observed Fitness Cost Citation
Botrytis cinerea (Shanghai) 34.76% of field isolates (187 total); 19.25% HR, 15.51% MR [4] I365S, I365N, Q369P, N373S [4] Lower fitness and increased osmotic sensitivity [4] [4]
Colletotrichum fructicola 97.4% of field isolates (39 total) designated HR [3] I880V (associated with sensitivity) [3] Not specified in results [3]
Sclerotinia sclerotiorum (Lab-generated mutants) Resistant to 5 and 10 µg/mL [2] Missense mutations in Os1 homologue [2] Reduced mycelial growth, hypersensitive to osmotic stress, less pathogenic [2] [2]
Fusarium oxysporum f. sp. melonis (Lab-generated mutants) Stable resistance after 10 sub-cultures [1] Changes in sequence and expression of FoOs1 [1] Reduced sporulation; significantly reduced growth under osmotic stress (KCl, NaCl, glucose, mannitol) [1] [1]

Resistance Management Strategies

Table 2: Strategies for Managing this compound Resistance

Strategy Implementation Rationale
Use in Mixtures Combine this compound with fungicides from different chemical groups (e.g., azoxystrobin) [6]. Mitigates the development of resistance by simultaneously attacking the pathogen through multiple, unrelated modes of action [6].
Monitor Resistance Regularly sample field populations and perform sensitivity assays (EC₅₀) and molecular screening for Os1 mutations. Enables early detection of resistance shifts and allows for proactive adjustment of management strategies before control failures occur [4].
Leverage Fitness Costs Exploit the reduced fitness and pathogenicity often seen in resistant mutants [4] [2]. In the absence of this compound pressure, sensitive and more fit strains may outcompete resistant ones, helping to maintain fungicide efficacy.

This compound Signaling Pathway and Resistance Mechanism

The diagram below illustrates the normal fungicidal action of this compound and the primary mechanism of resistance.

G cluster_normal Normal Action & Fungal Death cluster_resistant Resistance Mechanism This compound This compound OS1_Active Os1 Histidine Kinase (Normal Activity) This compound->OS1_Active Binds & Over-stimulates OS1_Mutant Os1 Histidine Kinase (Mutant, e.g., I365S, N373S) This compound->OS1_Mutant Cannot bind effectively HOG_Pathway HOG-MAPK Pathway (Controlled Activation) OS1_Active->HOG_Pathway Glycerol Glycerol Production (Regulated) HOG_Pathway->Glycerol Cell_Death Hyphal Swelling & Bursting Glycerol->Cell_Death HOG_Blocked HOG-MAPK Pathway (No Activation) OS1_Mutant->HOG_Blocked Signal blocked No_Effect Normal Hyphal Growth HOG_Blocked->No_Effect

References

overcoming fludioxonil fungal resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Key Fludioxonil Resistance Mechanisms

The following table summarizes the primary resistance mechanisms identified in recent studies across various fungal pathogens.

Resistance Mechanism / Feature Pathogen Example(s) Observed Characteristics / Consequences Supporting Citations
Mutations in Group III Histidine Kinase (e.g., Os1) Fusarium oxysporum f. sp. melonis [1], Sclerotinia sclerotiorum [2], Exserohilum turcicum [3] Point mutations (e.g., D905N in EtOs1) or missense mutations leading to reduced binding affinity to ATP and decreased kinase activity. Considered a primary resistance mechanism. [1] [2] [3]
Fitness Costs Fusarium oxysporum f. sp. melonis [1], Sclerotinia sclerotiorum [2], Exserohilum turcicum [3] Resistant mutants often show reduced mycelial growth, impaired sporulation, hypersensitivity to osmotic stress (KCl, NaCl, sugars), and reduced virulence (pathogenicity). [1] [2] [3]
Transcriptional Reprogramming Sclerotinia sclerotiorum [2], Aspergillus fumigatus [4] Global changes in gene expression, including differential expression of genes involved in transmembrane transport and secondary metabolite biosynthesis. [4] [2]
Alternative Mechanism: Aldehydic Stress Model fungi (University of Wisconsin research) [5] Proposed mechanism where this compound inhibits a sugar-metabolizing enzyme, causing a spike in methylglyoxal. This reactive aldehyde triggers a lethal cascade via HHK. [5]

Essential Experimental Protocols

Generating this compound-Resistant Mutants

This protocol is foundational for resistance studies.

  • Principle: Apply selective pressure through repeated exposure to sub-lethal fungicide doses to enrich for resistant mutants in the population [1] [2].
  • Detailed Methodology:
    • Fungal Material: Start with a characterized, sensitive wild-type isolate.
    • Culture Conditions: Grow the isolate on agar plates amended with a sub-lethal concentration of this compound (e.g., 0.1-1.0 µg/mL, determined by preliminary EC₅₀ values) [1].
    • Selection Process:
      • Transfer any growing sectors or mycelial plugs from the edge of inhibition to fresh fungicide-amended plates.
      • Repeat this sub-culturing process for several generations (e.g., 5-10 times) to select for stable resistant mutants [2].
    • Purification: Single-spore the resistant mutants to ensure genetic purity.
Assessing Resistance Risk and Fitness Penalty

Evaluating the stability and real-world potential of resistance.

  • Fungicide Sensitivity Assay:
    • Determine the median effective concentration (EC₅₀) of this compound for both wild-type and mutant strains using mycelial growth inhibition or spore germination assays [1] [3]. Calculate the resistance factor (RF = EC₅₀ mutant / EC₅₀ wild-type).
  • Fitness Cost Evaluation:
    • Mycelial Growth Rate: Measure radial growth on fungicide-free media over time [2].
    • Sporulation Capacity: Quantify spore production (e.g., spores per unit area or volume) [1].
    • Pathogenicity/Virulence: Conduct plant infection assays and measure lesion size or disease severity [2].
    • Stress Sensitivity: Test growth under various stressors, particularly osmotic stress (e.g., on media with 1M Sorbitol, 0.5M NaCl) [1] [2].
Molecular Analysis of Resistance Mutations

Identifying the genetic basis of resistance.

  • Gene Sequencing:
    • Target: Amplify and sequence the gene encoding the Group III hybrid histidine kinase (e.g., Os1, Hik1, TcsC, NikA) from resistant mutants [1] [6] [3].
    • Focus: Pay close attention to the HAMP domain and histidine kinase domain (e.g., around histidine residue H736 in MoHik1p), which are critical for function and fungicide sensitivity [6] [2].
  • Molecular Docking (if a 3D structure is available):
    • Application: Use computational modeling to investigate how identified point mutations (e.g., D905N) affect the binding affinity between the histidine kinase and its ligand, ATP [3].

Visualizing the Mechanism and Resistance

The diagram below illustrates the proposed mechanism of action of this compound and how common mutations confer resistance.

G cluster_normal Fungicide Action in Sensitive Strains cluster_resistant Resistance Mechanism in Mutants This compound This compound HHK_Sensor Group III Histidine Kinase (HHK) This compound->HHK_Sensor Methylglyoxal Methylglyoxal Spike This compound->Methylglyoxal  Induces via  metabolic inhibition ResistantHHK Altered Histidine Kinase This compound->ResistantHHK  Cannot Activate HOG_Pathway HOG Pathway Hyperactivation HHK_Sensor->HOG_Pathway  Activates CellularEffects Cellular Effects: - Glycerol Over-accumulation - Hyphal Swelling & Bursting - Cell Lysis HOG_Pathway->CellularEffects Methylglyoxal->CellularEffects Mutation Resistance Mutation (e.g., in Os1/HHK gene) Mutation->ResistantHHK NoActivation No HOG Pathway Activation & Potential Methylglyoxal Detox ResistantHHK->NoActivation Resistance Fungicide Resistance NoActivation->Resistance

Frequently Asked Questions (FAQs)

  • Q1: My generated this compound-resistant mutant grows extremely poorly. Is this normal?

    • A: Yes, this is a common and expected fitness cost. Mutations that confer this compound resistance often disrupt the osmoregulation system, leading to reduced mycelial growth, impaired sporulation, and hypersensitivity to osmotic stress [1] [2]. This reduced fitness in the lab suggests resistance may be less likely to persist in complex field environments.
  • Q2: I've identified a mutation in the Os1 gene in my resistant mutant. What is the next step to confirm it's responsible for resistance?

    • A: The gold standard is genetic complementation. Introduce a wild-type copy of the Os1 gene back into your mutant strain. If the transformed strain restores sensitivity to this compound, it confirms the mutation in Os1 is causative [6]. Alternatively, use molecular docking to model how the specific mutation affects the protein's function [3].
  • Q3: Is there cross-resistance between this compound and other fungicides?

    • A: This depends on the fungicide. Studies in Fusarium oxysporum found no cross-resistance with fungicides from other groups like tebuconazole (DMI), carbendazim (MBC), or pyraclostrobin (QoI) [1]. However, some research has shown that this compound-resistant mutants of Exserohilum turcicum can exhibit reduced sensitivity to fluazinam [3]. Always test your specific mutants for sensitivity to other fungicides you plan to use.
  • Q4: The classic HOG pathway model doesn't fully explain my data. Are there other proposed mechanisms?

    • A: Yes. Recent research suggests this compound may also act by inducing a lethal "metabolic shock" via aldehydic stress. The fungicide may inhibit a sugar-metabolizing enzyme, causing a spike in methylglyoxal, a highly reactive compound that damages cells and triggers death through the HHK sensor [5]. This provides an alternative angle for investigating resistance.

References

Mechanism of Action & Common Experimental Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Fludioxonil's action and the subsequent cellular response are complex. The diagram below illustrates the key signaling pathway and common experimental pitfalls that can affect your results.

G Hog1 Pathway & this compound Experimental Challenges This compound This compound GroupIIIHHK Group III HHK (e.g., OS1/Nik1) This compound->GroupIIIHHK HOG_Pathway HOG Pathway (Constitutive Activation) GroupIIIHHK->HOG_Pathway Hog1 Hog1 MAPK (Hyper-phosphorylation) HOG_Pathway->Hog1 ExpChallenge3 Resistant Mutants HOG_Pathway->ExpChallenge3 CellularEffects Cellular Effects Hog1->CellularEffects ExpChallenge1 Unexpected Low Phospho-Signal Hog1->ExpChallenge1 ExpChallenge2 High Background Noise Hog1->ExpChallenge2 CellDeath Hyphal Swelling/Bursting & Cell Death CellularEffects->CellDeath Resistance Fungicide Resistance (e.g., OS1 mutations, Snf1 interaction) Resistance->GroupIIIHHK Resistance->Hog1

Frequently Asked Questions & Troubleshooting

Here are solutions to the specific issues outlined in the diagram.

FAQ 1: Why is my phospho-specific assay showing unexpectedly low or no Hog1 phosphorylation after this compound treatment?

  • Possible Cause 1: Inadequate stress response preservation. The phosphorylation signal can decay rapidly if the cellular state at the time of treatment is not "locked in" immediately upon harvesting.
  • Solution:
    • Use a rapid protein extraction method. Snap-freeze cell pellets in liquid nitrogen and perform homogenization in a denaturing buffer.
    • Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and protein degradation post-lysis [1] [2] [3].
    • Optimize the treatment time and concentration of this compound. Perform a time-course experiment (e.g., from 5 minutes to 60 minutes) and a dose-response to find the peak phosphorylation window, as the response can be transient [4].

FAQ 2: My assay has high background noise, making it difficult to distinguish a specific phospho-Hog1 signal. What can I do?

  • Possible Cause: Non-specific antibody binding or incomplete washing.
  • Solution:
    • Validate antibody specificity. Use a positive control (e.g., sorbitol-induced osmotic stress) and a negative control (e.g., a Δhog1 strain) to confirm the antibody specifically recognizes phosphorylated Hog1 [5] [6].
    • Optimize wash stringency. Increase the number of washes or add a mild detergent to the wash buffer. For immunoprecipitation-based protocols, ensure thorough resuspension during each wash step [2].
    • Normalize your data. Always run parallel samples to detect total Hog1 levels. Normalizing the phospho-signal to the total amount of Hog1 protein corrects for variations in sample loading and protein concentration, providing a more accurate quantitative measure [2] [3].

FAQ 3: I am working with a field or lab-generated strain suspected to be this compound-resistant. How do I investigate this?

  • Possible Cause: Mutations in the HOG pathway or interacting factors.
  • Solution:
    • Check for growth defects. Plate the strain on media with and without osmotic stressors (e.g., 1M sorbitol, 0.7M NaCl). This compound-resistant mutants often show hypersensitivity to osmotic stress due to a compromised HOG pathway [4].
    • Sequence key genes. Focus on the Group III Histidine Kinase (e.g., OS1) and the Hog1 gene itself. Missense or null mutations in these are commonly linked to resistance [4].
    • Investigate interactors. Recent studies show that the Snf1/AMPK kinase interacts with Hog1 and contributes to this compound resistance. Consider analyzing this pathway if standard targets show no mutations [7].

Experimental Protocol Summary

The table below summarizes two core methodologies for quantifying Hog1 phosphorylation.

Method Key Application Throughput Key Steps & Considerations

| Phospho-Specific ELISA [3] | Quantitative measurement of phospho- and total protein from cell lysates. | Medium to High | 1. Coat plate with capture antibody. 2. Block plate to prevent non-specific binding. 3. Add samples & standards (in duplicate). 4. Add detection antibody (phospho-specific). 5. Add HRP conjugate and substrate for signal development. 6. Measure absorbance and plot standard curve. | | Immunoprecipitation-based Assay [2] | Useful for low-abundance targets or when specific antibodies are not available for direct ELISA. | Medium | 1. Treat and lyse cells with detergent buffer + inhibitors. 2. Immunoprecipitate the tagged Hog1 using magnetic beads. 3. Detect phosphorylation using a phospho-specific antibody in a sandwich assay format on the beads. 4. Normalize by running a parallel assay for total receptor. |

Key Technical Considerations for Your Experiment

  • Strain Background is Critical: The HOG pathway is conserved but has species-specific variations. Always consult literature for your specific fungal organism (e.g., Fusarium, Cochliobolus, Sclerotinia) [1] [4] [8].
  • Beyond Phosphorylation: Remember that Hog1 activity is also regulated by its subcellular localization. During certain stresses, it can be sequestered in cytoplasmic granules, which would prevent its nuclear function even if phosphorylated [1]. Consider complementing phosphorylation assays with microscopy.
  • Controls are Non-Negotiable:
    • Positive Control: Treat cells with a known Hog1 activator (e.g., 1M Sorbitol for 5-10 mins) [5].
    • Negative Control: Use an untreated sample and, if possible, a Δhog1 strain.
    • Specificity Control: Pre-treat cells with a specific MAPK inhibitor before adding this compound to see if the signal is abolished.

References

fludioxonil-resistant Fusarium graminearum fitness cost

Author: Smolecule Technical Support Team. Date: February 2026

Fitness Costs of Fludioxonil-Resistant Mutants

The table below summarizes the key fitness parameters often impacted in this compound-resistant F. graminearum mutants, based on laboratory and field studies.

Fitness Parameter Observed Impact in Resistant Mutants Key Findings from Research
Mycelial Growth Variable (No significant cost to significantly reduced) Some mutants show little fitness cost initially [1], while others exhibit significantly reduced growth rates [2] [3].
Sporulation Often Reduced Conidiation (production of asexual spores) is frequently impaired in resistant mutants [3].
Pathogenicity & Virulence Significantly Reduced Mutants often show a marked decrease in lesion length on host plants and reduced virulence [2] [3] [4].
Osmotic Stress Sensitivity Significantly Increased Mutants typically show hypersensivity and reduced growth on media amended with KCl, NaCl, glucose, sorbitol, or mannitol [1] [2] [3].
Glycerol Metabolism Disrupted Lower glycerol accumulation under this compound treatment and osmotic stress, despite the fungicide's normal mode of action causing over-accumulation [4].
Sexual Reproduction Impaired A reduction in sexual reproduction has been observed in highly resistant field mutants [4].

Experimental Protocols for Fitness Assessment

Here are standard methodologies cited in recent research for evaluating the fitness of this compound-resistant F. graminearum.

Mycelial Growth and Stress Sensitivity Assays
  • Medium: Potato Dextrose Agar (PDA) is standard.
  • Method: For stress sensitivity, PDA is amended with various stressors after autoclaving [1] [5]:
    • Osmotic Stressors: 0.7M NaCl, 0.7M KCl, 1M glucose, 1M mannitol, or 1M sorbitol.
    • Other Stressors: Oxidative stress (e.g., H₂O₂), cell wall stress (e.g., Congo Red).
  • Procedure:
    • Transfer mycelial plugs to the center of amended and control plates.
    • Incubate at optimal growth temperature (e.g., 25°C).
    • Measure colony diameters periodically until the control plate is nearly full.
    • Calculate the percentage inhibition of mycelial growth relative to the control.
Pathogenicity Assays
  • Host Plants: Commonly used hosts are wheat (for FHB) or maize seedlings [2] [3] [4].
  • Inoculation Methods:
    • Wheat Head Injection: For FHB, macroconidial suspensions are injected into the floral cavity of wheat heads during anthesis [3].
    • Maize Stalk Wounding: For stalk rot, a conidial droplet is applied to a wound on the maize stalk.
  • Disease Assessment:
    • Incubate plants under high humidity post-inoculation.
    • Measure disease progression over 7-21 days.
    • For FHB, measure lesion length on the wheat head [2]. For stalk rot, assess internal discoloration and rot.
Conidiation and Germination Assays
  • Conidiation:
    • Grow fungi in liquid carbohydrate-rich media (e.g., Carboxymethyl Cellulose (CMC) medium) [5].
    • Incubate on a shaker for a defined period.
    • Filter the culture through cheesecloth to remove mycelia.
    • Count conidia using a hemocytometer.
  • Germination:
    • Spread a conidial suspension on water agar or PDA plates.
    • Incubate for several hours.
    • Observe under a microscope and count germinated and non-germinated conidia. A conidium is considered germinated when the germ tube length is at least half the conidium's diameter.

Molecular Mechanisms of Resistance

The diagrams below illustrate the primary mechanism of action of this compound and the dominant resistance mechanism identified in F. graminearum.

G This compound This compound OS1_WT Wild-type FgOs1 (Group III Histidine Kinase) This compound->OS1_WT Binds & Activates OS1_Mutant Mutant FgOs1 (e.g., AA changes, Domain Deletions) This compound->OS1_Mutant No/Weak Binding HOG_Pathway HOG1-MAPK Pathway OS1_WT->HOG_Pathway Signals Glycerol Glycerol Over-accumulation HOG_Pathway->Glycerol Hyper-activates Cell_Death Hyphal Swelling & Cell Death Glycerol->Cell_Death Resistance This compound Resistance OS1_Mutant->Resistance

Key Genetic Mutations Conferring Resistance

Resistance is predominantly linked to mutations in FgOs1, a group III hybrid histidine kinase that acts as a sensor and is the primary target of this compound [1] [6] [4].

  • Amino Acid Substitutions: Point mutations can lead to changes such as K223T and K415R in the FgOs1 protein [3].
  • Premature Stop Codons: Mutations can introduce a premature stop codon (e.g., at residue 520 of FgOs5, a homolog of FgOs1), truncating the protein [3].
  • Structural Variations (SVs): Recent studies of field-resistant isolates identified novel mechanisms, including in-frame deletions of entire domains (e.g., HAMP2-HAMP3 or HisKA-HATPase_c domains) in FgOs1. These SVs confer ultrahigh resistance (EC₅₀ > 100 μg/mL) without disrupting the gene's transcription or translation, likely by reducing this compound's binding affinity [4].

Frequently Asked Questions (FAQs)

Q1: Is there cross-resistance between this compound and other commonly used fungicides? Most studies indicate no cross-resistance between this compound and fungicides from other major groups, such as DMIs (e.g., tebuconazole, prothioconazole), QoIs (e.g., pyraclostrobin), SDHIs (e.g., pydiflumetofen), MBCs (e.g., carbendazim), or the cyanoacrylate phenamacril [1] [3] [5]. However, positive cross-resistance is often observed with other fungicides affecting the osmotic signal transduction pathway, such as the dicarboximide dimethachlon [4].

Q2: Why is field resistance to this compound relatively rare despite being easy to generate in the lab? The key reason is the significant fitness penalty associated with resistance-conferring mutations [6] [4]. While mutants are readily selected in the lab under constant fungicide pressure, their reduced ecological fitness—particularly in terms of pathogenicity, sporulation, and stress tolerance—likely hinders their establishment and spread in complex, competitive field environments [3] [4].

Q3: What is the connection between this compound resistance and osmotic sensitivity? This is a direct consequence of the mode of action. This compound hyper-activates the HOG pathway, which is essential for responding to osmotic stress. Resistant mutations (often in FgOs1) disrupt this pathway, rendering the fungus hypersensitive to osmotic stress but unresponsive to the fungicide [1] [2] [7]. Therefore, testing growth on osmotically amended media is a standard diagnostic for resistance mechanisms linked to the HOG pathway.

References

fludioxonil degradation products identification

Author: Smolecule Technical Support Team. Date: February 2026

Fludioxonil Degradation Pathways and Products

The table below summarizes the primary degradation pathways, resulting products, and experimental conditions as reported in the literature.

Degradation Pathway Key Transformation Products / Intermediate Steps Experimental Context / Conditions Half-life / Rate Constants
Indirect Photodegradation[ [1] [2] Reaction with •OH at pyrrole ring C4; Reaction with ¹O₂ at pyrrole ring C2/C5. Products include hydroxylated and carbonylated pyrrole derivatives. Aquatic environment; •OH and ¹O₂ initiated oxidation. Rate constants: •OH: (1.23 \times 10^{10}) M⁻¹ s⁻¹; ¹O₂: (3.69 \times 10^7) M⁻¹ s⁻¹. Half-life: <2 days in sunlit surface waters.
Biodegradation (Microaerophilic Bioreactor)[ [3] [4] Successive hydroxylation & carbonylation of pyrrole moiety → Oxidized cyanopyrrole ring disruption → Decyanation & deamination → Defluorination. 12 TPs identified. Immobilized cell bioreactor; Hydraulic Retention Time (HRT) from 10 to 3.9 days. Removal efficiency >96%.
Dissipation on Fruit[ [5] [6] Dissipation of parent compound follows first-order kinetics. Specific products not detailed in results. Post-harvest application on cherries; Field dissipation on blueberries. Cherries: 33.7-44.7 days[ [5]. Blueberries: 12.7-16.3 days[ [6].

Analytical Methodologies for Identification

Here are detailed protocols for identifying this compound and its transformation products, based on established methods.

HPLC-MS/MS for Parent Compound and Known Metabolites

This method is optimized for detecting this compound in fruit matrices like cherries and is a strong starting point for analysis[ [5].

  • Sample Preparation (QuEChERS Method):
    • Extraction: Use acetonitrile as the extraction solvent.
    • Purification: Employ a dispersive Solid-Phase Extraction (d-SPE) cleanup with sorbents like PSA (for organic acids, fatty acids, sugars) and C18 (for non-polar substances like lipids). The use of Graphitized Carbon Black (GCB) can be considered for pigment removal but should be used with caution as it may also adsorb some planar analytes[ [5].
  • Instrumental Analysis (HPLC-MS/MS):
    • Ionization Mode: Negative electrospray ionization (ESI-) has been shown to provide higher signal intensities and better fragmentation for this compound compared to positive mode[ [5].
    • Mobile Phase: A mixture of 0.2% acetic acid and 5 mM ammonium acetate in ultra-pure water has proven effective for improving peak shape and retention behavior[ [5].
    • MS/MS Parameters: The precursor ion is m/z 247. The quantitative transition is m/z 247 → 126, and a qualitative transition is m/z 247 → 180.1[ [5].
LC-QTOF-MS for Untargeted Screening of Transformation Products

This high-resolution mass spectrometry approach is essential for identifying unknown degradation products, as demonstrated in biodegradation studies[ [3] [4].

  • Principle: LC-QTOF-MS provides accurate mass measurements for both precursor and fragment ions. This allows for tentative identification of unknown compounds by determining their elemental composition and comparing fragmentation patterns with plausible structures[ [3].
  • Workflow:
    • Data Acquisition: Run samples in full-scan and data-dependent MS/MS modes to collect high-resolution data for all detectable ions.
    • Data Processing: Use software to find chromatographic peaks that appear in treated samples but are absent in controls.
    • TP Identification: Propose structures for TPs based on accurate mass and fragmentation patterns, often starting from known pathways (e.g., hydroxylation, dehalogenation, ring opening).

The following diagram illustrates the core experimental workflow for identifying this compound degradation products using these techniques:

workflow Start Sample Collection Prep Sample Preparation (QuEChERS: Acetonitrile extraction, d-SPE cleanup) Start->Prep Analysis Instrumental Analysis Prep->Analysis MS1 HPLC-MS/MS (Targeted Analysis) Analysis->MS1 MS2 LC-QTOF-MS (Untargeted Screening) Analysis->MS2 Data1 Data Analysis (Quantify parent compound and known metabolites) MS1->Data1 Data2 Data Analysis (Tentative identification of unknown transformation products via accurate mass) MS2->Data2 Result Report & Interpret Data1->Result Data2->Result

Frequently Asked Questions & Troubleshooting

Q1: My recovery rates for this compound are low and inconsistent during sample preparation. What could be the issue?

  • Check your purification sorbents. The use of Graphitized Carbon Black (GCB) is effective for removing pigments but can also adsorb planar molecules like this compound, leading to low recovery. Try a d-SPE cleanup using only PSA and C18, or optimize the amount of GCB used[ [5].
  • Verify the solvent and pH. Acetonitrile is the recommended extraction solvent. Adding acidic buffers (e.g., 0.2% acetic acid) to the mobile phase can improve peak shape and retention behavior in HPLC, leading to more consistent results[ [5].

Q2: I have identified several potential transformation products via LC-QTOF-MS. How can I initially assess their potential environmental risk?

  • Use computational toxicology tools. Software such as the ECOSAR (Ecological Structure Activity Relationships) program can be used to estimate the acute and chronic toxicity of the proposed transformation products to aquatic organisms (fish, daphnids, green algae). This provides a preliminary hazard assessment even before lab-based toxicological studies are conducted[ [1] [7].

Q3: The degradation half-life of this compound reported in my study on fruit does not match the short half-life reported in aquatic photodegradation studies. Why?

  • This is expected and highlights the dependence of degradation on environmental conditions. The short half-life (<2 days) is specific to indirect photodegradation in sunlit aquatic environments rich in reactive oxygen species like •OH and ¹O₂[ [1] [2]. In contrast, the dissipation on fruit surfaces (half-lives of weeks) is a slower process dominated by other factors like metabolism, evaporation, and possibly direct photolysis, which has a longer half-life of around 8-10 days[ [5] [6] [2].

References

Fludioxonil: Environmental Profile & Challenges

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key environmental fate data for fludioxonil, which is crucial for understanding its potential impact [1].

Property Value Implication for Environmental Impact
Aqueous Solubility (at 20°C) 1.8 mg/L Low; indicates high potential to bind to soil particles rather than leach.
Octanol-Water Partition Coefficient (Log P) 4.12 High; suggests a tendency to bioaccumulate.
Soil Persistence May be persistent under some conditions Can lead to prolonged soil contamination and effects on non-target organisms.
Toxicity to Aquatic Life Very toxic with long-lasting effects [2] Major concern for surface water contamination via runoff.
Toxicity to Soil Microorganisms Moderately toxic to most biodiversity [1] Can disrupt soil microbial community structure and function.

Strategies for Mitigating Soil Impact

Microbial Biodegradation

Certain microorganisms have shown a strong capability to degrade this compound. A novel bacterial strain, Serratia sarumanii, was recently identified for its effectiveness.

  • Key Organism: Serratia sarumanii strain GBS19 [3].
  • Experimental Evidence: LC-MS/MS analysis confirmed the strain's ability to effectively biodegrade this compound, among other pesticides [3].
  • Proposed Mechanism: The degradation is linked to genomic regions in the bacterium that contain genes coding for specific pesticide-degrading enzymes [3].

The diagram below illustrates the general workflow for screening and applying a pesticide-degrading microorganism.

start Soil Sample Collection (from contaminated sites) screen In-Vitro Screening (Culture with pesticide as sole carbon source) start->screen seq Whole-Genome Sequencing (Identify degradation genes) screen->seq validate LC-MS/MS Validation (Confirm pesticide removal) seq->validate apply Soil Bioremediation (Introduce strain to contaminated soil) validate->apply

Biofilter Technology for Point-Source Pollution

Biofilters are simple, effective systems for treating highly contaminated wastewater before it enters the environment, such as water from cleaning pesticide sprayers.

  • System Design: A study tested biofilters consisting of planted boxes through which contaminated water percolates [4].
  • Efficacy: Over a five-year period, these systems achieved a 98-99% reduction in pesticide residues, including this compound [4].
  • Key Insight: Degradation primarily occurred in the uppermost layer of the biofilter, where microbial activity is highest [4].

The structure and flow of a typical agricultural biofilter system is shown below.

waste Pesticide-Contaminated Wastewater biofilter Biofilter System waste->biofilter layer1 Upper Compartment (Primary Degradation Zone) biofilter->layer1 layer2 Lower Compartment (Polishing & Filtration) layer1->layer2 output Treated Water (>98% Pesticide Reduction) layer2->output

Combined Pesticide Application

Research indicates that applying this compound in combination with other pesticides can influence its environmental fate.

  • Experimental Finding: A combined seed treatment of this compound and the insecticide chlorantraniliprole resulted in lower residual concentrations of both compounds in soil compared to individual applications [5].
  • Mechanism: The combination altered the soil microbiome, reducing the relative abundance of certain fungi (e.g., Talaromyces) while increasing others (e.g., Mortierella and Gibberella), which may have enhanced degradation [5].
  • Benefit: This approach can maintain pest control efficacy while reducing the overall pesticide load in the soil [5].

Troubleshooting Common Experimental Issues

Issue #1: Inconsistent biodegradation results in soil microcosms.

  • Potential Cause: The native soil microbiome may outcompete or inhibit the introduced degrader strain.
  • Solution:
    • Use sterile soil controls to confirm the activity of your introduced strain.
    • Optimize the inoculation density and consider using a carrier material to help the strain establish.
    • Test the addition of a mild, labile carbon source to boost initial growth of the degrader.

Issue #2: Difficulty in tracking this compound degradation and formation of metabolites.

  • Potential Cause: Analytical methods may not be optimized for this compound or its potential breakdown products in complex soil matrices.
  • Solution:
    • Use HPLC-MS/MS for accurate quantification [3] [5].
    • The reported mass spectrometry conditions for this compound are a precursor ion of m/z 247 and product ions at m/z 180 and 126 [5].
    • Include appropriate controls to distinguish between abiotic and biotic degradation.

Issue #3: Biofilter system shows reduced efficiency over time.

  • Potential Cause: Accumulation of specific, hard-to-degrade pesticides or heavy metals (like copper) can clog the system or poison the microbial community [4].
  • Solution:
    • Target the biofilter for specific pesticide mixtures and pre-test wastewater.
    • Monitor for copper accumulation in the first compartment [4].
    • Periodically turn or replace the substrate in the top layer to maintain permeability and microbial activity.

References

Key Endocrine Disruption Findings and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core endocrine disruption findings and the experimental models used to identify them, providing a foundation for your research.

Key Finding Experimental Model/Cell Line Quantitative Data / Key Outcomes Relevant Citation
Anti-androgenic Activity & miR-21 Stimulation MCF-7, T47D, MDA-MB-231 (human breast cancer cells) Concentration-dependent stimulation of oncomiR miR-21; IC50 ~2µM (AR reporter assay); Reduced Pdcd4 protein [1]. [1]
Cytotoxicity & Genotoxicity Human peripheral blood lymphocytes Significant genotoxicity (increased micronuclei frequency) at 10 µg/mL; Cytotoxicity (decreased CBPI) at 1, 5, and 10 µg/mL [2]. [2]
Oxidative Stress & Apoptosis Neuronal SH-SY5Y cell line Increased caspase-3 expression; Reduction in cellular thiols; Increased reactive species [3]. [3]
Regulatory Status (Human Health) EFSA Peer Review Officially identified as an endocrine disruptor affecting estrogen, androgen, and steroidogenesis (EAS) pathways in humans [4]. [4]

Detailed Experimental Protocols

Here are detailed methodologies for key assays cited in the literature, which you can adapt for your own investigations into fludioxonil's effects.

Cytokinesis-Block Micronucleus (CBMN) Assay in Human Lymphocytes

This protocol is used to assess the genotoxic and cytotoxic potential of this compound [2].

  • Cell Preparation: Isolate lymphocytes from human peripheral blood using a density gradient centrifugation medium (e.g., Lymphosep).
  • Cell Culture & Treatment: Culture lymphocytes in Ham's F-10 medium supplemented with fetal bovine serum (FBS), L-glutamine, and phytohaemagglutinin (PHA) to stimulate mitosis. Treat cells with this compound (e.g., 0.5, 1, 5, and 10 µg/mL) for a specified duration. Use a solvent control (e.g., ethanol) and a positive control (e.g., Mitomycin C).
  • Cytokinesis Blocking: After the treatment period, add Cytochalasin-B to the culture to arrest cells at the binucleated stage.
  • Slide Preparation & Staining: Harvest cells, subject them to a hypotonic solution, fix them with a methanol:acetic acid solution, and drop the cell suspension onto clean slides. Stain the slides using Giemsa stain or another suitable DNA stain.
  • Microscopic Analysis: Score the frequency of micronuclei (MN) in at least 1,000 binucleated cells per treatment to assess genotoxicity. Calculate the Cytokinesis Block Proliferation Index (CBPI) from 500 cells to determine cytotoxicity.
Investigating miR-21 Expression in Breast Cancer Cell Lines

This protocol outlines the method used to discover that this compound stimulates the expression of the oncomiR miR-21 [1].

  • Cell Culture: Maintain human breast cancer cell lines (e.g., MCF-7) in appropriate media (e.g., IMEM) supplemented with 5% fetal bovine serum.
  • Treatment (Serum-Starved Conditions): Prior to treatment, "serum-starve" cells in phenol-red-free medium supplemented with 5% dextran charcoal-stripped FBS (DCC-FBS) to eliminate interference from serum hormones. Treat the cells with this compound across a concentration range (e.g., 1-10 µM). To probe the mechanism, pre-treat cells with receptor antagonists like fulvestrant (estrogen receptor antagonist) or bicalutamide (androgen receptor antagonist).
  • RNA Isolation & qPCR: Extract total RNA from the treated cells. Use quantitative reverse transcription polymerase chain reaction (qRT-PCR) with specific primers and probes to quantify the expression levels of miR-21. Normalize data to a suitable endogenous control (e.g., U6 snRNA).
  • Downstream Analysis (Western Blot): Analyze the protein expression of miR-21 targets, such as Pdcd4 or PTEN, using Western blotting to confirm functional downstream effects.

Researcher FAQs: Addressing Experimental Challenges

Q1: What are the critical controls for in vitro assays testing this compound's endocrine activity? Given its anti-androgenic and estrogenic activities, it is crucial to use a vehicle control (e.g., ethanol) and active controls. For receptor-based assays, include known ligands (e.g., dihydrotestosterone for AR, 17β-estradiol for ER) and specific antagonists (e.g., bicalutamide, fulvestrant) to confirm the mechanism of action [1]. For genotoxicity assays, a known clastogen like Mitomycin C should be used as a positive control [2].

Q2: My cell viability data is inconsistent when using standard serum. What could be the issue? The steroids and hormones present in standard fetal bovine serum can interfere with the activity of endocrine disruptors. For all experiments investigating endocrine endpoints, it is essential to use dextran charcoal-stripped serum and phenol-red-free medium to minimize this interference [1].

Q3: What are the main molecular pathways involved in this compound's endocrine disruption? Current evidence points to multiple pathways:

  • Receptor-Mediated: Functions as an anti-androgen and can act as an ERα agonist. Induction of miR-21 is inhibited by antagonists for both ER and AR [1].
  • Kinase Pathways: Activation of miR-21 involves the mitogen-activated protein kinases (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, as evidenced by inhibition with PD98059 (MEK1/2 inhibitor) and wortmannin (PI3K inhibitor) [1].
  • Oxidative Stress: Induces reactive oxygen species (ROS) and reduces cellular thiols, leading to mitochondrial dysfunction and apoptosis, particularly in neuronal cells [3].

Q4: What is the latest regulatory status of this compound? As of late 2024, the European Food Safety Authority (EFSA) has officially identified this compound as an endocrine disruptor for human health, affecting estrogen, androgen, and steroidogenesis pathways. This classification is a key consideration in its ongoing regulatory review in the EU [4] [5].

Molecular Mechanism and Experimental Workflow

The following diagram illustrates the key cellular pathways and mechanisms of this compound action based on current research, which can guide your experimental design.

G cluster_effects Cellular Outcomes & Biomarkers This compound This compound ER Estrogen Receptor (ER) This compound->ER Agonist/Antagonist AR Androgen Receptor (AR) This compound->AR Anti-androgen AhR Aryl hydrocarbon Receptor (AhR) This compound->AhR Binds HK Group III Histidine Kinase (Fungal) This compound->HK Hyperactivates (Fungal HOG pathway) MAPK MAPK Pathway ER->MAPK Activates PI3K PI3K Pathway ER->PI3K Activates AR->MAPK Activates miR21 ↑ miR-21 (oncomiR) MAPK->miR21 PI3K->miR21 Pdcd4 ↓ Pdcd4 Protein miR21->Pdcd4 Represses OxStress Oxidative Stress (↑ ROS, ↓ thiols) Genotoxicity Genotoxicity (↑ Micronuclei) OxStress->Genotoxicity Apoptosis Apoptosis (↑ Caspase-3) OxStress->Apoptosis

References

fludioxonil application rate optimization efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Fludioxonil Mechanism of Action

This compound is a broad-spectrum phenylpyrrole fungicide highly effective against various fungal pathogens like Botrytis cinerea, Fusarium spp., and Penicillium spp. [1] [2]. Its unique mode of action involves disrupting the fungal osmotic signal transduction pathway.

The diagram below illustrates the signaling pathway through which this compound exerts its fungicidal effect.

G This compound This compound Os1 Group III Histidine Kinase (e.g., Os1) This compound->Os1 Binds to HOG1 HOG1 MAPK Pathway Os1->HOG1 Hyperactivates Glycerol Glycerol HOG1->Glycerol Causes over-accumulation CellDeath CellDeath Glycerol->CellDeath Leads to

This hyperactivation leads to uncontrolled accumulation of glycerol inside the fungal cell, causing loss of turgor pressure, membrane damage, and ultimately, cell death [1] [3] [4]. This mechanism is specific to phenylpyrroles (FRAC group 12), making this compound a key tool for resistance management [5] [6].

Application Methods & Efficacy Data

This compound is versatile and can be applied as a seed treatment, foliar spray, or post-harvest application [1]. The table below summarizes optimal application rates and their efficacy against target pathogens.

Application Method Target Pathogens Application Rate Key Efficacy Findings
Seed Treatment [1] [6] Fusarium spp., Rhizoctonia spp., Alternaria spp. Formulation-dependent (e.g., as a suspension concentrate) Protects emerging seedlings; improves crop stand and vigor [1]. Considered an Essential Use for 64 crop-pathogen combinations in the EU (e.g., cereals, potatoes) due to lack of alternatives [6].
Foliar Application [1] [7] Botrytis cinerea (Gray mold), Colletotrichum fructicola (Anthracnose) Used in mixtures (e.g., Switch: cyprodinil+this compound; Miravis Prime: pydiflumetofen+this compound) Provides protective barrier and translaminar activity. Recommended for anthracnose in strawberries during harvest; limit of 4 applications per year of this compound-containing products [7].
Post-Harvest [1] [8] Penicillium spp., Botrytis spp., Mucor spp. Dipping or drenching in apples: 69 - 86.25 g a.i./100 L [8] Significantly reduces rotting. Residues on apples were detectable for over 90 days, with higher levels in dipped vs. drenched fruit [8].

Resistance Management Guide

Although resistance to this compound is considered rare in field conditions, resistant mutants have been generated in laboratory settings for fungi like Fusarium oxysporum f. sp. melonis (FOM) and Colletotrichum fructicola [3] [4]. The primary documented mechanism involves mutations in the group III histidine kinase gene (e.g., Os1) [3] [4] [6].

The following experimental protocol is recommended to monitor and characterize resistance.

Key findings from resistance studies:

  • Fitness Cost: Resistant mutants may show reduced sporulation and impaired growth under osmotic stress (e.g., KCl, NaCl) [4].
  • Cross-Resistance: Studies on F. oxysporum f. sp. melonis found no cross-resistance between this compound and fungicides from other FRAC groups (e.g., triazoles, strobilurins) [4].

Safety & Ecotoxicity Profile

For researchers handling this compound in laboratory settings, understanding its toxicological profile is essential for safety protocol development.

Aspect Details & Findings Implications for Research

| Human Cell Toxicity [2] | > No significant effect on cell viability (Trypan blue test). > Genotoxic & Cytotoxic at high concentrations (10 μg/mL) in human lymphocytes (CBMN assay). | Use appropriate personal protective equipment (PPE). Prepare stock solutions in a fume hood and handle high concentrations with care. | | Ecotoxicity [2] [5] | > Highly toxic to freshwater microalgae (Scenedesmus rubescens): up to 82.34% growth inhibition at 50–200 μg L⁻¹. > Toxic to aquatic life; classified as an endocrine disruptor for humans. | Prevent environmental release. Contaminated waste should be collected and disposed of as hazardous material. | | Environmental Fate [5] [9] | > Low aqueous solubility (1.8 mg/L). > Can be persistent in soil; an unknown metabolite fraction (MF2) was found in studies, requiring further characterization. | |

Key Insights for Your Technical Center

Based on the gathered research, here are the core insights to guide your support content:

  • Unique Value Proposition: Emphasize this compound's essential role in seed treatment and its importance in anti-resistance strategies due to its unique FRAC 12 mode of action [6].
  • Critical Gaps & Research Needs: The unknown metabolite fraction (MF2) identified in soil studies represents a key data gap and an area of ongoing regulatory scrutiny [9].
  • Practical Efficacy Data: The provided tables on application rates and efficacy against specific pathogens can form the basis of your troubleshooting guides for field experiments.

References

fludioxonil analytical method matrix effects

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Fludioxonil Analysis

The table below summarizes common challenges and solutions based on validated methods from various food matrices.

Issue Possible Cause Recommended Solution Applicable Matrix
Strong Matrix Effects (Signal suppression/enhancement) Co-extraction of matrix components (organic acids, pigments, sugars) [1] [2]. Use matrix-matched calibration [3] [1] or internal standards [2]. All, especially complex matrices (spices, rice) [2] [4].
Poor Recovery Inefficient extraction or cleanup [1]. Optimize QuEChERS: use acetonitrile for extraction; PSA, C18, GCB for cleanup [1] [4]. Fruits, vegetables, grains [1] [4].
Low Sensitivity Inadequate LOD/LOQ for regulatory limits. Use HPLC-MS/MS (negative ESI mode) for higher sensitivity [1] [5]. All, for stringent MRLs.
Long Analysis Time Suboptimal chromatographic conditions. Optimize mobile phase (e.g., add 0.2% acetic acid, 5mM ammonium acetate) to reduce retention time [1] [5]. All, for high-throughput needs.

Detailed Experimental Protocols

Here are detailed methods for analyzing this compound in different matrices, which can be adapted for your experiments.

1. QuEChERS-HPLC-MS/MS Method for Cherries This protocol is highly sensitive and fast, suitable for post-harvest treatment analysis [1] [5].

  • Sample Preparation: Homogenize cherry samples.
  • Extraction: Weigh 10.0 g of sample into a centrifuge tube. Add 20 mL of acetonitrile, vortex for 1 minute.
  • Partitioning: Add a mixture of 6 g MgSO₄ and 1.5 g NaCl (or NaOAc). Shake vigorously and centrifuge.
  • Clean-up: Transfer 15 mL of the supernatant to a tube containing 1.2 g MgSO₄, 0.5 g PSA, and 0.5 g C18. Shake and centrifuge.
  • Analysis (HPLC-MS/MS):
    • Instrument: HPLC coupled with tandem mass spectrometry.
    • Ionization: Negative electrospray ionization (ESI-) mode.
    • Column: C18 column.
    • Mobile Phase: Water with 0.2% acetic acid and 5 mM ammonium acetate and acetonitrile.
    • Detection: MRM transitions: m/z 247 > 180.1 (quantitative) and 247 > 126 (qualitative).

2. QuEChERS-GC-NPD Method for Rice Grains and Straw This is a cost-effective method using GC, validated for rice [4].

  • Extraction (Brown Rice): Weigh 10 g sample. Add 20 mL acetonitrile and 10 mL water. Vortex. Add 6 g MgSO₄ and 1.5 g NaOAc, shake, and centrifuge.
  • Clean-up (Brown Rice): Take 15 mL supernatant. Add 1.2 g MgSO₄, 0.5 g PSA, and 0.5 g C18. Shake and centrate. Evate and re-dissolve in acetone for analysis.
  • Analysis (GC-NPD):
    • Instrument: Gas Chromatography with Nitrogen-Phosphorus Detector.
    • Column: DB-5 capillary column (30 m × 0.25 mm, 0.25 µm).
    • Carrier Gas: Nitrogen.
    • Oven Program: Initial 120°C, ramp to 280°C at 10°C/min, hold.
    • Retention Time: ~12.5 minutes.

Workflow Diagrams

The following diagram illustrates the general QuEChERS sample preparation workflow, which forms the basis of the protocols above.

G Start Start: Homogenized Sample Extraction Extraction Start->Extraction Add Solvent (e.g., Acetonitrile) Partitioning Salting-Out Partitioning Extraction->Partitioning Vortex & Centrifuge Cleanup d-SPE Clean-up Partitioning->Cleanup Collect Supernatant Analysis Instrumental Analysis Cleanup->Analysis Inject Clean Extract End Final Extract Analysis->End

This diagram outlines the decision-making process for selecting the appropriate calibration strategy to combat matrix effects.

G Start Start: Analyze Sample Q1 Significant Matrix Effects Observed? Start->Q1 Q2 Analyzing Complex Matrix? (e.g., spices, herbs) Q1->Q2 Yes CalSolvent Solvent Calibration May Be Sufficient Q1->CalSolvent No Q3 Internal Standard Available? Q2->Q3 No CalMM Use Matrix-Matched Calibration Q2->CalMM Yes Q3->CalMM No CalIS Use Internal Standard Calibration Q3->CalIS Yes

Key Technical Takeaways

  • Matrix Effects are Pervasive: They significantly impact accuracy in this compound analysis, especially in complex matrices like spices. Matrix-matched calibration is the most frequently recommended solution [3] [1] [2].
  • QuEChERS is Versatile: The QuEChERS method is adaptable across matrices (fruits, grains, spices) with modifications primarily in the clean-up sorbents used [1] [2] [4].
  • HPLC-MS/MS is Preferred for Sensitivity: For low-level detections, HPLC-MS/MS in negative ionization mode offers superior sensitivity and speed [1] [5]. GC-NPD remains a reliable, cost-effective option [4].

References

fludioxonil non-target organism toxicity mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Fludioxonil Toxicity Data on Non-Target Organisms

The table below summarizes the toxic effects of this compound on various non-target organisms, as reported in recent studies.

Organism / System Test Type Key Findings / Endpoints Concentrations / Doses Citations
Freshwater Microalgae (Scenedesmus rubescens, Dunaliella tertiolecta) 96-h growth inhibition Significant growth inhibition (up to 82.34% in first 24h) 10 - 200 μg L⁻¹ (environmentally relevant) [1]
Bacterium (Aliivibrio fischeri, Microtox test) Acute toxicity (bioluminescence inhibition) Less toxic to bacteria compared to microalgae 10.24 - 81.90 mg L⁻¹ [1]
Human Peripheral Blood Lymphocytes Cytokinesis Block MicroNucleus (CBMN) assay Genotoxicity (micronuclei induction) and Cytotoxicity (decreased CBPI) Genotoxicity at 10 μg mL⁻¹; Cytotoxicity at 1, 5, 10 μg mL⁻¹ [1]
Bovine Mammary Epithelial Cells (MAC-T) Cell viability, apoptosis, mitochondrial function assays Induced apoptosis, cell cycle arrest, mitochondrial dysfunction, reduced ATP production LC₅₀: 4.869 μM; Significant effects from 2-5 μM [2]
Human Health (Regulatory Assessment) Endocrine Disruption Assessment (EFSA) Meets criteria for an endocrine disruptor for humans and non-target organisms Based on comprehensive data review [3] [4]

Mechanisms of Toxicity & Signaling Pathways

This compound's toxicity in non-target organisms stems from mechanisms beyond its antifungal action, primarily involving oxidative stress and mitochondrial dysfunction.

  • Induction of Oxidative Stress: The fungicide induces the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative damage in cellular components [5] [2]. This oxidative stress is a key event that triggers downstream effects including apoptosis and genotoxicity.
  • Mitochondrial Dysfunction: this compound compromises mitochondrial function, reducing basal respiration and ATP production [2]. In fungi, it inhibits a sugar-metabolizing enzyme, causing a spike in methylglyoxal, a damaging compound that can activate cell death pathways [6].
  • Calcium Homeostasis Disruption: In bovine cells, this compound has been shown to dysregulate intracellular calcium (Ca²⁺) levels. This disruption can activate calcium-dependent proteases and initiate apoptosis [2].
  • Endocrine Disruption: The European Food Safety Authority (EFSA) has concluded that this compound meets the criteria for an endocrine disruptor, affecting estrogen, androgen, and steroidogenesis pathways in humans and non-target organisms [3] [4].

The following diagram illustrates the interconnected signaling pathways through which this compound exerts its toxic effects on non-target cells.

G cluster_primary Primary Cellular Stressors cluster_signaling Key Signaling Pathways Affected cluster_outcomes Cellular Outcomes This compound This compound OxStress Oxidative Stress (ROS/RNS Increase) This compound->OxStress MtDysfunction Mitochondrial Dysfunction This compound->MtDysfunction CaDysregulation Ca²⁺ Dysregulation This compound->CaDysregulation AKT AKT Pathway (Suppressed) OxStress->AKT ERK ERK1/2 Pathway (Suppressed) OxStress->ERK p38 p38 Pathway (Suppressed) OxStress->p38 HOG HOG-like Stress Response MtDysfunction->HOG CaDysregulation->p38 Apoptosis Apoptosis (Caspase Activation) AKT->Apoptosis CellCycleArrest Cell Cycle Arrest ERK->CellCycleArrest p38->Apoptosis Inflammation Inflammatory Response p38->Inflammation DNADamage DNA Damage HOG->DNADamage HOG->Apoptosis DNADamage->Apoptosis DNADamage->CellCycleArrest

Detailed Experimental Protocols

Here are detailed methodologies for key assays from the search results to help you replicate studies on this compound's toxicity.

Cytotoxicity and Genotoxicity Assessment in Human Lymphocytes [1]

This protocol uses the Cytokinesis Block MicroNucleus (CBMN) assay, a standard for assessing chromosome damage.

  • 1. Cell Isolation and Culture: Isolate lymphocytes from human peripheral blood and culture them in Ham's F-10 medium supplemented with fetal bovine serum (FBS), phytohaemagglutinin (PHA), and L-glutamine.
  • 2. Chemical Treatment: Prepare a stock solution of this compound in ethanol. Treat lymphocytes with a range of concentrations (e.g., 0.5, 1, 5, and 10 μg mL⁻¹) for a specified duration. Include a negative control (solvent only) and a positive control (e.g., Mitomycin C).
  • 3. Cytokinesis Blocking: After a predetermined exposure time, add Cytochalasin-B (Cyt-B) to the culture. Cyt-B inhibits cytokinesis, resulting in binucleated cells.
  • 4. Cell Harvesting and Staining: Harvest cells by centrifugation, subject them to a hypotonic solution, and fix them with a Carnoy's fixative. Prepare slides and stain with Giemsa or a DNA-specific stain.
  • 5. Microscopic Scoring and Analysis:
    • Micronuclei (MN) Frequency: Score at least 1000 binucleated cells per treatment for the presence of micronuclei to assess genotoxicity.
    • Cytokinesis Block Proliferation Index (CBPI): Score 500 cells to determine the proportion of mono-, bi-, and multi-nucleated cells. A decrease in CBPI indicates cytotoxic activity.
Cell Viability and Apoptosis Assay in Bovine Mammary Epithelial Cells (MAC-T) [2]

This workflow assesses general cytotoxicity and specific mechanisms like apoptosis and mitochondrial function.

G Start 1. Cell Seeding & Culture Seed MAC-T cells in high-glucose DMEM with 10% FBS and antibiotics Treat 2. This compound Treatment Treat with a concentration series (e.g., 0, 0.2, 0.5, 1, 2, 5, 10 μM) for 48 hours Start->Treat MTT 3. Cell Viability Assay (e.g., MTT) Measure absorbance to determine LC₅₀ value (e.g., 4.869 μM) Treat->MTT Branch 4. Mechanistic Follow-Up MTT->Branch Apoptosis Apoptosis Analysis - Flow cytometry (Annexin V/PI) - Caspase-3 activity assay Branch->Apoptosis Path A CellCycle Cell Cycle Analysis - Flow cytometry with PI staining Branch->CellCycle Path B Mitochondria Mitochondrial Function - Seahorse Analyzer (OCR) - ATP production assay - MMP (JC-1 dye) Branch->Mitochondria Path C Calcium Calcium Imaging - Fluorescent dyes (e.g., Fluo-4 AM) to measure intracellular Ca²⁺ Branch->Calcium Path D

Troubleshooting Guide & FAQs

  • Unexpectedly low toxicity in my cellular model. this compound's solubility can be a factor. It has low solubility in water but is highly soluble in organic solvents like ethanol and DMSO [1]. Ensure your stock solution is properly prepared in a solvent like ethanol and that the final solvent concentration in your culture medium is low enough (typically <0.1-1%) to avoid solvent toxicity.

  • How to confirm oxidative stress as a mechanism? Beyond observing reduced viability, you can use specific fluorescent probes (e.g., DCFH-DA for ROS, MitoSOX for mitochondrial superoxide) to directly measure reactive species. A concomitant increase in markers like malondialdehyde (MDA) can indicate lipid peroxidation [2]. Using antioxidants like N-acetylcysteine (NAC) as a pre-treatment to see if it rescues the toxic effects can provide functional evidence.

  • Observing high variability in algal growth inhibition assays. Microalgae are highly sensitive to environmental conditions. Strictly control light intensity, photoperiod, temperature, and shaking speed. Ensure your test vessels are identical and that the fungicide is uniformly dissolved in the growth medium (e.g., BG-11 for freshwater algae) [1]. Using a long exposure period (e.g., 96 hours) and monitoring growth at multiple time points can help capture a clear dose-response curve.

  • My results show effects at lower concentrations than expected. This is a critical consideration for environmental relevance. This compound is highly persistent, especially in the absence of sunlight, and can be detected in the environment at µg/L to mg/kg levels [2]. Furthermore, its toxicity can be synergistically enhanced when combined with other pesticides or environmental stressors [7] [6]. Always compare your experimental concentrations to measured environmental levels.

References

Comparative Efficacy of Fludioxonil and Dicarboximide Fungicides

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data and characteristics for easy comparison.

Characteristic Fludioxonil (Phenylpyrrole) Dicarboximides (e.g., Iprodione)
Reported Efficacy (EC₅₀) vs. *Botrytis cinerea* < 0.1 μg/ml [1] 0.4 μg/ml [1]
Inhibition of Spore Germination >90% inhibition at 0.1 μg/ml [1] 96% inhibition at 10 μg/ml [1]
Primary Molecular Target Group III Hybrid Histidine Kinase (HHK) [2] [3] Group III Hybrid Histidine Kinase (HHK) [3]
Proposed Mechanism of Action Hyperactivation of the HOG pathway, leading to glycerol over-accumulation, hyphal swelling, and cell burst [2] [3] Hyperactivation of the HOG pathway [3]
Common Resistance Mechanism Point mutations in the HHK gene (e.g., Bos1, os-1) [4] [3] Point mutations in the HHK gene (e.g., Bos1, os-1) [3]
Fitness Cost of Resistance Often high; resistant mutants frequently show reduced fitness and osmosensitivity [5] [4] [3] Often high; resistant mutants are frequently osmosensitive [3]
Field Resistance Prevalence Generally low, but moderate-to-high resistance populations (e.g., ~35%) have been documented in specific regions [4] Documented in multiple pathogens (e.g., Sclerotinia homoeocarpa) [5]

Experimental Protocols for Efficacy Assessment

To ensure the reproducibility of the data cited in the guide, here are outlines of the core experimental methodologies used in the research.

Mycelial Growth Inhibition Assay

This in vitro method is standard for determining the effective concentration that inhibits 50% of mycelial growth (EC₅₀).

  • Media Preparation: Potato Dextrose Agar (PDA) is commonly used. The fungicide is dissolved in a solvent like dimethyl sulfoxide (DMSO) and incorporated into the PDA at a series of concentrations (e.g., 0, 0.01, 0.1, 1, 10 μg/ml) [1] [4].
  • Inoculation: Mycelial plugs (e.g., 5 mm in diameter) are taken from the actively growing edge of a young colony and placed onto the center of the fungicide-amended and control plates [1] [4].
  • Incubation & Measurement: Plates are incubated in the dark at an optimal temperature for the pathogen (e.g., 17-25°C). The diameter of mycelial growth is measured after a set period (e.g., 3-5 days). The growth inhibition rate is calculated relative to the control, and the EC₅₀ value is determined statistically [1].
Spore Germination Inhibition Assay

This protocol evaluates the impact of a fungicide on the germination of fungal spores (conidia).

  • Spore Suspension: A conidial suspension is prepared from a fresh culture by washing the surface with sterile distilled water. The suspension is filtered and adjusted to a standardized concentration (e.g., 3 × 10³ conidia/ml) [1].
  • Fungicide Exposure: The spore suspension is mixed with the fungicide at the desired concentrations. Small droplets of the mixture are placed on microscope slides or in multi-well plates [1].
  • Assessment: After incubation (e.g., 24 hours at 25°C), the percentage of germinated conidia is examined under a microscope. A spore is considered germinated if the germ tube length exceeds half the spore's diameter [1].

Molecular Mechanism and Signaling Pathway

Both this compound and dicarboximides target the fungal osmotic signal transduction pathway. This compound's action is proposed to involve a hyperactivation of this pathway, but the precise molecular initiation differs. The following diagram illustrates this complex signaling cascade and the points of fungicide action.

G cluster_pathway Osmotic Signal Transduction (HOG Pathway) Fungicide Fungicide (this compound/Dicarboximide) HHK Group III Hybrid Histidine Kinase (HHK) e.g., Os1, Bos1 Fungicide->HHK Perception/Binding MAPKKK MAPKKK (e.g., Os-4) HHK->MAPKKK Phosphate Transfer MAPKK MAPKK (e.g., Os-5) MAPKKK->MAPKK Phosphorylation MAPK MAPK Hog1 (e.g., Os-2) MAPKK->MAPK Phosphorylation Response Cellular Response Glycerol Synthesis & Accumulation MAPK->Response Activation Hyperactivation Pathway Hyperactivation Hyphal Swelling & Burst (Fungicidal Effect) Response->Hyperactivation Over-accumulation

The diagram above shows that while both fungicide classes interfere with the HOG pathway, recent evidence suggests their molecular mechanisms are not identical. A 2021 study on Magnaporthe oryzae demonstrated that a specific histidine residue (H736) in the kinase MoHik1p is required for this compound's action but is not essential for sensing natural osmotic stress. This indicates that this compound may exploit a specific molecular switch within the HHK, different from how osmotic stress or dicarboximides are perceived [2].

Key Insights for Research and Development

  • Efficacy Advantage: this compound consistently demonstrates higher in vitro efficacy against key pathogens like Botrytis cinerea, requiring a much lower concentration (EC₅₀ < 0.1 μg/ml) to achieve 50% growth inhibition compared to iprodione (EC₅₀ 0.4 μg/ml) [1].
  • Resistance Management: The high fitness cost associated with target-site resistance mutations is a key reason why field resistance to this compound has remained relatively low despite its long use [5] [3]. However, the emergence of resistant field populations in some regions underscores the need for proactive resistance monitoring [4].
  • Cross-Resistance Considerations: Mutations in the HHK gene often confer resistance to both phenylpyrroles and dicarboximides, indicating a strong risk of cross-resistance [3]. This is a critical factor to consider when designing fungicide rotation strategies.

References

Spectrum of Fungal Pathogen Sensitivity to Fludioxonil

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the sensitivity data for various fungal pathogens to fludioxonil, based on recent scientific studies.

Fungal Pathogen Disease Caused Sensitivity / Resistance Level Key Mutations Associated with Resistance Experimental Data / Notes
Botrytis cinerea [1] Gray mold on various crops 34.76% of field isolates were resistant (2015-2017 data) [1] Mutations in Bos1 gene: I365S, I365N, Q369P, N373S [1] 19.25% highly resistant (HR), 15.51% moderately resistant (MR); most resistant isolates also showed resistance to iprodione [1]
Penicillium spp. (14 species) [2] Blue mold on pome fruits High resistance levels found in several species [2] Mutations in NikA gene (e.g., G693D, T1318P, T960S) in P. chrysogenum and P. oxalicum [2] Non-expansum species constitute ~20% of population in Pacific Northwest, USA; poses a significant control risk [2]
Penicillium expansum [2] Blue mold on apples Reduced sensitivity in field isolates [2] Information not specified in search results A dose of 0.5 μg/mL is used to discriminate resistant from sensitive isolates [2]
Sclerotinia sclerotiorum [3] White mold on broad host range Laboratory mutants generated with high resistance [3] Missense mutations in the OS-1 homologous gene [3] Resistant strains showed growth defects, reduced pathogenicity, and hypersensitivity to osmotic stress [3]
Fusarium oxysporum f. sp. melonis (FOM) [4] Melon Fusarium wilt Effective inhibition of wild-type isolates; resistant mutants generated in lab [4] Mutations and altered expression in the FoOs1 gene [4] Resistant mutants had reduced sporulation and osmotic sensitivity; no cross-resistance to other common fungicides was found [4]
Magnaporthe oryzae [5] Rice blast Resistant mutants created via genetic modification [5] Amino acid change (H736A) in the HisKA domain of MoHik1p [5] The H736A mutant was resistant to this compound but retained sensitivity to osmotic stress, indicating different mechanisms [5]
Paracoccidioides spp. [6] Systemic mycoses in humans Inhibits dimorphic transition (mycelium to yeast) [6] Acts via the group III hybrid histidine kinase PbDRK1 [6] Proteomic studies show this compound triggers oxidative stress response and cell wall remodeling [6]

Detailed Experimental Protocols for Sensitivity Assessment

The following methodologies are commonly used in the cited research to determine this compound sensitivity and resistance.

  • Mycelial Growth Assay (In Vitro)

    • Procedure: Fresh mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing colony are transferred to Petri dishes containing potato dextrose agar (PDA) or other appropriate media amended with a series of this compound concentrations [1] [4].
    • Stock Solution: this compound is first dissolved in a solvent like dimethyl sulfoxide (DMSO) and then diluted in the medium to the desired final concentrations (e.g., 0, 0.01, 0.1, 0.5, 1, 10, 50, 100 μg/mL) [1].
    • Incubation & Measurement: Plates are incubated in the dark at an optimal temperature for the fungus (e.g., 17°C for Botrytis cinerea). After a set period (e.g., 3 days), the diameter of the colony growth is measured [1] [3].
    • Data Analysis: The effective concentration that inhibits 50% of mycelial growth (EC₅₀ value) is calculated. Isolates are often categorized as Sensitive (S), Moderately Resistant (MR), or Highly Resistant (HR) based on their ability to grow at discriminatory doses (e.g., 10 and 100 μg/mL) [1] [2].
  • Discriminatory Dose Assay

    • This is a simpler version of the growth assay. Isolates are tested on agar plates containing one or two critical concentrations of this compound. Growth at these doses indicates resistance [1] [3].
  • Assessment of Fitness Penalties in Resistant Mutants

    • Pathogenicity Test: The virulence of resistant and sensitive isolates is compared on host plants (e.g., detached leaves or fruits). Lesion size or disease progression is measured over time [3].
    • Osmotic Sensitivity: Resistant mutants often show increased sensitivity to osmotic stress. This is tested by growing isolates on PDA amended with osmolytes like KCl, NaCl, sorbitol, or mannitol. Impaired growth indicates a fitness defect [3] [4].
    • Growth Rate: Radial mycelial growth on unamended media is compared between resistant and sensitive isolates to check for general growth defects [3].
  • Molecular Analysis of Resistance

    • Gene Sequencing: The genes coding for group III histidine kinases (e.g., Bos1 in B. cinerea, OS1 in S. sclerotiorum, FoOs1 in Fusarium) are amplified and sequenced from resistant isolates to identify point mutations [1] [3] [4].
    • Gene Expression: Quantitative PCR (qPCR) can be used to measure the expression levels of target genes (e.g., atrB, hog1) in resistant versus sensitive isolates [1].

The experimental workflow for assessing this compound sensitivity and resistance mechanisms is illustrated below:

G cluster_1 In Vitro Sensitivity Testing cluster_2 Phenotypic Characterization of Resistant Isolates cluster_3 Molecular Analysis Start Start: Fungal Isolate Collection A1 Mycelial Growth Assay (EC₅₀ determination) Start->A1 A2 Discriminatory Dose Assay (S/MR/HR classification) Start->A2 B1 Pathogenicity Test on host plants A1->B1 Resistant Isolates A2->B1 Resistant Isolates B2 Osmotic Sensitivity Test on KCl/NaCl/sorbitol media B1->B2 B3 Radial Growth Measurement on non-amended media B2->B3 C1 DNA Sequencing of Target Histidine Kinase Gene B3->C1 C2 Gene Expression Analysis (e.g., qPCR of hog1, atrB) C1->C2 End Conclusion: Define Resistance Mechanism and Fitness Cost C2->End

Molecular Mechanism of Action and Resistance

This compound's activity is primarily mediated through the hyperactivation of the High Osmolarity Glycerol (HOG) pathway.

  • Mode of Action: this compound targets the group III hybrid histidine kinase (HHK), a key sensor in the fungal osmotic stress response network [5] [7] [3]. Under normal conditions, this pathway is activated by osmotic stress to produce and retain glycerol, helping the cell maintain turgor pressure. This compound binding leads to constitutive activation of this pathway, even in the absence of stress [8]. This results in the excessive accumulation of glycerol, causing hyphal swelling, bursting, and fungal death [7] [3].

  • Primary Resistance Mechanism: The most well-characterized resistance mechanism involves mutations in the gene encoding the group III HHK (e.g., Bos1, OS1, FoOs1) [1] [3] [4]. These mutations prevent the binding or signal transduction of this compound, rendering the fungicide ineffective. Such mutants are often resistant to this compound but also frequently exhibit osmosensitivity and other fitness penalties, as their natural osmotic response is also impaired [8] [3] [4].

  • Alternative Resistance Mechanisms:

    • Overexpression of Efflux Transporters: In Botrytis cinerea, overexpression of the ABC transporter gene atrB has been linked to multidrug resistance phenotypes (MDR1) that can include reduced sensitivity to this compound [1].
    • Mitochondrial Dysfunction and Oxidative Stress: Evidence suggests that this compound induces oxidative stress and disrupts mitochondrial function [6] [7]. The production of reactive oxygen species (ROS) is a significant component of its toxicity, and alterations in cellular antioxidant systems may contribute to resistance [6] [7].

The following diagram illustrates the signaling pathway through which this compound acts and where common resistance mutations occur.

G This compound This compound HHK Group III Histidine Kinase (HHK) This compound->HHK Binds and Hyperactivates Resistance Resistance Mutations occur here HHK->Resistance MSP Multistep Phosphorelay (His-Asp Phosphotransfer) HHK->MSP HOG1 HOG1 MAPK (Activated by Phosphorylation) MSP->HOG1 Nucleus Nucleus HOG1->Nucleus Translocates to Response Cellular Response: • Glycerol Overproduction • Hyphal Swelling/Bursting • Oxidative Stress Nucleus->Response

Key Insights for Research and Development

Based on the current data, here are critical points to consider:

  • Resistance is Emerging: Field resistance in key pathogens like Botrytis cinerea and Penicillium spp. is a documented and growing concern, necessitating proactive resistance management strategies [1] [2].
  • Fitness Costs Can Be Exploited: Many this compound-resistant mutants through HHK mutations suffer from reduced virulence, sporulation, and osmotic sensitivity [3] [4]. This fitness cost means resistant strains may not compete well with wild-type populations in the absence of the fungicide, a factor that can be leveraged in anti-resistance strategies.
  • Spectrum and Efficacy Remain Strong: Despite resistance issues, this compound remains a highly effective broad-spectrum fungicide for many applications, including as a potential replacement for more toxic fungicides like prochloraz in postharvest settings (e.g., avocado) [9].

References

fludioxonil comparative toxicity non-target organisms

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity to Non-Target Organisms

The following table summarizes quantitative toxicity data for fludioxonil across different species and environmental compartments.

Organism / System Test Type Key Endpoint(s) & Concentrations Experimental Duration Citations

| Nematode (Caenorhabditis elegans) | Single-species bioassay (spiked soil) | EC50 (reproduction): 209.9 mg/kg dw NOEC: 63.0 mg/kg dw | Not specified | [1] | | Nematode Community (in situ) | Soil microcosms (spiked soil) | Significant effects on Maturity Index (MI25) from 14.3 mg/kg dw | 28 days | [1] | | Microalgae (Chlorella vulgaris) | Laboratory toxicity test | EC50 (growth): 1.41 mg/L (72 h) | 96 h | [2] | | Microalgae (Scenedesmus rubescens, Dunaliella tertiolecta) | Laboratory toxicity test | Significant growth inhibition at 50–200 μg/L (inhibition up to 82% in 24 h) | 96 h | [3] [4] | | Freshwater Macroinvertebrates & Zooplankton | Outdoor aquatic microcosms (sediment-spiked) | NOEC (community-level): 0.078 mg/kg dw sediment Affected taxa: Nematoda, Oligochaeta, Cladocera (Scapholeberis mucronata) | 119 days | [5] | | Bacterium (Aliivibrio fischeri) | Microtox acute toxicity test (bioluminescence inhibition) | Less toxic to bacteria compared to microalgae | 30 min | [3] [4] | | Human Lymphocytes | In vitro Cytokinesis Block MicroNucleus (CBMN) assay | Genotoxicity: Significant at 10 μg/mL Cytotoxicity (reduced CBPI): Significant at 1, 5, and 10 μg/mL | 72 h (cell culture) | [3] [4] |

Detailed Experimental Protocols

To aid in the interpretation of the data above, here is a deeper dive into the methodologies used in several key studies.

  • Soil Microcosm Test with Nematodes: This study compared a standard single-species bioassay with a model ecosystem (microcosm) [1]. The single-species test exposed C. elegans to this compound-spiked soil (50-1207 mg/kg dry weight) to determine reproductive effects. Simultaneously, in-situ nematode communities were sampled from microcosms containing soil spiked at lower concentrations (75-600 mg/kg dry weight). The results demonstrated that the microcosm test, which accounts for direct and indirect effects within a community, revealed significant impacts on trait-based ecological indices at concentrations much lower than those affecting reproduction in the single-species test [1].

  • Aquatic Microcosm Test: This higher-tier experiment investigated the long-term effects of this compound on complex aquatic ecosystems [5]. Microcosms were constructed with sediment spiked with this compound, creating a long-term exposure source for both benthic and pelagic organisms. The study monitored population- and community-level responses of macroinvertebrates and zooplankton over 119 days. The key finding was that the Tier-1 Regulatory Acceptable Concentration (RAC) derived from single-species lab tests was not protective of the entire ecosystem, with community-level NOECs observed at significantly lower concentrations [5].

  • In Vitro Human Cell Assay: The potential cyto-genotoxic effects of this compound on human cells were evaluated using the Cytokinesis Block MicroNucleus (CBMN) assay on cultured peripheral blood lymphocytes [3] [4]. This protocol involves treating the cells with different concentrations of the fungicide. After exposure, the cells are analyzed for micronuclei (a marker of genotoxicity/DNA damage) and the Cytokinesis Block Proliferation Index (CBPI, a marker of cytotoxicity/cell division inhibition) is calculated. This assay revealed that while this compound was not acutely cytotoxic at lower doses, it did show genotoxic potential at the highest tested concentration (10 μg/mL) and significantly inhibited cell proliferation at 1 μg/mL and above [3].

Mechanism of Toxicity: Oxidative Stress Pathway

A proposed mechanism for this compound's toxicity in non-target organisms, particularly in microalgae and human cells, involves the induction of oxidative stress. The diagram below illustrates this pathway.

G This compound This compound Mitochondrial_Dysfunction Mitochondrial_Dysfunction This compound->Mitochondrial_Dysfunction Inhibits Function ROS_Increase ROS_Increase Mitochondrial_Dysfunction->ROS_Increase Electron Leakage Oxidative_Stress Oxidative_Stress ROS_Increase->Oxidative_Stress Overproduction Antioxidant_Response Antioxidant_Response Oxidative_Stress->Antioxidant_Response SOD, CAT Activation Cellular_Damage Cellular_Damage Oxidative_Stress->Cellular_Damage Lipids, Proteins, DNA Antioxidant_Response->ROS_Increase Potential Failure Apoptosis Apoptosis Cellular_Damage->Apoptosis Growth_Inhibition Growth_Inhibition Cellular_Damage->Growth_Inhibition

This pathway is supported by multiple studies. In microalgae like Chlorella vulgaris, this compound exposure led to an imbalance between ROS production and the antioxidant defense system, causing damage to photosynthetic pigments, cell membranes, and ultimately inhibiting growth [2]. Similarly, in human lymphocytes, the observed genotoxic and cytotoxic effects are consistent with oxidative damage mechanisms [3] [6].

Key Comparative Insights

  • Sensitivity Across Trophic Levels: Aquatic primary producers (microalgae) and soil microfauna (nematode communities) demonstrate high sensitivity to this compound at environmentally relevant concentrations [1] [3] [2].
  • Higher-Tier Testing Reveals Greater Risk: Model ecosystem studies (microcosms) consistently show adverse ecological effects at concentrations lower than those predicted to be safe by single-species laboratory tests [1] [5].
  • Potential Human Health Concerns: While direct acute toxicity to human cells may be low, the observed in vitro genotoxic and cytotoxic effects at higher doses warrant further investigation into the potential risks of long-term or high-level exposure [3] [6] [4].

References

fludioxonil FRAC classification mode of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

The fungicidal activity of fludioxonil is linked to the hyperactivation of the High Osmolarity Glycerol (HOG) pathway, a key mitogen-activated protein kinase (MAPK) signaling cascade that helps fungi respond to environmental stress [1] [2].

  • Target Protein: this compound primarily targets group III hybrid histidine kinases (HKs), such as MoHik1p in Magnaporthe oryzae and FoOs1 in Fusarium species [1] [2].
  • Mechanism: The fungicide disrupts the normal function of these kinases, leading to the hyperactivation of the HOG pathway [2]. This causes an excessive accumulation of glycerol within the cell, leading to swelling, rupture of the hyphae, and eventual cell death [1].
  • Distinction from Natural Stress: Recent research indicates that the molecular mechanism by which this compound activates the HOG pathway is distinct from how fungi sense natural osmotic stress (e.g., from sorbitol). Specific mutations in the histidine kinase can confer resistance to the fungicide without affecting osmotic stress sensitivity [3] [2].

The diagram below illustrates this signaling pathway and the point of action for this compound.

G This compound This compound HistidineKinase Group III Histidine Kinase (e.g., MoHik1p, FoOs1) This compound->HistidineKinase Targets HOG_Pathway HOG-MAPK Pathway Hyperactivation HistidineKinase->HOG_Pathway Dysregulates CellularEffect Cellular Effects (Excessive glycerol production, Hyphal swelling, Cell rupture) HOG_Pathway->CellularEffect Leads to FungalDeath Fungal Cell Death CellularEffect->FungalDeath

Resistance Risk and Mechanisms

This compound is considered to have a low to medium resistance risk in practice. A 2025 study on Exserohilum turcicum concluded that the resistance risk is low, and field tests showed high efficacy [4]. Laboratory studies on Fusarium oxysporum f. sp. melonis (FOM) successfully generated resistant mutants, but these mutants often showed reduced biological fitness, such as decreased sporulation and impaired growth under various stress conditions [4] [1].

The primary resistance mechanism involves mutations in the target histidine kinase gene (Os1) [4] [1]. A key finding is the absence of cross-resistance between this compound and major fungicide classes like DMIs (FRAC 3), SDHIs (FRAC 7), QoIs (FRAC 11), and MBCs (FRAC 1), making it a valuable component in resistance management strategies [1].

Experimental Data and Protocols

For researchers designing studies on this compound, the following experimental approaches and data from recent publications can serve as a useful reference.

Table 2: Fungicide Sensitivity and Resistance Data

Pathogen Experimental Context EC₅₀ / Sensitivity Range Key Findings on Resistance
Exserohilum turcicum (Northern corn leaf blight) [4] 100 wild-type isolates 0.0032 - 0.1809 μg mL⁻¹ (mean 0.0447 μg mL⁻¹) Resistant mutants obtained; showed decreased fitness and a novel D905N mutation in the EtOs1 gene.
Fusarium oxysporum f. sp. melonis (Melon Fusarium wilt) [1] 5 laboratory-generated mutants N/S (Mutants showed significant reduction in sensitivity) Resistance linked to changes in FoOs1 gene; mutants showed no cross-resistance with other tested fungicides.

Key Experimental Protocols

  • Fungicide Sensitivity Assay (Baseline Establishment): Determine the effective concentration that inhibits mycelial growth by 50% (EC₅₀) using a series of this compound concentrations amended in growth media (e.g., PDA). Incubate inoculated plates and measure mycelial growth diameter compared to untreated controls [4] [1].
  • In vitro Mutant Generation: Generate resistant mutants by repeatedly transferring wild-type strains onto media containing sub-lethal or gradually increasing concentrations of this compound [1].
  • Fitness Penalty Assessment: Compare biological characteristics of resistant mutants and wild-type parents, including mycelial growth rate on different media, sporulation capacity, and pathogenicity [4] [1].
  • Molecular Mechanism Analysis: Sequence the group III histidine kinase gene (e.g., Os1) from resistant mutants and align with the wild-type sequence to identify mutations [4] [1]. Molecular docking can further be used to model how mutations affect the protein's binding affinity [4].
  • Cross-Resistance Testing: Evaluate the sensitivity of generated resistant mutants to other fungicides with different FRAC codes to check for cross-resistance patterns [1].

The flowchart below outlines a typical workflow for assessing resistance risk.

G Start Establish Baseline Sensitivity (EC₅₀) Step1 Generate Resistant Mutants (via fungicide pressure) Start->Step1 Step2 Assess Mutant Fitness (Growth rate, sporulation, pathogenicity) Step1->Step2 Step3 Analyze Molecular Mechanism (Gene sequencing, molecular docking) Step2->Step3 Step4 Test for Cross-Resistance (against other FRAC groups) Step3->Step4 End Evaluate Overall Resistance Risk Step4->End

Conclusion for Research and Development

This compound (FRAC Group 12) is a fungicide with a unique and complex mode of action involving the hyperactivation of the HOG pathway via group III histidine kinases. Its value in R&D and disease management stems from:

  • Low Practical Resistance Risk: Supported by studies showing resistant mutants often suffer from reduced fitness [4] [1].
  • Absence of Cross-Resistance: Makes it an excellent candidate for rotation or mixing with other chemical classes [1].
  • Broad-Spectrum Activity: Effective against a wide range of fungal pathogens [5].

References

fludioxonil environmental fate comparison other fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Fludioxonil vs. Other Fungicides: A Comparison

The table below summarizes key environmental fate and toxicity parameters for this compound and several other fungicides based on the available data.

Fungicide Chemical Class Water Solubility (mg/L) Octanol-Water Partition Coeff. (Log P) Environmental Persistence Key Ecotoxicological Benchmarks (Freshwater) Primary Degradation Pathway in Water
This compound [1] [2] [3] Phenylpyrrole 1.8 [1] 4.12 [1] High; residues detected up to 5 years post-application [3] Algae: Significant growth inhibition at 50–200 μg/L [2]Bacteria (A. fischeri): Less toxic [2] Indirect photodegradation by •OH and ¹O₂ [3]
Azoxystrobin [4] [5] Strobilurin Information missing Information missing Frequently detected in water and sediment [5] Toxic to larval salmon [4] Information missing
Boscalid [5] Carboxamide Information missing Information missing Very frequently detected in water (100% of samples in one study) [5] Information missing Information missing
Myclobutanil [6] Triazole Information missing Information missing Frequently detected in water and sediment at high concentrations [6] Information missing Information missing
Pyrimethanil [6] Anilinopyrimidine Information missing Information missing Frequently detected in water and at high concentrations in sediment [6] Information missing Information missing
Copper [4] Inorganic Information missing Information missing Accumulates in soil and sediment; cannot be degraded [4] • Highly toxic to cyanobacteria [4] • Toxic to various aquatic organisms [4] Information missing

Detailed Experimental Data and Mechanisms

For a deeper understanding, here is more detail on the experimental findings for this compound and the general behavior of fungicides in the environment.

This compound: Environmental Persistence and Toxicity

This compound's combination of low water solubility and high lipophilicity (Log P) contributes to its persistence and potential for adverse effects.

  • Growth Inhibition in Microalgae: A 2025 laboratory study found that this compound at environmentally relevant concentrations (50–200 μg L⁻¹) significantly limited the growth of two freshwater microalgae species, Scenedesmus rubescens and Dunaliella tertiolecta, within 24 hours of exposure, with inhibition rates up to 82.34% [2].
  • Mechanism of Indirect Photodegradation: Research indicates that in aquatic environments, this compound is primarily transformed through indirect photodegradation. The reaction with hydroxyl radicals (•OH) has a Gibbs free energy barrier of 1.95 kcal mol⁻¹, and with singlet oxygen (¹O₂) it is 4.51 kcal mol⁻¹. Both reactions primarily occur on the pyrrole ring of the molecule [3]. The diagram below illustrates this pathway.

G A This compound in Water B Indirect Photodegradation A->B C Reactive Oxygen Species (ROS) Generation B->C D Hydroxyl Radical (•OH) C->D E Singlet Oxygen (¹O₂) C->E F Attack on Pyrrole Ring D->F Lowest energy barrier E->F G Transformation Products F->G

General Factors Affecting Fungicide Fate

While specific data for all fungicides is limited, research highlights several key factors that determine their environmental fate, which can be used for comparative assessment [4]:

  • Systemicity: Systemic fungicides (which are taken up by the plant) can have different environmental pathways compared to non-systemic, protective ones.
  • Physicochemical Properties: Parameters like the soil half-life (DT₅₀), organic carbon affinity (Koc), and water solubility directly influence a fungicide's potential for runoff, leaching, and adsorption to soil.
  • Removal in Constructed Wetlands: Studies show that fungicide removal in these natural treatment systems depends on plant uptake, microbial biodegradation, and adsorption to porous media. The efficiency is influenced by the fungicide's properties and the wetland's design [4].

References

Fludioxonil MRLs and Residue Data by Commodity

Author: Smolecule Technical Support Team. Date: February 2026

Commodity Region / Context MRL / Residue Level (mg/kg) Source / Authority
Cranberry United States (Final Rule, 2025) 0.04 ppm (tolerance) US EPA [1]
Cranberry European Union (Proposed, 2021) 4.0 (MRL proposal) EFSA [2]
Blueberry European Union (Proposed, 2021) 4.0 (MRL proposal) EFSA [2]
Cherry Study (Terminal Residues, 2021) < 5.00 (all below EU MRL) Research Article [3]
Rice Pakistan (Market Samples, 2022) 0.016 - 0.065 (MRL: 0.05) Research Article [4]
Florence Fennel European Union (Proposed, 2019) 1.5 (MRL proposal) EFSA [5]
Rhubarb European Union (Proposed, 2019) 0.7 (MRL proposal) EFSA [6]
Various Crops United States (Final Rule, 2022) 0.01 - 30.0 (range of set tolerances) US EPA [7]

Analytical Methods for Fludioxonil Residue Determination

Researchers commonly use chromatographic techniques to determine this compound residues. Here are the detailed methodologies from key studies:

  • For Blueberries [8]

    • Extraction Method: Solid-Phase Microextraction (SPME)
    • Analysis Instrument: Gas Chromatography (GC) with nitrogen-phosphorous detection
    • Key Parameters: Selected 100 µm polydimethylsiloxane fiber coating; calibration performed on spiked samples to account for matrix effect
    • Performance: Limits of Quantification (LOQ) as low as 1.3 µg/kg
  • For Cherries [3]

    • Extraction Method: QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, Safe")
    • Analysis Instrument: High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS)
    • Key Parameters: Used acetonitrile as extraction solvent; purification with dispersive Solid-Phase Extraction (d-SPE) sorbents (e.g., PSA, C18, GCB); detection in negative electrospray ionization mode
    • Performance: LOQ of 0.01 mg/kg; recovery rates between 81–94%
  • For Rice [4]

    • Extraction Method: Liquid extraction with acetone and methanol (1:1 ratio)
    • Analysis Instrument: High-Performance Liquid Chromatography (HPLC) with UV detection
    • Key Parameters: Quantification on a Prospher Star C18 column with mobile phase of methanol-water (pH 3.3); detection wavelength of 212 nm
    • Performance: Method linearity from 0.01–16 mg/kg; recovery rates higher than 98%

The workflow for the QuEChERS-HPLC-MS/MS method, which is widely considered the modern standard, can be visualized as follows:

G Start Homogenized Sample Extraction Extraction with Acetonitrile Start->Extraction Purification d-SPE Purification (PSA, C18, GCB) Extraction->Purification Analysis HPLC-MS/MS Analysis Purification->Analysis Results Quantification & Data Reporting Analysis->Results

Degradation Kinetics and Residue Dissipation

Understanding how residue levels decrease over time is crucial for safety assessments:

  • In Blueberries: The dissipation of this compound follows first-order kinetics. Reported half-lives are 12.7 days for the Emerald variety and 16.3 days for the Jewel variety [8].
  • In Cherries: Dissipation also follows first-order kinetics, with longer half-lives ranging from 33.7 to 44.7 days. Despite this longer half-life, terminal residues at harvest were found to be below the EU MRL of 5.00 mg/kg [3].

Dietary Risk Assessment Conclusions

Regulatory assessments consistently conclude that the use of this compound, when following good agricultural practices, is unlikely to pose a health risk to consumers:

  • European Food Safety Authority (EFSA): For multiple crops (including blueberries, cranberries, fennel, and rhubarb), EFSA concluded that the long-term intake of residues is unlikely to present a risk to consumer health. The total exposure accounted for only 20-21% of the Acceptable Daily Intake (ADI), with the contribution from individual crops being less than 0.1% of the ADI [5] [2] [6].
  • US Environmental Protection Agency (EPA): Risk assessments ensure that the safety of infants and the general population is adequately protected. Both short-term and long-term intake of residues from established tolerances are considered unlikely to pose a health risk [1] [7].

References

fludioxonil resistance mutations vs laboratory mutants

Author: Smolecule Technical Support Team. Date: February 2026

Mutations Associated with Fludioxonil Resistance

The table below summarizes key mutations identified in the group III hybrid histidine kinase (HHK) across various fungal plant pathogens. This protein is often referred to as Os1, Bos1, FoOs1, MoHik1p, or Drk1 depending on the species [1] [2] [3].

Fungal Pathogen Gene / Protein Name Mutation(s) Origin Key Characteristics / Fitness Cost
Fusarium oxysporum f. sp. melonis FoOs1 Various point mutations, altered expression [4] Laboratory mutants Reduced sporulation; increased sensitivity to osmotic stress (KCl, NaCl, glucose, mannitol) [4].
Botrytis cinerea BOs1 / Bos1 I365S, S531G, T565N, T1267A (Field isolate); Q846S, I1126S, G415D; P1051S, V1241M; 52-bp insertion with stop codon (Lab strains) [5] Field & Laboratory Reduced mycelial growth, sporulation, and pathogenicity; increased sensitivity to osmotic stress [5].
Fusarium graminearum FgOs1 Premature Termination Codon (PTC) mutations [3] Not Specified Implicated in this compound resistance [3].
Magnaporthe oryzae MoHik1p H736A (HisKA domain) [2] Engineered Mutant Confers strong this compound resistance but maintains some osmotic stress sensitivity [2].
Exserohilum turcicum EtOs1 D905N [6] Laboratory mutant Decreased biological fitness; reduced histidine kinase activity; low field resistance risk [6].
Colletotrichum fructicola Os1 I880V (associated with natural resistance) [7] Natural / Inherent This mutation is hypothesized to affect the fungicide binding pocket, leading to inherent resistance [7].
Sclerotinia sclerotiorum OS1 (Homologue) Missense mutations [8] Laboratory mutants Reduced in vitro growth and pathogenicity; hypersensitive to osmotic stress [8].

Experimental Protocols for Resistance Studies

For your guide to be reproducible, here are detailed methodologies from the research for generating and analyzing resistant mutants.

Generating this compound-Resistant Mutants

A common method is repeated exposure to sub-lethal fungicide doses.

  • Procedure: Mycelial plugs are transferred to Potato Dextrose Agar (PDA) plates containing a discriminatory dose of this compound. This process is repeated through multiple sub-cultures. Strains that continue to grow are selected as resistant mutants [4] [8].
  • Example Concentrations: For Sclerotinia sclerotiorum, mutants were generated by sub-culturing on media containing 5 μg/mL and 10 μg/mL of this compound [8].
Assessing Fitness Costs of Resistance

The biological fitness of resistant mutants is typically compared to wild-type, sensitive parental isolates using the following methods:

  • Mycelial Growth Rate: A 5-mm mycelial plug from the edge of a young colony is placed on fresh PDA and incubated at 24°C. The colony diameter is measured at regular intervals (e.g., every 24 hours) [9] [4].
  • Sporulation Capacity: Mycelial plugs are transferred to liquid Potato Dextrose Broth (PDB) and incubated with shaking for several days. The resulting spores are harvested, filtered, and counted using a hemocytometer [9].
  • Pathogenicity Assay: Mycelial plugs are placed on wounded host plant leaves (e.g., B. napus for S. sclerotiorum), and lesion lengths are measured over several days to assess virulence [8].
  • Osmotic Stress Sensitivity: Mycelial plugs are placed on PDA amended with osmotic stressors like KCl, NaCl, glucose, or mannitol (e.g., 0.5 M or 1 M). Colony growth is measured after incubation and compared to growth on non-amended PDA [9] [4] [8].
Molecular Analysis of Resistance Mechanisms
  • DNA Extraction and Sequencing: Genomic DNA is extracted from mycelia. The target HHK gene (e.g., FoOs1) is amplified via Polymerase Chain Reaction (PCR) using specific primers. The resulting sequences are compared between resistant and sensitive isolates to identify mutations [9].
  • Gene Expression Analysis (qRT-PCR): Total RNA is extracted and reverse-transcribed into cDNA. The expression level of the target gene is quantified using quantitative real-time PCR (qRT-PCR), with a reference gene (e.g., TEF-1α) for normalization. The relative expression is calculated using the 2−ΔΔCT method [9].

Resistance Mechanisms and Cross-Resistance

  • Molecular Mechanism: this compound's fungicidal action is dependent on group III HHKs. It is proposed that the fungicide converts the HHK from a kinase to a phosphatase, leading to dephosphorylation of the downstream phosphotransfer protein Ypd1. This results in constitutive hyperactivation of the HOG (high-osmolarity glycerol) pathway, causing excessive glycerol accumulation, hyphal swelling, and cell bursting [1]. Resistance mutations in the HHK are thought to disrupt this signal transduction, preventing pathway hyperactivation and thus conferring resistance [1] [2].
  • Cross-Resistance Patterns: A critical finding for resistance management is that this compound-resistant mutants often show positive cross-resistance to dicarboximide fungicides (e.g., procymidone, iprodione) [5]. This is likely because both chemical classes target the HOG pathway. However, studies on Fusarium oxysporum f. sp. melonis have found no cross-resistance with several other major fungicide groups, including DMIs (tebuconazole, prochloraz, difenoconazole), QoIs (pyraclostrobin, kresoxim-methyl), MBCs (carbendazim), or uncouplers (fluazinam) [4].

Visualizing the this compound Mechanism and Resistance

The following diagram illustrates the current understanding of how this compound affects the HOG pathway and how mutations confer resistance.

G cluster_normal Normal HOG Pathway Signal Transduction cluster_fludi This compound-Induced Hyperactivation cluster_resist Resistance via HHK Mutation This compound This compound HK_Fludi Group III HHK This compound->HK_Fludi HK_Norm Group III HHK (e.g., Os1, Drk1) Ypd1_Norm Ypd1 (Phosphotransfer Protein) HK_Norm->Ypd1_Norm His→Asp Phosphotransfer Ssk1_Norm Ssk1 (Response Regulator) Ypd1_Norm->Ssk1_Norm His→Asp Phosphotransfer Hog1_Norm Hog1 (MAPK) Ssk1_Norm->Hog1_Norm Inactive Adaptation Controlled Osmotic Adaptation Hog1_Norm->Adaptation Ypd_Fludi_Edge HK_Fludi->Ypd_Fludi_Edge Acts as Phosphatase Dephosphorylates Ypd1 Ypd1_Fludi Ypd1 Ssk1_Fludi Ssk1 Hog1_Fludi Hog1 (Constitutively Phosphorylated) Ssk1_Fludi->Hog1_Fludi Activates CellDeath Hyphal Swelling & Cell Death Hog1_Fludi->CellDeath Ypd_Fludi_Edge->Ssk1_Fludi Unphosphorylated Ssk1 Active HK_Resist Mutated Group III HHK (e.g., H736A, PTCs) Ypd1_Resist Ypd1 HK_Resist->Ypd1_Resist Disrupted Signal Ssk1_Resist Ssk1 Ypd1_Resist->Ssk1_Resist Normal/Blocked Hog1_Resist Hog1 (Not Phosphorylated) Ssk1_Resist->Hog1_Resist Inactive NoEffect No Pathway Hyperactivation Hog1_Resist->NoEffect

The diagram shows three states:

  • Normal Pathway: The HHK acts as a kinase in a phosphorelay, keeping the HOG pathway inactive under non-stress conditions.
  • This compound Action: The fungicide binds and converts the HHK into a phosphatase, disrupting the normal phosphorelay. This leads to constitutive activation of Hog1 and cell death.
  • Resistance: Mutations in the HHK prevent this compound from inducing the phosphatase switch, blocking pathway hyperactivation and conferring resistance [1] [2].

Key Takeaways for Professionals

  • Primary Mechanism: The dominant resistance mechanism involves mutations in the group III hybrid histidine kinase, a core component of the osmotic signal transduction pathway [1] [3] [5].
  • Fitness Cost is Common: Laboratory and field mutants frequently exhibit a fitness penalty, such as reduced growth, sporulation, pathogenicity, and increased sensitivity to osmotic stress [5] [4] [8]. This often correlates with a low to moderate resistance risk in the field.
  • Distinct Sensing Mechanisms: Evidence suggests that molecular sensing of this compound and osmotic stress can be separated. For example, the H736A mutation in Magnaporthe oryzae confers strong this compound resistance while largely preserving the ability to sense osmotic stress [2].

References

fludioxonil Aspergillus fumigatus transcriptional response comparison

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol of the Key Transcriptomic Study

The core comparative data comes from a 2023 RNA-sequencing study that investigated the fludioxonil-induced transcriptional response in the wild-type (WT) A. fumigatus and its resistant mutants [1] [2] [3].

  • Strains Used: Parental wild-type strain (AfS35), ΔtcsC mutant (lacking the group III histidine kinase), and Δskn7 mutant (lacking the response regulator) [1].
  • Treatment: Cultures were exposed to this compound at a final concentration of 2 µg/ml [1].
  • Time Points: Samples for RNA extraction were taken 1 hour and 3 hours post-treatment to capture early and intermediate transcriptional changes [1].
  • Methodology: RNA-sequencing (RNA-seq) was performed. Differentially expressed genes (DEGs) were identified using a consensus from four different bioinformatic tools, with a stringent cutoff of absolute log2 Fold Change ≥ 1.5 [1].
  • Validation: The transcriptional data for five selected genes were confirmed using quantitative PCR (qPCR) [1].

Comparative Transcriptional Profiles

The following tables summarize the key quantitative findings from the study, highlighting the distinct responses of each strain.

Table 1: Overview of Differential Gene Expression

Strain Susceptibility to this compound Number of Differentially Expressed Genes (DEGs) Key Functional Categories Altered
Wild-type (AfS35) High sensitivity [1] [4] Highest number of DEGs [1] [2] Cell wall biosynthesis, chitin metabolism, ribosomal biogenesis, peroxisomal function, iron homeostasis, oxidative stress, lipid/sterol metabolism [1]
Δskn7 mutant Partial resistance [1] [4] Moderate number of DEGs (fewer than WT) [1] [2] Similar stress response as WT but attenuated; marked lack of induction for many cell wall and chitin biosynthesis genes [1]
ΔtcsC mutant Complete resistance [1] [4] Lowest number of DEGs [1] [2] Minimal transcriptional response, confirming TcsC is essential for initiating the lethal signaling cascade [1]

Table 2: Examples of Key Gene Expression Changes in Wild-type A. fumigatus

Gene ID / Name Log2 Fold Change (Example) Functional Category Proposed Biological Impact
catA (Afu6g03890) 1.92 (Up) [1] Oxidative Stress Part of a multifaceted stress response [1]
ags3 (Afu1g15440) Up-regulated [1] Cell Wall Biosynthesis Contributes to cell wall reorganization [1]
Chitin Synthase Genes Various, Up-regulated [1] Chitin Metabolism Increases chitin content, but in a disorganized manner that weakens cell wall integrity [1] [4]
Ribosomal Biogenesis Genes Various, Down-regulated [1] Ribosomal Function Reflects a major shutdown of core cellular processes [1]

The HOG Pathway: this compound's Primary Target

To interpret the transcriptional data, it is essential to understand the High Osmolarity Glycerol (HOG) pathway, which is lethally activated by this compound. The following diagram illustrates this core signaling pathway and the site of action for the ΔtcsC and Δskn7 mutants.

cluster_Mutants Mutant Studies This compound This compound TcsC TcsC This compound->TcsC Activates Ypd1 Ypd1 TcsC->Ypd1 Phosphorelay Mutant_TcsC ΔtcsC Mutant: No signal transduction (Complete Resistance) TcsC->Mutant_TcsC Skn7 Skn7 Ypd1->Skn7 Phosphorelay SskA SskA Ypd1->SskA Phosphorelay CellWallReorganization CellWallReorganization Skn7->CellWallReorganization Regulates Mutant_Skn7 Δskn7 Mutant: No cell wall reorganization (Partial Resistance) Skn7->Mutant_Skn7 SakA SakA SskA->SakA Activates MAPK Cascade OsmoticPressure OsmoticPressure SakA->OsmoticPressure Induces Glycerol Production CellLysis CellLysis CellWallReorganization->CellLysis OsmoticPressure->CellLysis

The mechanism involves a lethal, two-pronged effect:

  • Increased Osmotic Pressure: Activation of the pathway leads to SakA-dependent production and accumulation of glycerol, creating high internal osmotic pressure [4].
  • Weakened Cell Wall: The Skn7-dependent transcriptional response leads to disorganized overproduction of chitin, which reduces cell wall rigidity [1] [4]. The combination of high internal pressure and a weakened wall causes the characteristic cellular ballooning and subsequent lysis [4]. This explains why the Δskn7 mutant, which still experiences osmotic pressure, is resistant—it fails to execute the critical cell wall-weakening step [4].

Key Conclusions for Drug Development

  • Skn7 is a Crucial Mediator of Lethality: While the initial signal is transduced through TcsC, Skn7 is the key determinant for the antifungal effect, controlling the cell wall remodeling that is essential for lysis [1] [4]. This makes Skn7 an attractive potential target for new antifungals.
  • Resistance Correlates with Transcriptional Silence: The level of a strain's resistance to this compound is directly proportional to the muted nature of its transcriptional response, with the completely resistant ΔtcsC mutant showing the fewest changes [1].
  • Multifaceted Stress Response: The wild-type's transcriptional profile indicates that this compound induces a pervasive cellular stress, affecting not just the cell wall but also redox equilibrium, metal ion homeostasis, and protein synthesis [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Pale to colorless solid; [ACGIH]

Color/Form

Colorless crystals
Yellow-ish crystals

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

248.03973376 g/mol

Monoisotopic Mass

248.03973376 g/mol

Heavy Atom Count

18

Density

1.54 at 20 °C

LogP

4.12 (LogP)
log Kow = 4.12 at 25 °C

Odor

Odorless

Appearance

Solid powder

Melting Point

199.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ENS9J0YM16

GHS Hazard Statements

Aggregated GHS information provided by 271 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (98.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (85.61%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Fludioxonil is a yellowish crystal. It is moderately soluble in water. USE: Fludioxonil is used as a fungicide for various fruit and vegetable crops, particularly berries and soybeans, as well as on lawns and turfs. It is also used as an antimicrobial for carpets, drapes, and sealants. EXPOSURE: Workers that use or produce fludioxonil may inhale particles or have direct skin contact. Exposure to the general population will be through residue on fruits or vegetables. If fludioxonil is released to soil or water, it is expected to bind to soil particles or suspended materials. It will not move through soil. It is not expected to move into the air from soil or water surfaces. It is not expected to be broken down by microorganisms and it may build up in aquatic organisms. It will be broken down on soil and water surfaces by light. Fludioxonil released to air will be in or on particles that eventually fall to the ground. RISK: No adverse health effects have been reported in employees that produce fludioxonil or products containing fludioxonil since medical monitoring began in 1992. Slight eye irritation occurred in some laboratory animals following direct eye exposure to fludioxonil. No skin irritation or allergic skin reactions occurred in laboratory animals following skin exposure to fludioxonil. Liver and kidney damage, thymus and spleen enlargement, blood effects, and reduced weight gain were found in laboratory animals repeatedly fed high-to-very high doses of fludioxonil. No toxic effects were observed in animals at low-to-moderate doses. Increased infertility, abortion, or birth defects were not observed in laboratory animals fed diets containing fludioxonil before and during pregnancy. Fludioxonil did not cause cancer in lifetime exposure studies in laboratory animals. The World Health Organization has stated that fludioxonil is unlikely to pose a carcinogenic risk to humans. The EPA's Office of Pesticide Program has classified fludioxonil as not classifiable as to human carcinogenicity. The potential for fludioxonil to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

2.93X10-9 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

131341-86-1

Absorption Distribution and Excretion

The metabolism of (14)C-pyrrole-labelled fludioxonil was studied in goats... Two goats were given radiolabelled fludioxonil orally at a level equivalent to 100 ppm in the feed for 4 consecutive days. The levels of radioactive residue, calculated as fludioxonil, were: 0.07 mg/kg in tenderloin muscle, 0.19 mg/kg in fat, 5.8 mg/kg in liver, 2.9 mg/kg in kidney and 2.2 mg/kg in milk on day 4. Organic solvents released 35% of the TRR in liver, 76% in muscle, 50% in kidney, 35% in liver, 87% in fat and 90% in milk. Protease treatment of the solid residues from solvent extraction of liver, kidney and muscle released 75-91% of the remaining activity. Less than half of this released activity was characterized as proteins by derivatization with 2,4-dinitrofluorobenzene.
Five laying hens were given gelatin capsules containing [(14)C-pyrrole]fludioxonil for 8 consecutive days at a rate equivalent to about 89 ppm in the feed. The vast majority of the radiolabelled residue was eliminated in the excreta (88-102% of the total administered dose). The levels of radioactive residues, calculated as fludioxonil, in the tissues and eggs were as follows: liver, 8.9 mg/kg; muscle, 0.12 mg/kg; skin with fat, 0.25 mg/kg; peritoneal fat, 0.17 mg/kg; egg yolk, 1.8 mg/kg (day 7); egg white, 0.054 mg/kg (day 7). A series of organic solvent extractions released 61% TRR in liver, 33% in kidney, 62% in muscle, 42% in skin with fat, 74% in egg white and 83% in egg yolk. The solids remaining after solvent extraction of liver (33% TRR), kidney (54%) and muscle (34%) were solubilized with protease and characterized by treatment with 2,4-dinitrofluorobenzene. Protease solubilized 54% of the unextracted activity in liver, 63% of that in kidney and 67% of that in muscle. About 25% of the released radioactivity (< 10% TRR) was derivatized by 2,4-dinitrofluorobenzene at pH 2, indicating the terminal amino group of amino acids. Alkaline hydrolysis (15% KOH, 95 oC) released all the remaining radioactivity from the solvent-extracted liver (33% TRR), but it could be characterized only as acidic, polar compounds. About 69% of the TRR in eggs, 24% in liver, 14% in kidney, 44% in muscle and 29% in skin with fat were identified...
A feeding study was conducted in which three groups of three dairy cows received 0.55 ppm, 1.6 ppm or 5.5 ppm fludioxonil in the diet for 28-30 days. Residues of fludioxonil and metabolites, determined as CGA-192155 (2,2-difluorobenzo[1,1]dioxole-4-carboxylic acid), were quantifiable only at the highest feeding level (5.5 ppm)... No quantifiable residue was found in the tissues of ruminants at levels 60 times (cows) and 80 times (beef cattle) the calculated dietary burden. Fludioxonil and metabolites were detected in liver and kidney at concentrations of 0.014-0.017 mg/kg and 0.022-0.025 mg/kg, respectively, at the 5.5 ppm feeding level. None was detected in fat or muscle.
The dermal absorption of fludioxonil, excluding material bound to the skin, is low in rats in vivo (< 5%) and in human skin in vitro (< 0.5%). In a study of dermal penetration in rats in vitro, values for dermal absorption at low levels of application were comparable to those obtained in a study performed in vivo (< 2%), but at higher levels significantly overestimated absorption in vivo (38%).

Metabolism Metabolites

Two goats were given radiolabelled fludioxonil orally at a level equivalent to 100 ppm in the feed for 4 consecutive days....The main component identified in muscle was fludioxonil, representing 24% and 43% of the TRR in the two goats. Likewise, fludioxonil was the main component of the residue in omental fat, representing 83% TRR. The main identified metabolite in muscle was the sulfate conjugate of the 2-hydroxy or 5-hydroxy derivative of fludioxonil (22% or 2% TRR). Minor metabolites identified in muscle (< 10% TRR) included the 2-O-glucuronide derivative of fludioxonil and the 5-O-glucuronide derivative of fludioxonil. (The position numbers refer to the pyrrole ring.) About 50% of the residue in muscle and 83% of the residue in fat were identified. Multiple components were found in kidney and liver. The following were identified in kidney: 2-Oglucuronide derivative of fludioxonil (23% TRR); 7prime-O-glucuronide derivative (8% TRR); 5-O-glucuronide derivative (15% TRR); fludioxonil (2% TRR); and 2- or 5-O-sulfate ester (0.7% TRR), for a total identification of 48%. In liver, only fludioxonil was identified (14% TRR). Two labile compounds (24% TRR) were also encountered. No compounds without the pyrrole-phenyl linkage were identified.
Five laying hens were given gelatin capsules containing [(14)C-pyrrole]fludioxonil for 8 consecutive days at a rate equivalent to about 89 ppm in the feed... The main metabolites identified in eggs were the sulfate conjugate of the 1-hydroxy derivative of fludioxonil (40% TRR) , the succinamic acid derivative (10% TRR) and the sulfate conjugate of the 2-hydroxy or 5-hydroxy derivative (13% TRR). Fludioxonil was a minor component (2.1% TRR) in eggs. The succinamic acid derivative was the only significant metabolite identified in liver, at about 6% TRR. The metabolites identified in kidney were the glucuronide conjugate of the 2-hydroxy or 5-hydroxy derivative (4.7% TRR), fludioxonil (2.6% TRR) and the 7prime-hydroxy derivative (2.8% TRR). The main components identified in breast muscle were fludioxonil (29% TRR) and the sulfate conjugate of the 1-hydroxy derivative. A similar situation existed for skin with attached fat, which contained fludioxonil (9.8%) and the sulfate conjugate of the 1-hydroxy derivative (14%). On the basis of the characterizations and identifications made in the study of metabolism in hens, .../it was/concluded that metabolism in poultry involves oxidation at the C-2, C-5 and N-1 positions in the pyrrole ring and at the C-7prime of the benzodioxol ring. This is followed by the formation of sulfate or glucuronide conjugates. The C-2 hydroxypyrrole further oxidizes to the 2,5-dioxo-2,5-dihydro pyrrole and succinamic acid derivatives. The last two compounds are unique to poultry. The remaining metabolites found in the hen and all the metabolites in ruminants were also found in rats.
fludioxonil and metabolites, determined as 2,2-difluoro-1,3- benzodioxole-4-carboxylic acid, are stable for at least 12 months in frozen muscle and for at least 18 months in frozen liver, milk and eggs.
After oral administration of radiolabelled fludioxonil, the radiolabel is rapidly and extensively (approximately 80% of the administered dose) absorbed, widely distributed, extensively metabolized and rapidly excreted, primarily in the feces (approximately 80%) via the bile (approximately 70%), with a small amount being excreted in the urine (approximately 20%). The maximum blood concentration is reached within 1 hr after administration. Elimination is biphasic, with half-lives of between 2 and 5 hr for the first phase and between 30 and 60 h for the second phase. Fludioxonil is rapidly cleared from the blood and tissues, and there is consequently negligible potential for accumulation. The metabolism of fludioxonil proceeds primarily through oxidation of the pyrrole ring, leading to one major (57% of the administered dose) and one minor (4% of the administered dose) oxo-pyrrole metabolite. Hydroxylation of the phenyl ring yields the corresponding phenol metabolite, which represents 2% of the administered dose. These phase I metabolites are subsequently excreted as glucuronyl and sulfate conjugates and, together with unabsorbed and unchanged fludioxonil excreted in feces, account for approximately 75% of the administered dose. The dimerization of the hydroxy pyrole metabolite produces a metabolite of an intense blue color.
A feeding study was conducted in which three groups of three dairy cows received 0.55 ppm, 1.6 ppm or 5.5 ppm fludioxonil in the diet for 28-30 days. Residues of fludioxonil and metabolites, determined as CGA-192155 (2,2-difluorobenzo[1,1]dioxole-4-carboxylic acid), were quantifiable only at the highest feeding level (5.5 ppm)... Only tissue samples from cows fed the 5.5 ppm diet were analyzed. No residues of fludioxonil or metabolites were found. The LOQ was 0.01 mg/kg in muscle and 0.05 mg/kg in liver, kidney and fat (perirenal and omental).
Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Fludioxonil

Biological Half Life

After oral administration of radiolabelled fludioxonil, the radiolabel is rapidly and extensively (approximately 80% of the administered dose) absorbed, widely distributed, extensively metabolized and rapidly excreted, primarily in the feces (approximately 80%) via the bile (approximately 70%), with a small amount being excreted in the urine (approximately 20%). The maximum blood concentration is reached within 1 hr after administration. Elimination is biphasic, with half-lives of between 2 and 5 hr for the first phase and between 30 and 60 h for the second phase. ...

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Fludioxonil is produced by reaction of 4-amino-2,2-difluorobenzodioxide in HCl-containing acetic acid with sodium nitrite at 0 °C, followed by addition of ethylenenitrile, methyl ethyl ketone, and a solution of copper(I) chloride in hydrochloric acid. The product is extracted with dichloromethane and the thus-obtained solution heated to reflux in the presence of triethylamine to give 2,3-(difluoromethylenedioxy)cinnamic acid nitrile, which is treated with p-toluenesulfonylmethyl isocyanide and potassium tert-butoxide in THF.
Preparation: R. Nyfeler, Jl ehrenfreund, European Patent Office 206999; eidem, United States of America patent 4705800 (1986, 1987 both to Ciba-Geigy).

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies fludioxonil as unlikely to present an acute hazard in normal use; Main Use: fungicide, other than for seed treatment.
Fludioxonil (announced in 1991) is used as seed treatment for control of Gibberella in rice and to control Fusarium, Rhizoctonia, Tilletia, Helminthosporium, and Septoria in cereal and noncereal crops.

Analytic Laboratory Methods

Analytical Enforcement Methodology: Adequate high-performance liquid chromatography/ultraviolet light detector (HPLC/UV) methods (Syngenta Methods AG-597 and AG-597B) are available for enforcing tolerances for residues of fludioxonil in or on plant commodities. An adequate liquid chromatography, tandem mass spectrometry (LC-MS/MS) method (Analytical Method GRM025.03A) is available for enforcing tolerances for residues of fludioxonil in or on livestock commodities.

Interactions

Consumers may be simultaneously exposed to several pesticide residues in their diet. A previous study identified the seven most common pesticide mixtures to which the French population was exposed through food consumption in 2006. The aim of this study was to investigate if the seven mixtures are potentially cytotoxic and genotoxic and if so, whether compounds in a same mixture have a combined effect. The cytotoxicity and genotoxicity of the seven mixtures were investigated with a new assay (gamma-H2AX) using four human cell lines (ACHN, SH-SY5Y, LS-174T, and HepG2). Mixtures were tested at equimolar concentrations and also at concentrations reflecting their actual proportion in the diet. Irrespective of the cell line tested, parallel cytotoxicity of the seven mixtures was observed. /Only mixture 4 contained fludioxonil (cyprodinil, fludioxonil, k-cyhalothrin, procymidone, iprodione)./ /This was the/ only mixture /that/ was genotoxic for the HepG2 cells at concentrations = 3 uM in equimolar proportion and at 30 uM in actual proportion. Caspase 3/7 activity, the comet assay, and reactive oxygen species production were also investigated using the same mixture and HepG2 cells. /The genotoxicity and the cytotoxicity of mixture 4 containing each pesticide at the actual concentration observed in the French diet (procymidone 42%, iprodione 33%, cyprodinil 16%, fludioxonil 9%, and k-cyhalothrin 1%, were also tested. Five final concentrations of the mixture were tested (1, 3, 10, 30, and 100 lM). Clear genotoxic and cytotoxic effects were observed but at higher concentrations (30 vs. 3 lM) than in mixture 4 at equimolar concentration. The lower genotoxic and cytotoxic effects of the mixture in the real proportion compared to the equimolar concentrations concentrations could be partially explained by the fact that the proportion of the fludioxonil in the real proportion mixture was lower than in the equimolar mixture (9 vs. 20%)./ Our results suggest that pesticide metabolites from the mixture generated by HepG2 cells were responsible for the observed damage to DNA. Among the five compounds in the genotoxic mixture, only fludioxonil and cyprodinil were genotoxic for HepG2 cells alone at concentrations = 4 and 20 uM, respectively. Our data suggest a combined genotoxic effect of the mixture at low concentrations with a significantly higher effect of the mixture of pesticides than would be expected from the response to the individual compounds. /Mixture/
Many pesticides are used increasingly in combinations during crop protection and their stability ensures the presence of such combinations in foodstuffs. The effects of three fungicides, pyrimethanil, cyprodinil and fludioxonil, were investigated together and separately on U251 and SH-SY5Y cells, which can be representative of human CNS glial and neuronal cells respectively. Over 48 hr, all three agents showed significant reductions in cellular ATP, at concentrations that were more than tenfold lower than those which significantly impaired cellular viability. The effects on energy metabolism were reflected in their marked toxic effects on mitochondrial membrane potential. In addition, evidence of oxidative stress was seen in terms of a fall in cellular thiols coupled with increases in the expression of enzymes associated with reactive species formation, such as GSH peroxidase and superoxide dismutase. The glial cell line showed significant responsiveness to the toxin challenge in terms of changes in antioxidant gene expression, although the neuronal SH-SY5Y line exhibited greater vulnerability to toxicity, which was reflected in significant increases in caspase-3 expression, which is indicative of the initiation of apoptosis. Cyprodinil was the most toxic agent individually, although oxidative stress-related enzyme gene expression increases appeared to demonstrate some degree of synergy in the presence of the combination of agents... /Mixture/

Dates

Last modified: 06-21-2024
1. Kim, J.H., Campbell, B.C., Mahoney, N., et al. Enhanced activity of strobilurin and fludioxonil by using berberine and phenolic compounds to target fungal antioxidative stress response. Lett. Appl. Microbiol. 45(2), 134-141 (2007).
2. Li, X., Fernández-Ortuño, D., Grabke, A., et al. Resistance to fludioxonil in Botrytis cinerea isolates from blackberry and strawberry. Phytopathology 104(7), 724-732 (2014).
3. Ochiai, N., Fujimura, M., Oshima, M., et al. Effects of iprodione and fludioxonil on glycerol synthesis and hyphal development in Candida albicans. Biosci. Biotechnol. Biochem. 66(10), 2209-2215 (2002).
4. Teng, Y., Manavalan, T.T., Hu, C., et al. Endocrine disruptors fludioxonil and fenhexamid stimulate miR-21 expression in breast cancer cells. Toxicol. Sci. 131(1), 71-83 (2013).

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